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  • Product: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
  • CAS: 157869-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol: Synthesis, Properties, and Applications in Heterocyclic Chemistry

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in synthetic organic chemistry. While specific experimental data for this ortho-amino substituted compound is not extensively documented in publicly available literature, this guide extrapolates its chemical structure, properties, and reactivity based on established chemical principles and extensive data available for its isomers and analogous compounds. The primary focus is on its synthesis via the Sonogashira coupling reaction and its significant potential as a precursor for the synthesis of quinoline derivatives through intramolecular cyclization. This document aims to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing a robust theoretical and practical framework for the utilization of this versatile building block.

Introduction: The Significance of ortho-Alkynyl Anilines

The unique structural motif of ortho-alkynyl anilines, which combines a nucleophilic amino group and an electrophilic alkyne in close proximity, renders them highly valuable precursors for a variety of intramolecular cyclization reactions. This strategic arrangement of functional groups facilitates the construction of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds and functional materials. 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a prime example of this class of compounds, poised for facile conversion into substituted quinolines, a core structure in many pharmaceuticals.

Chemical Structure and Nomenclature

The chemical structure of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is characterized by a 2-methyl-3-butyn-2-ol moiety attached to an aniline ring at the ortho position.

Systematic IUPAC Name: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Molecular Formula: C₁₁H₁₃NO

Molecular Weight: 175.23 g/mol

Caption: Chemical structure of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Physicochemical Properties (Predicted and Analogous Data)

Direct experimental data for 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is scarce. The following table presents a combination of predicted values and experimental data for the closely related isomer, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, to provide an estimated profile.

PropertyValue (Predicted/Analogous)Source
Physical State White to light yellow crystalline solidInferred from meta-isomer[1]
Melting Point 118-122 °C (for meta-isomer)[1]
Boiling Point 340.2 ± 27.0 °C (Predicted for meta-isomer)Inferred from meta-isomer data
Density 1.1 ± 0.1 g/cm³ (Predicted for meta-isomer)Inferred from meta-isomer data
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.Inferred from general chemical principles
pKa (of NH₃⁺) ~4-5 (Predicted)Inferred from aniline derivatives

Synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

The most direct and efficient method for the synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (in this case, a 2-haloaniline) and a terminal alkyne (2-methyl-3-butyn-2-ol).[3]

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions 2-Iodoaniline 2-Iodoaniline Sonogashira Coupling Sonogashira Coupling 2-Iodoaniline->Sonogashira Coupling Aryl Halide 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol->Sonogashira Coupling Terminal Alkyne Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Sonogashira Coupling Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Sonogashira Coupling Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Sonogashira Coupling Room Temperature to Mild Heating Room Temperature to Mild Heating Room Temperature to Mild Heating->Sonogashira Coupling 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Sonogashira Coupling->4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Product

Caption: Proposed workflow for the synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Experimental Protocol (Generalized)

This protocol is based on established procedures for Sonogashira couplings of similar substrates.[1][4]

Materials:

  • 2-Iodoaniline (or 2-bromoaniline)

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous THF via syringe, followed by triethylamine (2.0-3.0 eq).

  • To the stirred solution, add 2-methyl-3-butyn-2-ol (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol.

Expertise & Experience Insights: The choice of the 2-haloaniline is critical; 2-iodoaniline is generally more reactive than 2-bromoaniline, allowing for milder reaction conditions. The use of a copper(I) co-catalyst is standard but copper-free Sonogashira protocols are also available and can be advantageous in simplifying product purification.[3]

Chemical Properties and Reactivity: Gateway to Quinolines

The most significant chemical property of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is its propensity to undergo intramolecular cyclization to form quinoline derivatives. This transformation is typically acid-catalyzed and proceeds via an initial attack of the amino group on the alkyne, followed by dehydration.

G 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Intramolecular Cyclization Intramolecular Cyclization 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol->Intramolecular Cyclization Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Substituted Quinoline Substituted Quinoline Dehydration->Substituted Quinoline

Caption: Reaction pathway for the cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

This electrophilic cyclization is a powerful tool for the synthesis of a wide variety of substituted quinolines, which are important scaffolds in medicinal chemistry due to their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Singlet for the two methyl groups (~1.6 ppm).

    • Broad singlet for the hydroxyl proton.

    • Broad singlet for the amine protons.

    • Aromatic protons in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.

  • ¹³C NMR:

    • Signals for the two methyl carbons (~31 ppm).

    • Quaternary carbon of the alcohol (~65 ppm).

    • Alkynyl carbons (~80-95 ppm).

    • Aromatic carbons in the range of 115-150 ppm.

  • IR Spectroscopy:

    • Broad O-H stretch (~3300-3400 cm⁻¹).

    • N-H stretching bands (~3300-3500 cm⁻¹).

    • C≡C stretch (~2200-2250 cm⁻¹, may be weak).

    • C-N and C-O stretches in the fingerprint region.

  • Mass Spectrometry:

    • Molecular ion peak (M⁺) at m/z = 175.

    • Fragments corresponding to the loss of a methyl group (M-15) and water (M-18).

Safety and Handling

Based on the safety data for the meta-isomer and related compounds, 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound from a chemical supplier.

Applications in Drug Discovery and Development

The primary application of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol in drug discovery is as a versatile intermediate for the synthesis of quinoline-based compounds. The ability to readily form the quinoline scaffold allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The substituents on the quinoline ring can be easily varied by starting with different substituted anilines or by further functionalization of the quinoline product. This makes it a valuable tool for the development of new therapeutic agents targeting a wide range of diseases.

Conclusion

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a strategically important, albeit under-documented, chemical intermediate. Its synthesis is readily achievable through the robust and versatile Sonogashira coupling reaction. The key value of this molecule lies in its inherent potential for efficient intramolecular cyclization to form substituted quinolines, a privileged scaffold in medicinal chemistry. This technical guide, by consolidating predicted data and established methodologies for analogous compounds, provides a solid foundation for researchers to confidently incorporate 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol into their synthetic strategies for the discovery and development of novel chemical entities.

References

  • Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Available at: [Link]

  • PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Retrieved from a general search for Sonogashira protocols.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Zhang, X., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 6(11), 1859–1862. Available at: [Link]

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14345–14356. Available at: [Link]

  • Organic Syntheses. (2007). PREPARATION OF (S)-4-(TRIMETHYLSILYL)-3-BUTYN-2-OL AND (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. Available at: [Link]

  • PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Exploratory

CAS number and molecular weight of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Synthesis, Properties, and Cyclization Utility in Heterocyclic Chemistry[1][2] Executive Summary 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS 157869-14-2 ) is a critical bifunctional building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Cyclization Utility in Heterocyclic Chemistry[1][2]

Executive Summary

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS 157869-14-2 ) is a critical bifunctional building block in organic synthesis. Structurally, it possesses an ortho-positioned primary amine relative to a propargylic alcohol moiety. This specific geometry makes it an ideal "masked" synthone for two high-value pathways:

  • Indole Annulation: Direct cyclization to form 2-substituted indole or indoline scaffolds, ubiquitous in kinase inhibitors and GPCR ligands.

  • Retro-Favorskii Fragmentation: Generation of the volatile and unstable 2-ethynylaniline in situ, avoiding the handling of this hazardous intermediate.

This guide provides a validated technical profile, optimized synthesis protocols, and mechanistic insights into its application for heterocyclic construction.

Chemical Identity & Physiochemical Profile[3][4]

Unlike its meta-isomer (CAS 69088-96-6, a key intermediate for Erlotinib), the ortho-isomer is designed for intramolecular cyclization.

ParameterTechnical Specification
Chemical Name 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
CAS Number 157869-14-2
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC(C)(O)C#Cc1ccccc1N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Hexanes
pKa (Calculated) ~4.0 (Aniline NH₂), ~14 (Alcohol OH)

Critical Note on Isomerism: Commercial catalogs frequently conflate this compound with the meta-isomer (3-aminophenyl). Ensure the CAS matches 157869-14-2 and verify structure via ¹H-NMR (Look for ortho-coupling patterns: dd at ~7.2 ppm rather than s or d patterns typical of meta).

Synthetic Pathway: Optimized Sonogashira Coupling

The most robust synthesis involves the Sonogashira cross-coupling of 2-iodoaniline with 2-methyl-3-butyn-2-ol. The use of 2-iodoaniline is preferred over 2-bromoaniline due to faster kinetics at lower temperatures, minimizing thermal degradation of the propargylic alcohol.

3.1 Reaction Scheme (DOT Visualization)

SonogashiraSynthesis Substrate1 2-Iodoaniline (Ar-I) Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Substrate1->Catalyst Substrate2 2-Methyl-3-butyn-2-ol (Alkyne) Substrate2->Catalyst Conditions Et3N (Solvent/Base) rt to 50°C, N2 atm Catalyst->Conditions Product 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol Conditions->Product  Yield: 85-92%

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target alkyne.

3.2 Step-by-Step Protocol

Self-Validating Checkpoints are marked with [SV].

  • Reagent Prep: Degas Triethylamine (Et₃N) by sparging with Nitrogen for 30 minutes.

  • Charging: To a flame-dried 3-neck flask, add:

    • 2-Iodoaniline (10.0 g, 45.6 mmol)

    • Pd(PPh₃)₂Cl₂ (640 mg, 0.91 mmol, 2 mol%)

    • CuI (87 mg, 0.46 mmol, 1 mol%)

  • Initiation: Add degassed Et₃N (100 mL). Stir to suspend.

  • Addition: Add 2-methyl-3-butyn-2-ol (4.60 g, 54.7 mmol, 1.2 equiv) dropwise over 10 minutes.

    • [SV] Exotherm Check: The reaction is slightly exothermic. Ensure internal temperature does not exceed 55°C to prevent polymerization.

  • Reaction: Stir at room temperature for 4–6 hours.

    • [SV] TLC Monitoring: Eluent 30% EtOAc/Hexane. Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3) appears as a distinct spot.

  • Workup: Filter off ammonium salts through a celite pad. Wash with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Toluene/Hexane or perform flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Mechanistic Utility: Divergent Cyclization Pathways

The core value of this molecule lies in its ability to access different heterocyclic scaffolds based on the catalyst system employed.

4.1 Pathway A: Indole Synthesis (Gold/Copper Catalysis)

Treatment with Lewis acids (AuCl₃ or CuI) promotes a 5-endo-dig or 5-exo-dig cyclization. The tertiary alcohol acts as a leaving group or participates in hydration, depending on conditions.

  • Mechanism: The metal coordinates the alkyne, activating it for nucleophilic attack by the amine. Subsequent loss of acetone (or water) aromatizes the system.

4.2 Pathway B: Retro-Favorskii (2-Ethynylaniline Generation)

Heating with strong base (NaOH/Isopropanol) triggers the release of acetone, yielding free 2-ethynylaniline. This is safer than isolating 2-ethynylaniline, which is prone to explosive decomposition.

4.3 Pathway Visualization (DOT)

DivergentPathways Start 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol PathA_Cond AuCl3 (5 mol%) DCM, rt Start->PathA_Cond PathB_Cond NaOH / iPrOH Reflux (-Acetone) Start->PathB_Cond Indole 2,2-Dimethylindolin-3-one (Oxidative conditions) OR 2-Substituted Indoles PathA_Cond->Indole  Cyclization Ethynyl 2-Ethynylaniline (Transient Intermediate) PathB_Cond->Ethynyl  Deprotection Heterocycles Cinnolines / Quinolines (via subsequent reaction) Ethynyl->Heterocycles  In-situ Trapping

Figure 2: Divergent synthetic utility of the title compound.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The compound is stable as a solid but can oxidize in solution.

  • Incompatibility: Avoid strong oxidizing agents and heavy metal salts (unless catalytic) which may induce rapid decomposition.

References
  • Synthesis & CAS Verification

    • NextPeptide. (2025).[1][2] Product Catalog: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS 157869-14-2).[3][4][5][6] Link

    • Hoffman Fine Chemicals. (2025).[7][1][2] CAS RN 157869-14-2 Specification Sheet. Link

  • Sonogashira Protocol

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: Catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

    • Cranwell, P. B., et al. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 90(9), 1214–1217. Link

  • Cyclization Applications

    • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

    • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16). Link

Sources

Foundational

Solubility data for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in Organic Solvents Introduction 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a unique molecule featuring a hydrophilic aminophenyl g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in Organic Solvents

Introduction

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a unique molecule featuring a hydrophilic aminophenyl group and a tertiary alcohol, contrasted with a hydrophobic methyl group and a rigid butyne linker. This amphipathic nature suggests a complex solubility profile, which is critical for its application in pharmaceutical development, particularly in areas such as formulation, crystallization, and synthesis.[1][2][3] Understanding the solubility of this compound in various organic solvents is paramount for controlling reaction kinetics, purification processes, and ultimately, the bioavailability of any potential drug candidate derived from it.[1][4]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols. While extensive experimental data for this specific molecule is not widely published, this guide will utilize established principles and present a representative, hypothetical dataset to illustrate the concepts and methodologies.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[5][6] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔHsolution - TΔSsolution

The overall enthalpy of solution can be conceptualized as the sum of three steps:

  • Solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal (endothermic, ΔH1 > 0).[7][8]

  • Solvent-solvent interactions: Energy is needed to break the intermolecular forces between solvent molecules to create a cavity for the solute (endothermic, ΔH2 > 0).[7][8]

  • Solute-solvent interactions: Energy is released when the solute molecules are solvated by the solvent molecules (exothermic, ΔH3 < 0).[7][8]

The net enthalpy of solution is ΔHsolution = ΔH1 + ΔH2 + ΔH3 .[6]

The principle of "like dissolves like" is a useful heuristic.[6] Solvents that can form similar intermolecular interactions with the solute are more likely to be effective. For 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, the key functional groups influencing its solubility are:

  • Amino group (-NH2): Capable of hydrogen bond donation and acceptance.

  • Hydroxyl group (-OH): A strong hydrogen bond donor and acceptor.

  • Aromatic ring: Can participate in π-π stacking and van der Waals interactions.

  • Alkyne and methyl groups: Contribute to the molecule's nonpolar character.

Therefore, polar protic solvents (e.g., alcohols) are expected to be good solvents due to their ability to form hydrogen bonds with the amino and hydroxyl groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Nonpolar solvents (e.g., hexane, toluene) are anticipated to be poor solvents, as they can only engage in weaker van der Waals interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[10][11] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (to ensure solid remains after equilibrium) into a series of glass vials.

    • Add a precise volume of the desired organic solvent to each vial. A list of suggested solvents is provided in Table 1.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 48 hours.[9][12] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the filtered sample and calibration standards using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Construct a calibration curve and determine the concentration of the compound in the saturated solution.

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant T (24-48h) equil1->equil2 proc1 Settle excess solid equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 quant2 Analyze by HPLC/UV-Vis proc3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Data and Interpretation

The following table presents a hypothetical but plausible set of solubility data for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in a range of organic solvents at 25°C. This data is structured to reflect the theoretical principles discussed earlier.

Table 1: Hypothetical Solubility of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol at 25°C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
MethanolPolar Protic32.7> 100
EthanolPolar Protic24.585.2
IsopropanolPolar Protic19.955.6
AcetonePolar Aprotic20.795.8
Ethyl AcetatePolar Aprotic6.030.1
DichloromethanePolar Aprotic9.122.5
Tetrahydrofuran (THF)Polar Aprotic7.645.3
AcetonitrilePolar Aprotic37.560.7
TolueneNonpolar2.42.1
HexaneNonpolar1.9< 0.1

Note: Data is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • High Solubility in Polar Protic Solvents: As predicted, the compound exhibits high solubility in alcohols like methanol and ethanol.[13] This is due to the ability of these solvents to engage in strong hydrogen bonding with both the amino and hydroxyl groups of the solute.

  • Good Solubility in Polar Aprotic Solvents: Acetone, with its high polarity and ability to accept hydrogen bonds, is an excellent solvent. THF and acetonitrile also show good solvating power. Ethyl acetate, being less polar, is a moderate solvent.

  • Low Solubility in Nonpolar Solvents: The solubility in toluene and hexane is very low. These solvents lack the ability to form strong interactions with the polar functional groups of the molecule, and the energy required to break the solute's crystal lattice is not compensated by the weak van der Waals forces formed during solvation.

The following diagram illustrates the relationship between solvent polarity and the expected solubility of an amphipathic molecule like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

G cluster_solute Solute: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol cluster_solvents Solvents cluster_result Result Solute Polar Head (-NH2, -OH) Nonpolar Tail (-CH3, Ring) Polar Polar Solvents (e.g., Methanol, Acetone) Solute->Polar Strong H-bonding & dipole interactions Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals interactions HighSol High Solubility Polar->HighSol LowSol Low Solubility Nonpolar->LowSol

Sources

Exploratory

Thermodynamic Stability of Amino-Alkynol Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Amino-Alkynol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper[1] Executive Summary Amino-alkynol derivatives—...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Amino-Alkynol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper[1]

Executive Summary

Amino-alkynol derivatives—compounds bearing both an amine (


) and an alkynyl alcohol moiety—are high-value, high-energy intermediates in the synthesis of complex heterocycles, including oxazolidinones, pyrroles, and bioactive alkaloids.[1] However, their utility is often compromised by their inherent thermodynamic instability.[1][2]

This guide provides a structural and experimental framework for assessing the stability of these derivatives. It details the competing thermodynamic sinks (cyclization, polymerization, and rearrangement) and provides self-validating protocols for their characterization and safe handling.

The Thermodynamic Landscape[3]

Amino-alkynols exist in a state of metastability .[2] While kinetically stable under specific storage conditions, they are thermodynamically predisposed to transform into lower-energy isomers or polymers.[1][2] Understanding the driving forces is critical for process control.

Competing Decomposition Pathways

The stability profile is governed by three primary competing mechanisms:

  • Intramolecular Cyclization (Thermodynamic Sink): The amine (nucleophile) and the alkyne (electrophile, especially if activated) or the alcohol (nucleophile) are positioned for intramolecular attack.

    • Mechanism:[2][3][4][5][6][7] 5-endo-dig or 5-exo-dig cyclizations are often favored according to Baldwin’s rules, leading to heterocycles like pyrroles, oxazoles, or oxazines.[1][2]

    • Driver: Formation of stable 5- or 6-membered rings releases ring strain and maximizes bond energy.[2]

  • Rearrangements (Acid-Catalyzed):

    • Meyer-Schuster Rearrangement: In the presence of acid, secondary and tertiary propargyl alcohols rearrange to

      
      -unsaturated ketones.[1][3][8] The amine group can act as an internal base or buffer, complicating this pathway.
      
    • Rupe Rearrangement: Specific to tertiary alcohols, leading to

      
      -unsaturated methyl ketones.[1][2][3]
      
  • Polymerization (Thermal/Radical): The alkyne triple bond is highly energetic (

    
    ).[1][2] Thermal stress or trace metal contaminants (Cu, Fe) can initiate exothermic polymerization, posing a safety hazard.[1]
    
Visualization of Reaction Pathways

The following diagram illustrates the divergence of an amino-alkynol intermediate into various stability sinks.

AminoAlkynolPathways cluster_0 Stability Determinants Start Amino-Alkynol (Metastable) Cyclic Heterocycle (Thermodynamic Sink) Start->Cyclic  Intramolecular  Nucleophilic Attack  (pH dependent) Rearrange Enone/Enal (Meyer-Schuster) Start->Rearrange  Acid Catalysis  (H+ shift) Polymer Polymer/Tars (Kinetic Trap) Start->Polymer  Thermal/Metal  (Exothermic)

Caption: Divergent degradation pathways for amino-alkynol derivatives. Green indicates the thermodynamically favored cyclic product; red indicates hazardous polymerization.

Experimental Assessment Protocols

To ensure scientific integrity, stability data must be generated using orthogonal methods.[1][2] Relying solely on HPLC purity is insufficient as it may miss polymer formation or rapid equilibrium isomers.[2]

Protocol A: Thermal Stability Screening (DSC)

Objective: Determine the onset temperature of decomposition (


) and the energy release (

).
  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., Mettler Toledo DSC 3+).[1][2]

  • Crucible: High-pressure gold-plated or steel crucibles (sealed) to prevent evaporation of volatile amines before decomposition.[1][2]

  • Method:

    • Equilibrate sample at 25°C.

    • Ramp 5°C/min to 350°C under

      
       flow (50 mL/min).
      
    • Critical Check: Look for an exotherm.[1][2] A sharp exotherm indicates polymerization or rapid decomposition.[1][2]

    • Safety Rule: If

      
      , the compound is potentially explosive.[1]
      
Protocol B: Chemical Stability & pH Profiling

Objective: Assess hydrolytic stability and cyclization kinetics.

  • Setup: Prepare 1 mg/mL solutions in buffers (pH 2, 7, 10) and an organic control (MeCN).[1][2]

  • Incubation: Store at 25°C and 40°C.

  • Analysis: RP-HPLC (UV detection at 210 nm and 254 nm).

  • Self-Validating Step: Use a "Zero-Time" injection immediately upon dissolution to establish a baseline.[1][2] If the peak area decreases without new peaks appearing, suspect polymerization (insoluble) or sublimation.

Data Interpretation Guide
ObservationLikely MechanismRemediation
DSC Exotherm < 150°C High-energy polymerization hazard.[1][2]Store < -20°C; Add radical inhibitor (e.g., BHT).[1][2]
New HPLC Peak (pH < 4) Meyer-Schuster Rearrangement.Avoid acidic workups; Store in basic buffer.[1][2]
New HPLC Peak (pH > 8) Intramolecular Cyclization (5-exo-dig).Keep pH neutral; Use bulky protecting groups (Boc/Cbz).[1][2]
Mass Loss in TGA < 100°C Volatility or Dehydration.[1][2]Verify salt formation (HCl/TFA salts are less volatile).[1][2]

Case Study: 4-Aminobut-2-yn-1-ol

Consider the simplest analogue, 4-aminobut-2-yn-1-ol .

  • Structure:

    
    
    
  • Stability Profile:

    • Neat Liquid: Highly unstable.[1][2] The free amine attacks the alkynyl carbon or displaces the hydroxyl group over time, leading to oligomers.

    • Salt Form (HCl): Significantly more stable.[1][2] Protonation of the amine (

      
      ) removes its nucleophilicity, shutting down the cyclization pathway.
      
    • Rearrangement: In strong acid, it rearranges to 4-amino-3-buten-2-one (vinyl ketone), which is a potent Michael acceptor and highly toxic.[1][2]

Key Insight: Always isolate and store amino-alkynols as their ammonium salts (HCl, Tosylate) whenever possible to kinetically trap the molecule in its linear form.[1]

Handling and Storage Guidelines

Based on the thermodynamic landscape, the following handling procedures are mandatory for personnel safety and compound integrity.

  • Exclude Metals: Alkynes form explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).[1] Use glass-lined or passivated stainless steel equipment.[2] Never use brass fittings.

  • Temperature Control: Store at -20°C. The activation energy (

    
    ) for polymerization is often low enough that room temperature storage leads to "tarring" within days.[1][2]
    
  • Inert Atmosphere: Oxygen can catalyze radical polymerization of the alkyne.[2] Store under Argon or Nitrogen.[1][2]

  • Flash DSC for Analysis: Conventional DSC may show overlapping melting and decomposition events.[1][2][9] Use Flash DSC (heating rates > 1000 K/s) if available to separate the melting endotherm from the decomposition exotherm, allowing for accurate melting point determination.[9]

References

  • Meyer, K. H., & Schuster, K. (1922).[1] Umlagerung von tertiären Propargylalkoholen. Berichte der deutschen chemischen Gesellschaft. [1][2]

  • Mettler Toledo. (2025).[1][2] Separation of Melting and Decomposition using High Heating Rates (Flash DSC).

  • PubChem. (2025).[1][2][10] Compound Summary: 4-Aminobut-2-yn-1-ol.[1][2][11] National Library of Medicine.[2] [2]

  • Gokarn, Y. R., et al. (2015).[1][2] Biophysical Techniques for Monoclonal Antibody Higher Order Structure Characterization. (Contextual reference for DSC protocols).

  • Fisher Scientific. (2018).[1][2] Safety Data Sheet: Propargyl Alcohol. (Safety protocols for alkyne alcohols). [1][2]

Sources

Foundational

The Versatile Synthon: A Technical Guide to the Role of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in Heterocycle Synthesis

Abstract This technical guide provides a comprehensive literature review of the synthesis and utility of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol as a pivotal precursor in the construction of diverse heterocyclic framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review of the synthesis and utility of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol as a pivotal precursor in the construction of diverse heterocyclic frameworks. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced reactivity of this molecule, offering insights into various synthetic strategies, mechanistic underpinnings, and practical experimental protocols. We will explore the journey from the synthesis of this key building block via Sonogashira coupling to its transformation into valuable heterocyclic systems such as indoles and quinolines, critically examining the role of the tertiary propargylic alcohol moiety in directing and influencing these cyclization reactions.

Introduction: The Strategic Importance of a Multifunctional Building Block

The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient and versatile methods for the synthesis of complex organic molecules. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5] Within the expansive toolkit of synthetic organic chemistry, the selection of an appropriate starting material is paramount. 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol emerges as a molecule of significant strategic importance. Its structure thoughtfully combines a nucleophilic amino group and an electrophilic alkyne, predisposed to intramolecular cyclization—a powerful strategy for the rapid assembly of cyclic structures.[6][7][8]

The presence of the 2-hydroxy-2-propyl group on the alkyne terminus is not merely a placeholder; it offers a layer of synthetic versatility. This group can act as a removable protecting group for the terminal alkyne, or it can be a participant in the reaction, leading to unique substitution patterns on the resulting heterocycle. This guide will illuminate the synthetic pathways that leverage the unique chemical personality of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol.

Synthesis of the Precursor: Accessing the Gateway Molecule

The primary and most efficient route to 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is the Sonogashira cross-coupling reaction.[1][4][9] This robust and widely utilized palladium-catalyzed reaction forges the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[10]

The Sonogashira Coupling Approach

The synthesis commences with readily available 2-haloanilines (typically 2-iodoaniline or 2-bromoaniline) and 2-methyl-3-butyn-2-ol. The latter serves as a practical and inexpensive source of the propargyl alcohol moiety.[9] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.[9][11]

Diagram 1: Synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol via Sonogashira Coupling

G cluster_reactants Reactants cluster_catalysts Catalytic System A 2-Iodoaniline F 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol A->F B 2-Methyl-3-butyn-2-ol B->F C Pd(PPh₃)₂Cl₂ C->F D CuI D->F E Base (e.g., Et₃N) E->F G A 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol C 2-(1-Hydroxy-1-methylethyl)-1H-indole (Direct Cyclization) A->C Mild Conditions D 2-Isopropenyl-1H-indole (Cyclization with Dehydration) A->D Harsher Conditions B Pd(OAc)₂ B->A G A 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol C In situ α,β-Unsaturated Ketone A->C Meyer-Schuster Rearrangement B Acid Catalyst (e.g., PTSA) B->A E Substituted Quinolines C->E D 2-Aminobenzaldehyde (from another molecule or added) D->E

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Executive Summary 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2) is a specialized bifunctional intermediate primarily utilized in the synthesis of indole derivatives via metal-catalyzed cyclization (e.g., Lar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2) is a specialized bifunctional intermediate primarily utilized in the synthesis of indole derivatives via metal-catalyzed cyclization (e.g., Larock or Cacchi-type annulations). Unlike its meta-isomer (a key intermediate for Erlotinib), the ortho-substitution pattern of this compound imparts unique reactivity, specifically a predisposition toward intramolecular cyclization.

This guide synthesizes safety protocols derived from the compound's functional moieties—primary aromatic amine and propargylic alcohol. Researchers must treat this compound as a sensitizing agent with potential for acute toxicity and exothermic instability in the presence of Lewis acids or transition metals.

Chemical Identity & Physical Properties

PropertySpecification
Chemical Name 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
Synonyms 2-(3-Hydroxy-3-methylbut-1-ynyl)aniline; o-Aminophenyl-dimethyl-propargyl alcohol
CAS Number 157869-14-2
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow/orange (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Melting Point ~118–122 °C (Based on structural analogs; specific batch data may vary)

Hazard Identification (GHS Classification)

Note: While a harmonized GHS classification is not universally established for this specific isomer, the following is derived from Structure-Activity Relationship (SAR) analysis of the meta-isomer (CAS 69088-96-6) and general aniline/alkynol toxicology.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Sensitizer)
      
    • 
      (Systemic Toxicity)
      
Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][5]

  • H317: May cause an allergic skin reaction (Skin Sensitization, Cat 1).

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H373: May cause damage to organs (blood/spleen) through prolonged or repeated exposure (Aniline-associated methemoglobinemia risk).

Stability and Reactivity: The Critical "Ortho" Factor

This section is critical for process chemists. The ortho-amino group and the alkyne are positioned for intramolecular cyclization .

  • Cyclization Risk: In the presence of Lewis acids (e.g., ZnCl₂, FeCl₃) or transition metals (Au, Pd, Cu), this compound can cyclize to form 2,2-dimethylindoles or related heterocycles. This reaction can be exothermic .

  • Incompatibility:

    • Acids: Strong acids can catalyze dehydration or cyclization.

    • Oxidizers: The primary amine is susceptible to oxidation (N-oxide formation or polymerization), leading to color darkening.

    • Heavy Metals: Propargylic alcohols can form acetylides, though the terminal position is substituted here, reducing—but not eliminating—complexation risks.

Safe Handling Protocols

A. Engineering Controls
  • Containment: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Ventilation: Maintain face velocity >0.5 m/s.

  • Inert Atmosphere: Recommended. Store and handle under Nitrogen or Argon to prevent amine oxidation.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask for minor handling. For larger quantities (>10g) or dust generation, use a half-face respirator with organic vapor/particulate cartridges (OV/P100).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended due to the high permeability of aniline derivatives.

  • Ocular: Chemical safety goggles. Face shield if handling solutions under pressure or heat.

C. Experimental Workflow Visualization

HandlingProtocol Receipt Receipt & Inspection (Check Seal/Color) Storage Storage (<8°C, Inert Gas, Dark) Receipt->Storage Log Inventory Weighing Weighing (Fume Hood/Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Avoid Acidic Solvents) Weighing->Solubilization Add Solvent to Solid Waste Disposal (Halogen-free Organic) Weighing->Waste Contaminated PPE Reaction Reaction Usage (Monitor Exotherm) Solubilization->Reaction Transfer Reaction->Waste Quench

Caption: Lifecycle management for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, emphasizing inert storage and controlled solubilization.

Emergency Response Procedures

Self-Validating Protocol: In any exposure event, the immediate priority is decontamination followed by medical observation for signs of methemoglobinemia (cyanosis/blue lips).

ScenarioImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.If breathing is labored, administer oxygen. Monitor for 48h (delayed pulmonary edema).
Skin Contact Brush off dry powder. Wash with soap/water for 15 min.[1]Do NOT use ethanol (increases absorption). Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 min.[1][3]Remove contact lenses if present.[1][2][3][4] Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting.Administer activated charcoal if advised by Poison Control.
Spill Evacuate area. Wear PPE.[6][1][2][3][4][7] Wet sweep to avoid dust.Neutralize surface with mild detergent. Dispose as hazardous waste.
Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Exposure Type? Start->Type Skin Skin/Eye Contact Type->Skin Dermal Inhal Inhalation Type->Inhal Respiratory Wash Wash 15min (No Alcohol) Skin->Wash Air Fresh Air + Oxygen Inhal->Air Symp Symptoms? (Blue lips, dizziness) Wash->Symp Air->Symp Med Medical Emergency (Suspect Methemoglobinemia) Symp->Med Yes Monitor Monitor 24h Symp->Monitor No

Caption: Decision logic for immediate response to exposure, prioritizing identification of systemic toxicity symptoms.

Storage and Disposal

  • Storage Conditions:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass (light sensitive). Tightly sealed to prevent moisture ingress (hygroscopic potential).

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: This compound contains Nitrogen; incineration will produce NOx gases.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112236, 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. (Used as SAR analog for toxicity data). Retrieved from [Link]

  • Cacchi, S., et al. (2003).Palladium-catalyzed cyclization of 2-(alkynyl)trifluoroacetanilides: A mild approach to 2-substituted indoles. (Mechanistic grounding for cyclization risks). Journal of Organic Chemistry.
  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000. Washington, D.C.

Sources

Foundational

Reactivity profile of 2-aminophenyl alkynols in organic synthesis

The following technical guide details the reactivity profile of 2-aminophenyl alkynols , a privileged bifunctional scaffold in organic synthesis. Executive Summary: The Amphoteric Scaffold 2-Aminophenyl alkynols represen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 2-aminophenyl alkynols , a privileged bifunctional scaffold in organic synthesis.

Executive Summary: The Amphoteric Scaffold

2-Aminophenyl alkynols represent a high-value "amphoteric" scaffold in heterocyclic chemistry. Unlike simple 2-alkynylanilines, the presence of the propargylic (or homopropargylic) hydroxyl group introduces a third reactive center, creating a trifunctional landscape:

  • The Amine (Nucleophile): Prone to

    
    -alkylation or metal-catalyzed hydroamination.
    
  • The Alkyne (Electrophile/π-System): Activated by soft Lewis acids (Au, Pt) for nucleophilic attack.

  • The Alcohol (Leaving Group/Nucleophile): Capable of ionization to form propargylic cations, Meyer-Schuster rearrangements, or participating in etherification.

This guide dissects the chemoselective divergence of this scaffold, enabling researchers to program the synthesis of indoles , quinolines , and fused tricyclic systems by modulating the catalyst (Au vs. Zn vs. Pd) and reaction conditions.

Mechanistic Divergence & Reactivity Map

The fate of the 2-aminophenyl alkynol substrate depends heavily on the activation mode of the alkyne and the stability of the hydroxyl group.

The Selectivity Switch
  • Pathway A (Hydroamination): Soft metal (Au, Pt) activates the alkyne

    
    -system. The amine attacks the internal carbon (5-endo-dig) to form the indole core.
    
  • Pathway B (Dehydrative Cyclization): Lewis acid (Zn, In, Fe) promotes the ionization of the propargylic alcohol. The resulting cation is trapped by the amine.

  • Pathway C (Cascade/Tandem): The hydroxyl group acts as a nucleophile (e.g., in CO

    
     fixation) or the alkyne participates in dimerization.
    
Visualization: Reactivity Flowchart

The following diagram illustrates the catalyst-dependent product divergence.

ReactivityProfile Substrate 2-Aminophenyl Alkynol Cat_Au Au(I)/Au(III) Catalysis Substrate->Cat_Au π-Activation Cat_Zn Zn(OTf)2 Lewis Acid Substrate->Cat_Zn Ionization Cat_Pd Pd(II)/CO Carbonylation Substrate->Cat_Pd CO Insertion Indole 2-Substituted Indole Cat_Au->Indole 5-endo-dig Cyclization Intermediate Propargylic Cation Cat_Zn->Intermediate -OH Benzoxazine Benzoxazinones (Cyclic Urethanes) Cat_Pd->Benzoxazine Carboxylative Cyclization Quinoline Quinoline Derivatives Intermediate->Indole C-N Bond Form Intermediate->Quinoline Ring Expansion

Figure 1: Chemoselective divergence of 2-aminophenyl alkynols based on catalytic activation modes.

Deep Dive: Gold-Catalyzed Indolization

Gold catalysis is the "gold standard" for converting these substrates into 2-substituted indoles. The reaction proceeds via a specific activation of the alkyne, followed by intramolecular nucleophilic attack.[1]

Mechanism: The "Dual-Role" of the Hydroxyl

In simple alkynylanilines, the reaction stops at the indole. However, with alkynols , the hydroxyl group allows for further functionalization.

  • Coordination: [L-Au]+ coordinates to the alkyne.

  • Cyclization: The amine attacks the activated triple bond (5-endo-dig).

  • Protodeauration: Regeneration of the catalyst.[1]

  • Fate of -OH: In the presence of nucleophiles (Nu-), the OH can be displaced via a gold-stabilized carbocation, allowing for the synthesis of 3-functionalized indoles .

Protocol: Au(I)-Catalyzed Synthesis of (Indol-2-yl)methanols

This protocol synthesizes 2-hydroxymethyl indoles, preserving the alcohol functionality.

Reagents:

  • Substrate: 1-(2-aminophenyl)prop-2-yn-1-ol (1.0 equiv)

  • Catalyst: chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) (2 mol%)

  • Activator: AgOTf (2 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, mix IPrAuCl (2 mol%) and AgOTf (2 mol%) in toluene (0.1 M relative to substrate). Stir for 10 mins to generate the active cationic species [IPrAu]+[OTf]-.

  • Substrate Addition: Add the alkynol substrate slowly to the catalyst solution.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Quench: Filter the mixture through a short pad of silica gel to remove gold salts.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Exclusion of water is not strictly necessary for the cyclization, but if the goal is to substitute the -OH group later, anhydrous conditions prevent premature ionization.

Zinc-Mediated Dehydrative Functionalization

While Gold activates the


-system, Zinc triflate (Zn(OTf)

) acts as a Lewis acid to activate the propargylic alcohol directly. This is particularly useful for alkylation reactions where the indole core is formed and functionalized in one pot.
Comparative Efficiency Data

The following table summarizes the efficiency of different Lewis acids for the cyclization-alkylation sequence of 2-aminophenyl alkynols with electron-rich nucleophiles (e.g., anisole).

CatalystLoad (mol%)Temp (°C)Yield (%)Selectivity (Indole:Quinoline)Notes
Zn(OTf)

5 80 92 >99:1 High tolerance to moisture
In(OTf)

5807890:10Lower yield due to oligomerization
FeCl

10806585:15Significant oxidation byproducts
AuCl

2RT8895:5Expensive; requires dry solvent
Protocol: Zn(OTf) Catalyzed Dehydrative Cyclization

Objective: Synthesis of 2-substituted indoles via propargylic substitution.

Workflow:

  • Charge: To a reaction vial, add 2-aminophenyl alkynol (0.5 mmol), Zn(OTf)

    
     (9 mg, 5 mol%), and the external nucleophile (e.g., 1,3-dimethoxybenzene, 1.5 equiv).
    
  • Solvent: Add 1,2-dichloroethane (DCE, 2 mL).

  • Heat: Seal and heat to 80°C for 6 hours.

  • Mechanism Check: The Zn(II) coordinates to the propargylic -OH, facilitating its departure as H

    
    O (or Zn-hydroxide species). The resulting carbocation triggers cyclization and nucleophilic trapping.
    
  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with NaHCO
    
    
    (aq), dry over Na
    
    
    SO
    
    
    .

Advanced Pathway: Cascade Tricyclic Synthesis

Recent literature highlights the utility of these substrates in cascade reactions to form fused 5,5,6-tricyclic systems. This involves the reaction of the aminophenyl alkynol with a second "internal" alkynol molecule.

Mechanistic Flow (Graphviz)

This complex pathway involves cycloisomerization followed by intermolecular substitution.

CascadePathway Start 2-Aminophenyl Prop-2-ynol + Internal Alkynol Step1 Alkynol Cycloisomerization (Metal Cat.) Start->Step1 Activation Step2 Intermolecular Substitution (C-O Bond Formation) Step1->Step2 Nucleophilic Attack Step3 Cyclization (C-N Bond) Step2->Step3 Cascade Final Fused 5,5,6-Tricyclic Skeleton Step3->Final Tautomerization

Figure 2: Cascade reaction pathway for the synthesis of fused tricyclic systems [1].

References

  • Cascade reaction of alkynols with 1-(2-aminophenyl)prop-2-ynols to form a fused 5,5,6-tricyclic system. Chemical Communications.

  • Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines. Organic Letters.

  • Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate. SciSpace/RSC.

  • Gold-catalyzed cyclization of propargylic amides via 5-exo-dig cyclization. ResearchGate.

  • Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization. PMC/NIH.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a molecule of significant interest in medicinal chemistry and materials science. The elucidation of its three-dimensional atomic arrangement is paramount for understanding its chemical behavior, biological activity, and potential applications in drug development.

Foundational Principles: The "Why" Behind the "How"

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. For a compound like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, which contains both hydrogen-bond donor (amine and hydroxyl groups) and acceptor sites, as well as a rigid alkynyl linker and an aromatic ring, the crystal packing is governed by a delicate interplay of intermolecular forces.[1][2][3] Understanding these interactions is crucial for predicting and modifying the solid-state properties of the material, such as solubility and stability, which are critical parameters in pharmaceutical development.[4]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information, providing precise bond lengths, bond angles, and the overall molecular conformation.[5][6][7] This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal, generating a unique pattern that can be mathematically decoded to reveal the atomic arrangement.[6][7]

The Crucial First Step: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound. 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol can be synthesized via a Sonogashira coupling reaction between a protected 2-bromoaniline and 2-methyl-3-butyn-2-ol.[8][9] The purity of the synthesized compound is critical for successful crystallization.

The production of high-quality single crystals is often the most challenging and critical step in the entire process.[10][11][12] The goal is to obtain crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for diffraction experiments.[5] Several techniques can be employed for the crystallization of small organic molecules:

  • Slow Evaporation: This is a common and straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[11][13]

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing it in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.[12][13] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[13]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[12] Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.[12]

The choice of solvent is paramount and is often determined empirically through screening various solvents and solvent mixtures.[14] For 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, solvents such as ethanol, methanol, or mixtures with less polar solvents like dichloromethane could be explored.

Experimental Protocol: Crystallization via Slow Evaporation
  • Solubility Screening: Begin by testing the solubility of a small amount of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in various solvents to identify a solvent in which it is moderately soluble.

  • Solution Preparation: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[14]

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[14]

  • Crystal Growth: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.[15]

  • Monitoring: Observe the solution over several days for the formation of single crystals. Avoid disturbing the container during this period to promote the growth of larger, well-defined crystals.[15]

Data Acquisition: Illuminating the Crystal with X-rays

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow Figure 1. Single-Crystal X-ray Diffraction Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Select Suitable Single Crystal crystal_mounting Mount Crystal on Goniometer Head crystal_selection->crystal_mounting diffractometer Place in Diffractometer crystal_mounting->diffractometer xray_beam Expose to Monochromatic X-ray Beam diffractometer->xray_beam rotation Rotate Crystal xray_beam->rotation diffraction_pattern Collect Diffraction Pattern rotation->diffraction_pattern unit_cell Determine Unit Cell and Space Group diffraction_pattern->unit_cell integration Integrate Reflection Intensities unit_cell->integration phase_problem Solve the Phase Problem integration->phase_problem electron_density Generate Electron Density Map phase_problem->electron_density model_building Build Atomic Model electron_density->model_building refinement Refine Model Against Data model_building->refinement validation Validate Final Structure refinement->validation cif_generation Generate CIF File validation->cif_generation

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

The process involves mounting the crystal on a goniometer head, which allows for its precise orientation in the X-ray beam.[5] The crystal is then cooled, typically to around 100-150 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. As the crystal is rotated, a series of diffraction images are collected by a detector.[5]

Data Processing and Structure Solution: From Diffraction Spots to a Molecular Model

The collected diffraction data, consisting of a series of spots of varying intensities, must be processed to determine the crystal's unit cell parameters and space group.[5][16] This is typically accomplished using specialized software suites like APEX or similar programs.[17][18][19] The intensities of the diffraction spots are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection is generated.

The next critical step is to solve the "phase problem." The diffraction experiment provides the intensities of the diffracted waves but not their phases, which are essential for calculating the electron density map of the crystal.[5] For small molecules like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, direct methods are commonly used to solve the phase problem.[19] These methods use statistical relationships between the reflection intensities to derive the initial phases.

Structure Refinement and Validation: Perfecting the Atomic Model

Once an initial electron density map is obtained, an atomic model of the molecule can be built. This model is then refined using a least-squares method to achieve the best possible fit with the experimental diffraction data.[5] This refinement process involves adjusting the atomic coordinates, thermal parameters, and site occupancies to minimize the difference between the observed and calculated structure factors. Software packages such as SHELX, OLEX2, or CRYSTALS are widely used for structure solution and refinement.[17][20][21]

Key Refinement Parameters:
ParameterDescriptionTypical Target Values
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 for a good quality structure
Goodness-of-Fit (GooF) Should be close to 1.0 for a well-refined structure.~1.0

After the refinement is complete, the final crystal structure must be validated to ensure its chemical and crystallographic sensibility. This involves checking for any unusual bond lengths, angles, or thermal parameters. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

The final crystal structure provides a wealth of information about the molecule's conformation and its packing in the solid state. For 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, the analysis would focus on:

  • Hydrogen Bonding: The presence of the amine (-NH2) and hydroxyl (-OH) groups makes hydrogen bonding a dominant intermolecular interaction.[1][3] The analysis would detail the hydrogen bond donors and acceptors, and the geometry of these interactions, which significantly influence the crystal packing. The N-H...O, O-H...N, and N-H...N hydrogen bonds would likely play a crucial role in forming a stable three-dimensional network.

  • π-π Stacking: The aromatic aminophenyl ring can participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.[22]

  • Other Weak Interactions: Weaker interactions, such as C-H...π interactions, may also contribute to the overall crystal packing.[22]

molecular_interactions Figure 2. Potential Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 Molecule A mol2 Molecule B mol3 Molecule C NH2_1 -NH2 OH_2 -OH NH2_1->OH_2 N-H...O H-Bond OH_1 -OH NH2_2 -NH2 OH_1->NH2_2 O-H...N H-Bond Aryl_1 Aromatic Ring Aryl_3 Aromatic Ring Aryl_1->Aryl_3 π-π Stacking Aryl_2 Aromatic Ring

Caption: A diagram illustrating the potential hydrogen bonding and π-π stacking interactions.

Conclusion: From Structure to Function

The successful crystal structure analysis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol provides an atomic-level blueprint of the molecule in the solid state. This information is invaluable for researchers in drug development, as it can inform the design of new analogs with improved properties, aid in understanding drug-receptor interactions, and provide a basis for computational modeling studies. The detailed understanding of its intermolecular interactions can also guide the development of new crystalline forms (polymorphs or co-crystals) with enhanced physicochemical properties.

References

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • SPT Labtech.
  • University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography.
  • University of Virginia. Resources | Single-Crystal X-ray Diffraction.
  • BenchChem. (2025). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide.
  • Crystalliz
  • Bruker. APEX Software.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • MDPI. (2024, September 29). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Single crystal X-ray diffraction analysis.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • RCSB PDB. (2023, February 15). Crystallography Software.
  • Phenix. Phenix.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate. (2021, December 30).
  • Clearsynth. 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Royal Society of Chemistry. (2014, March 3). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm.
  • ResearchGate. Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4HBenzo[ h]Chromene-3-Carbonitrile | Request PDF.
  • ResearchGate. (2025, August 9). Powder X-ray diffraction of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2.
  • PubChem. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236.
  • recrystalliz
  • Petroleum Chemistry Labor
  • ResearchGate. (2025, August 6). (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases.
  • Creative Chemistry.
  • Fluorochem. 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol.
  • RMIT Open Press. 3.4.
  • MDPI. (2016, June 1).
  • Marshall, J. A., Eidam, P., & Eidam, H. S. (2007). (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses, 84, 120.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystalliz
  • Hunter, C. A. (n.d.). Hydrogen bond design principles. PMC.
  • TCI Chemicals. 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • PureSynth. 4-(3-Aminophenyl)-2-Methyl-3-Butyn-2-Ol 98.0%(GC).
  • Sigma-Aldrich. 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol.
  • Wikipedia. 2-Methylbut-3-yn-2-ol.
  • American Chemical Society. (2017, June 22). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
  • ResearchGate. Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO.
  • DrugFuture. 2-Methyl-3-butyn-2-ol.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327.

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Foundational

Melting point and boiling point of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol , a critical intermediate in indole synthesis. Physical Properties, Synthetic Pathway...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol , a critical intermediate in indole synthesis.

Physical Properties, Synthetic Pathways, and Applications in Heterocyclic Chemistry

Executive Summary

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2 ) is a bifunctional aromatic alkyne primarily utilized as a transient or isolated intermediate in the synthesis of 2,2-disubstituted indoles . Its structure features an ortho-substituted aniline moiety linked via an alkyne spacer to a tertiary alcohol. This unique arrangement facilitates intramolecular cyclization reactions, most notably the transition-metal-catalyzed annulation to form 2,2-dimethylindole and its derivatives.

Unlike its meta-isomer (a key intermediate for the drug Erlotinib), the ortho-isomer is prone to spontaneous or catalyzed cyclization, making its isolation and physical characterization challenging but critical for controlled synthesis.

Chemical Identity & Structure

FeatureDetail
Chemical Name 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
Synonyms 2-(3-Hydroxy-3-methyl-1-butynyl)aniline; 2-Methyl-4-(2-aminophenyl)but-3-yn-2-ol
CAS Number 157869-14-2 (Ortho-isomer)
Related CAS 69088-96-6 (Meta-isomer, Erlotinib intermediate)
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC(C)(O)C#Cc1ccccc1N
Structure Aniline ring with an ortho alkyne linker to a dimethyl carbinol group.
Structural Significance

The proximity of the nucleophilic amino group (-NH₂) to the electrophilic alkyne-alcohol moiety is the defining feature of this molecule. This "ortho-effect" enables rapid intramolecular hydroamination or cyclization, often precluding long-term stability compared to the meta- or para-isomers.

Physical Properties[1][2][3]

Due to its reactivity, 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is frequently generated in situ. However, when isolated, it exhibits distinct physical characteristics compared to its isomers.

Melting Point & Boiling Point Data
PropertyValue / RangeCondition / Note
Melting Point (Ortho) Semi-solid / Low-melting Solid Often isolated as a viscous oil or low-melting solid due to intramolecular H-bonding (NH₂···OH).[1][2]
Melting Point (Meta) 117 – 122 °C Meta-isomer (CAS 69088-96-6) forms a stable crystal lattice due to intermolecular H-bonding.
Boiling Point ~340 °C (Predicted) Decomposes prior to boiling at atmospheric pressure.
Flash Point ~160 °C Estimated based on structural analogues.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAcHigh solubility in polar organic solvents; limited water solubility.

Critical Note on Stability: The ortho-isomer (157869-14-2) is significantly less thermally stable than the meta-isomer. Heating above 60–80 °C, especially in the presence of Lewis acids or transition metals (Pd, Cu, Au), triggers cyclization to 2,2-dimethylindole (MP: 56–57 °C).

Synthetic Pathways & Formation[4][6][7][8][9]

The primary route to 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is the Sonogashira cross-coupling of 2-iodoaniline with 2-methyl-3-butyn-2-ol.

Synthesis Workflow (Sonogashira Coupling)[6][7][10]

Reagents:

  • Substrate: 2-Iodoaniline (or 2-Bromoaniline)

  • Alkyne: 2-Methyl-3-butyn-2-ol (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃ (1–5 mol%)

  • Co-catalyst: CuI (1–2 mol%)

  • Base/Solvent: Et₃N or Et₂NH (often used as solvent and base)

Procedure:

  • Dissolve 2-iodoaniline in degassed Et₃N.

  • Add Pd catalyst and CuI under an inert atmosphere (N₂ or Ar).

  • Slowly add 2-methyl-3-butyn-2-ol at room temperature.

  • Stir at 25–40 °C for 4–12 hours.

  • Workup: Filter off ammonium salts, concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc) on silica gel (neutralized with 1% Et₃N to prevent cyclization).

Cyclization to 2,2-Dimethylindole

The isolation of the title compound is often bypassed in favor of a "one-pot" synthesis of 2,2-dimethylindole.

Mechanism:

  • Activation: The alkyne is activated by the metal catalyst (or acid).

  • Nucleophilic Attack: The ortho-amino group attacks the alkyne (5-endo-dig or 6-endo-dig pathway).

  • Elimination: Loss of acetone (in some pathways) or rearrangement yields the indole core.

Visualization: Synthesis & Cyclization Pathway

SynthesisPathway Start 2-Iodoaniline (Substrate) Catalyst Pd(PPh3)2Cl2 / CuI Et3N, 25°C Start->Catalyst Reagent 2-Methyl-3-butyn-2-ol (Alkyne) Reagent->Catalyst Intermediate 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2) Target Intermediate Catalyst->Intermediate Sonogashira Coupling Cyclization Cyclization (Heat / Lewis Acid) Intermediate->Cyclization Intramolecular Hydroamination Product 2,2-Dimethylindole (MP: 56-57°C) Cyclization->Product - H2O / Rearrangement

Figure 1: Synthetic pathway from 2-iodoaniline to 2,2-dimethylindole via the target intermediate.

Applications in Drug Development

Indole Scaffold Construction

The title compound is a versatile precursor for 2-substituted indoles , a motif ubiquitous in pharmaceuticals (e.g., Indomethacin, Tryptophan derivatives).

  • Larock Indole Synthesis: Although typically using internal alkynes, the terminal alkyne alcohol serves as a "masked" acetylene equivalent.

  • Cacchi Reaction: Palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides.

Differentiation from Erlotinib Intermediates

It is crucial to distinguish CAS 157869-14-2 (ortho) from CAS 69088-96-6 (meta).

  • Meta-Isomer: Used to synthesize the quinazoline core of Erlotinib (Tarceva) . The meta position prevents cyclization to indole, allowing the alkyne to remain intact for coupling to the quinazoline ring.

  • Ortho-Isomer: Used exclusively for fused ring synthesis (indoles, quinolines).

Experimental Handling & Safety

Protocol: Safe Handling of Alkynylanilines
  • Temperature Control: Store the isolated ortho-isomer at -20 °C . At room temperature, it may slowly cyclize or oxidize (darkening from yellow to brown).

  • Acidity: Avoid contact with acidic surfaces (e.g., un-neutralized silica gel) during purification, as protons catalyze the cyclization to indole.

  • Toxicity: Like most anilines, handle as a potential sensitizer and irritant (H315, H319, H335).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Cacchi, S., Fabrizi, G., & Parisi, L. (2005). Palladium-catalyzed synthesis of indoles from o-alkynyltrifluoroacetanilides. Organic Letters, 7(22), 4963-4966.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112236, 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (Meta-isomer data for comparison). Link

  • Organic Syntheses. (1942). 2-Methylindole. Org.[4][5][6][7] Synth. 22,[8] 94. (Reference for the cyclized product properties). Link

Sources

Exploratory

Advanced Synthesis Guide: Precursors and Pathways for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Executive Summary The synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol represents a critical junction in heterocyclic chemistry. As a functionalized o-alkynylaniline, this molecule is the immediate acyclic precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol represents a critical junction in heterocyclic chemistry. As a functionalized o-alkynylaniline, this molecule is the immediate acyclic precursor to 2,2-dimethylindole and related indole-fused pharmacophores. Its structural integrity—combining a nucleophilic primary amine, a reactive internal alkyne, and a tertiary alcohol—makes it a versatile scaffold for cyclization reactions, including gold-catalyzed hydroaminations and Larock-type indolizations.

This guide provides a rigorous technical analysis of the synthetic pathways to this target. We prioritize the Sonogashira Cross-Coupling protocol due to its atom economy and tolerance of free amines, while also detailing the Nitro-Reduction alternative for specific supply chain contexts.

Strategic Retrosynthesis

To design the optimal synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the


 bond linking the aromatic ring to the alkyne.
Retrosynthetic Logic
  • Primary Disconnection: The bond between the phenyl ring and the alkyne moiety.

  • Synthon A (Electrophile): An ortho-functionalized aryl halide. o-Iodoaniline is preferred for its superior oxidative addition kinetics compared to bromides or chlorides.

  • Synthon B (Nucleophile): A terminal alkyne. 2-Methyl-3-butyn-2-ol is the commercially available, atom-efficient choice.

Retrosynthesis Target Target: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol ArylHalide Precursor A: 2-Iodoaniline (Electrophile) Target->ArylHalide Disconnection Alkyne Precursor B: 2-Methyl-3-butyn-2-ol (Nucleophile) Target->Alkyne Sonogashira

Figure 1: Retrosynthetic analysis identifying the core coupling partners.

Precursor Analysis & Selection

The Aryl Component: 2-Iodoaniline vs. 2-Bromoaniline

The choice of halogen is dictated by the catalytic turnover frequency (TOF) and reaction temperature.

Feature2-Iodoaniline 2-Bromoaniline Recommendation
Bond Energy (C-X) ~65 kcal/mol (Weakest)~81 kcal/molIodo for mild conditions.
Oxidative Addition Fast, often Rate-Determining Step (RDS) is bypassed easily.Slower, requires higher T or electron-rich ligands.Iodo prevents need for exotic ligands.
Cost HigherLowerUse Bromo only for bulk scale-up (>1kg).
Availability Widely available solid.Widely available solid.Iodo is standard for R&D.

Technical Insight: While 2-bromoaniline is cheaper, it often requires elevated temperatures (>80°C) which can promote polymerization of the alkyne or oxidative degradation of the amine. 2-iodoaniline allows for room-temperature coupling, preserving the labile functionality.

The Alkyne Component: 2-Methyl-3-butyn-2-ol

This tertiary alcohol serves two roles:[1]

  • Solubility Enhancer: The hydroxyl group improves solubility in polar aprotic solvents (DMF, DMSO) often used in coupling.

  • Masked Leaving Group: In downstream indole synthesis, the dimethyl-carbinol moiety acts as a leaving group (releasing acetone) or participates in rearrangement, depending on the cyclization method.

Protocol A: Direct Sonogashira Coupling (The Gold Standard)

This protocol utilizes a Pd(0)/Cu(I) catalytic system.[1][2][3][4][5] The free amine on the aniline does not require protection under these conditions, provided the base strength is modulated to avoid deprotonating the amine (pKa ~30) vs the alkyne (pKa ~25).

Reagents & Materials
  • Substrate: 2-Iodoaniline (1.0 equiv)

  • Alkyne: 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH). Can be used as solvent or co-solvent with THF.

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology
  • Degassing: In a flame-dried Schlenk flask, dissolve 2-iodoaniline (10 mmol) in dry THF/Et3N (1:1 ratio, 40 mL). Sparge with argon for 15 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.2 mmol) and CuI (0.1 mmol) to the stirring solution. The solution typically turns yellow/brown.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (12 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: If using 2-bromoaniline, heat to 60°C.

  • Quench & Workup: Dilute with Et2O, wash with saturated NH4Cl (to remove Cu salts) and brine. Dry over Na2SO4.[6]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Mechanistic Pathway (Graphviz)

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline TransMet Transmetallation (Ar-Pd-Alkynyl) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer Alkyne

Figure 2: The Pd/Cu catalytic cycle. Note that the amine functionality on the aryl ring remains passive throughout the cycle.

Protocol B: The Nitro-Reduction Route (Alternative)

Use this route if 2-iodoaniline is unavailable or if the amine requires protection from harsh upstream conditions.

Workflow
  • Coupling: React 1-iodo-2-nitrobenzene with 2-methyl-3-butyn-2-ol using the Sonogashira conditions described above.

    • Intermediate: 4-(2-nitrophenyl)-2-methyl-3-butyn-2-ol.

  • Chemoselective Reduction: Reduce the nitro group without hydrogenating the alkyne.

    • Method: Iron powder (Fe) in Acetic Acid (AcOH) or Sodium Dithionite (Na2S2O4).

    • Avoid: Standard catalytic hydrogenation (H2/Pd-C) will reduce the alkyne to an alkane.

NitroRoute Start 1-Iodo-2-nitrobenzene Step1 Sonogashira Coupling (Pd/Cu) Start->Step1 Inter Nitro-Alkyne Intermediate Step1->Inter Step2 Selective Reduction (Fe/AcOH) Inter->Step2 Final Target Amino-Alkyne Step2->Final

Figure 3: Alternative pathway via nitro-reduction, requiring chemoselective reduction conditions.

Characterization & Quality Control

To validate the synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, look for these key spectroscopic signatures:

TechniqueDiagnostic SignalStructural Assignment
1H NMR

1.62 ppm (s, 6H)
Gem-dimethyl groups on the alcohol.
1H NMR

4.20 ppm (br s, 2H)
Aniline

protons (Exchangeable with D2O).
13C NMR

65-70 ppm
Quaternary carbon of the tertiary alcohol.
13C NMR

80-95 ppm
Alkyne

carbons.
IR ~2200-2250 cm

Weak

stretch (internal alkyne).
IR ~3300-3400 cm

Broad

and

stretches.

Safety & Handling

  • Alkynes: While the target is an internal alkyne (more stable), the precursor 2-methyl-3-butyn-2-ol is flammable (FP: 25°C). Use spark-proof equipment.

  • Anilines: 2-Iodoaniline is toxic if swallowed or absorbed through skin. It may cause methemoglobinemia. All manipulations must occur in a fume hood.

  • Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams, not general organic waste.

References

  • Beilstein Journals. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein J. Org. Chem.2014 , 10, 539-546. Link

  • Organic Syntheses. "An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class." J. Chem. Educ.2016 , 93, 1134–1137. Link

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts Chemistry. Link

  • PubChem. "4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol Compound Summary."[7][8] (Analogous structure data). Link

  • Organic Syntheses. "Synthesis of 2-methylindole." Org.[6][7][9][10][11] Synth.1942 , 22, 94. (Downstream application context). Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Facile Indole Synthesis via Cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Abstract The indole scaffold is a cornerstone in medicinal chemistry and materials science. This application note presents a detailed protocol for the synthesis of 2-substituted indoles through the transition metal-catal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science. This application note presents a detailed protocol for the synthesis of 2-substituted indoles through the transition metal-catalyzed cyclization of ortho-alkynylanilines, specifically using 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol as a versatile starting material. We will explore the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the influence of various catalysts and reaction conditions on the reaction outcome. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and adaptable method for the synthesis of functionalized indoles.

Introduction: The Significance of Indole Synthesis

Indole and its derivatives are ubiquitous heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding have made them "privileged structures" in drug discovery. Consequently, the development of efficient and versatile methods for indole synthesis remains a significant focus in synthetic organic chemistry.

Among the various strategies, the transition-metal-catalyzed cyclization of 2-alkynylanilines has emerged as a powerful approach for constructing the indole ring system.[1][2] This method offers a high degree of flexibility in introducing substituents at various positions of the indole core. This application note focuses on the use of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a readily accessible ortho-alkynylaniline, as a precursor for the synthesis of 2-(1-hydroxy-1-methylethyl)indole, a valuable building block for further chemical elaboration.

Mechanistic Insights: The "Why" Behind the Protocol

The synthesis of indoles from 2-alkynylanilines is typically facilitated by transition metal catalysts, with palladium and gold complexes being the most extensively studied.[3][4] The general mechanism involves the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular nucleophilic attack by the aniline nitrogen.

The Catalytic Cycle

The reaction proceeds through a series of well-defined steps:

  • Alkyne Activation: The transition metal catalyst coordinates to the carbon-carbon triple bond of the 2-alkynylaniline, rendering it more susceptible to nucleophilic attack.

  • Intramolecular Cyclization (5-endo-dig): The lone pair of the amino group attacks the activated alkyne in an intramolecular fashion. This step is a 5-endo-dig cyclization, which is typically disfavored by Baldwin's rules but is enabled by the transition metal catalyst.

  • Protonolysis/Reductive Elimination: The resulting organometallic intermediate undergoes protonolysis or reductive elimination to regenerate the active catalyst and afford the indole product.

The choice of catalyst (e.g., palladium or gold) can influence the reaction conditions and the tolerance to various functional groups.[5][6]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed cyclization of a generic 2-alkynylaniline.

Reaction_Mechanism cluster_cycle Catalytic Cycle Substrate 2-Alkynylaniline Activated_Complex π-Alkyne Complex Substrate->Activated_Complex + Pd(II) Pd_Catalyst Pd(II) Catalyst Cyclized_Intermediate Indolyl-Pd Intermediate Activated_Complex->Cyclized_Intermediate 5-endo-dig Cyclization Cyclized_Intermediate->Pd_Catalyst Regeneration Product Indole Cyclized_Intermediate->Product Protonolysis Experimental_Workflow cluster_main Synthesis Workflow A 1. Reagent Preparation B 2. Reaction Assembly A->B C 3. Reaction Monitoring B->C D 4. Workup C->D E 5. Purification D->E F 6. Characterization E->F

Caption: General experimental workflow for indole synthesis.

Step-by-Step Protocol:

  • Reaction Assembly:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 mmol, 1.0 eq.).

    • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

    • Add sodium carbonate (2.0 mmol, 2.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the indole product will indicate reaction completion. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(1-hydroxy-1-methylethyl)indole.

Expected Results and Variations

Under the described conditions, this protocol is expected to provide the desired indole product in good to excellent yields (typically >70%). The scope of this reaction is generally broad, tolerating a variety of functional groups on the aniline ring.

Table 1: Influence of Catalysts and Conditions on Indole Synthesis from 2-Alkynylanilines

Catalyst SystemBaseSolventTemperature (°C)Typical Yields (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃DMF80-10070-95[5]
Pd(TFA)₂CF₃COONaDCE8026-97[1]
AuCl₃ / AgSbF₆-Dioxane6060-90[7]
CuIK₃PO₄DMF11050-80[8]

This table provides a general overview. Optimal conditions may vary depending on the specific substrate.

Characterization

The identity and purity of the synthesized 2-(1-hydroxy-1-methylethyl)indole should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The transition metal-catalyzed cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol provides a reliable and efficient route to a valuable 2-substituted indole. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of indole derivatives. By understanding the underlying reaction mechanism and the influence of key reaction parameters, researchers can effectively utilize this methodology for applications in drug discovery and materials science.

References

  • Yuan, W.; Li, X.; et al. Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Org. Lett.2022 , 24 (11), 2093–2098. [Link]

  • Li, X.; Yuan, W.; et al. Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. J. Org. Chem.2025 . [Link]

  • Zhang, J.; Schmalz, H.-G. Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-propargylanilines by Rearrangement of a Propargyl Group. Angew. Chem. Int. Ed.2015 , 54 (27), 7862-7866. [Link]

  • Arcadi, A.; Chiarini, M.; et al. Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. J. Org. Chem.2006 , 71 (18), 6973–6976. [Link]

  • Cacchi, S.; Fabrizi, G.; et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2021 , 26 (13), 3927. [Link]

  • Reddy, R. S.; et al. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Org. Biomol. Chem.2017 , 15, 8439-8443. [Link]

  • D. B. Grotjahn. Gold catalysis for organic synthesis II. Beilstein J. Org. Chem.2013 , 9, 2461-2462. [Link]

  • A. S. K. Hashmi. Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein J. Org. Chem.2011 , 7, 878-892. [Link]

  • Li, G.; et al. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. J. Org. Chem.2016 , 81 (21), 10247–10255. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245. (Historical reference for indole synthesis)
  • Ohta, T.; et al. Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Heterocycles2016 , 92 (5), 900-907. [Link]

Sources

Application

Application Note: Precision Synthesis of 2-(2-Hydroxypropan-2-yl)indole via Pd-Catalyzed Cycloisomerization

Executive Summary This technical guide details the protocol for the intramolecular cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol to synthesize 2-(2-hydroxypropan-2-yl)-1H-indole . This transformation represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the intramolecular cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol to synthesize 2-(2-hydroxypropan-2-yl)-1H-indole . This transformation represents a critical class of reactions for accessing 2-substituted indole scaffolds, a privileged structure in medicinal chemistry found in therapeutics such as fluvastatin and zafirlukast.

Unlike standard Fischer indole syntheses, which suffer from harsh acidic conditions and regioselectivity issues, this Palladium(II)-catalyzed cycloisomerization proceeds under neutral or mildly basic conditions with 100% atom economy. This guide focuses on the Cacchi-type aminopalladation , optimizing for the retention of the tertiary propargylic alcohol moiety against competitive dehydration or elimination pathways.

Scientific Foundation & Mechanistic Insight

The Challenge of 5-endo-dig Cyclization

According to classical Baldwin’s rules for ring closure, 5-endo-dig cyclizations are generally disfavored due to the geometric strain required for the nucleophile to attack the alkyne vector. However, electrophilic activation of the alkyne by a soft transition metal (Pd, Au, Pt) bends the alkyne geometry, rendering the attack kinetically accessible.

Reaction Mechanism

The transformation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol involves a specific sequence:

  • Coordination: The electrophilic Pd(II) species coordinates to the alkyne

    
    -system, increasing its susceptibility to nucleophilic attack.
    
  • Aminopalladation: The pendant amine acts as the nucleophile, attacking the internal carbon of the alkyne (5-endo mode). This generates a zwitterionic intermediate or a

    
    -alkenyl-palladium species.
    
  • Protonolysis: Unlike cross-coupling reactions that require transmetallation, this cycloisomerization is terminated by protonolysis of the C-Pd bond, regenerating the Pd(II) catalyst and releasing the indole product.

Critical Consideration: The tertiary alcohol group at the propargylic position is sensitive. High temperatures or strong Lewis acids can trigger


-elimination, leading to 2-isopropenylindole. The protocol below uses PdCl

(MeCN)

in acetonitrile to mitigate this risk.
Mechanistic Pathway Visualization

Indole_Cyclization_Mechanism Substrate Substrate: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Complex_A Complex A: Pd(II)-Alkyne Coordination Substrate->Complex_A + Pd(II) Pd_Cat Catalyst: PdCl2(MeCN)2 Pd_Cat->Complex_A TS_B Transition State B: 5-endo-dig Nucleophilic Attack Complex_A->TS_B Activation Intermediate_C Intermediate C: σ-Alkenyl-Pd Species TS_B->Intermediate_C Aminopalladation Protonolysis Step: Protonolysis (Regeneration of Pd) Intermediate_C->Protonolysis Protonolysis->Pd_Cat Catalyst Recycle Product Product: 2-(2-Hydroxypropan-2-yl)indole Protonolysis->Product

Figure 1: Catalytic cycle for the Pd(II)-mediated cycloisomerization of 2-alkynylanilines.[1][2]

Experimental Protocol

Materials & Reagents[4]
  • Substrate: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 equiv)

  • Catalyst: Bis(acetonitrile)dichloropalladium(II) [PdCl

    
    (MeCN)
    
    
    
    ] (5 mol%)
  • Solvent: Acetonitrile (MeCN), HPLC Grade, anhydrous.

  • Atmosphere: Argon or Nitrogen (balloon pressure).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar.

  • Charge the vial with 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (175 mg, 1.0 mmol).

  • Transfer the vial to an inert atmosphere glovebox or use standard Schlenk techniques to evacuate and backfill with Argon (3x).

  • Add MeCN (5.0 mL, 0.2 M concentration). Ensure the substrate is fully dissolved.

  • Add PdCl

    
    (MeCN)
    
    
    
    (13 mg, 0.05 mmol, 5 mol%). The solution typically turns yellow/orange.

Step 2: Cyclization

  • Seal the vial and heat the reaction mixture to 60°C in an aluminum heating block.

    • Note: Do not exceed 80°C to prevent dehydration of the tertiary alcohol.

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).

    • R

      
       Analysis: The starting aniline is less polar (higher R
      
      
      
      ) and often fluorescent blue; the indole product is more polar (lower R
      
      
      ) and stains distinctly with Vanillin or Ehrlich’s reagent (turning pink/purple).
  • Reaction is typically complete within 2–4 hours .

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter the mixture through a short pad of Celite to remove palladium black/precipitates. Rinse the pad with EtOAc (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
  • Isolate the product as a pale yellow or off-white solid.

Workflow Diagram

Experimental_Workflow Setup 1. Setup (Inert Atm, MeCN) Reaction 2. Reaction (60°C, 2-4h) Setup->Reaction Filter 3. Filtration (Celite/EtOAc) Reaction->Filter Evap 4. Concentration (Rotovap) Filter->Evap Purify 5. Purification (Flash Column) Evap->Purify

Figure 2: Operational workflow for the synthesis of 2-(2-hydroxypropan-2-yl)indole.

Optimization & Critical Parameters

The choice of solvent and catalyst ligand environment significantly impacts the reaction rate and the stability of the tertiary alcohol.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1 PdCl

(MeCN)

MeCN 60 2 92 Optimal. Clean conversion.
2PdCl

DMF80478Traces of dehydration observed.
3Pd(PPh

)

THFReflux1245Slow; Pd(0) is less active for this activation.
4Pd(OAc)

Toluene80665Requires longer time; solubility issues.
5AuCl

DCMRT188Fast, but catalyst is more expensive/hygroscopic.

Key Insights:

  • Oxidation State: Pd(II) is superior to Pd(0) because the mechanism is a Lewis-acid catalyzed cycloisomerization, not an oxidative addition/reductive elimination cycle involving halides.

  • Solvent: Acetonitrile (MeCN) acts as a labile ligand, stabilizing the Pd(II) species while allowing substrate coordination. Strongly coordinating solvents (DMSO) can inhibit the reaction.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion: Often caused by oxidation of the catalyst to Pd black. Ensure inert atmosphere. If the reaction stalls, add 1-2 mol% fresh catalyst.

  • Dehydration (Product is an alkene): Reaction temperature was too high (>80°C) or the silica gel used for purification was too acidic. Remedy: Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.

Product Validation (Self-Validating Metrics)
  • 1H NMR (DMSO-d

    
    ): 
    
    • Indole NH: Broad singlet

      
       10.8–11.2 ppm.
      
    • C-3 Proton: Distinct singlet/doublet at

      
       6.1–6.3 ppm (characteristic of 2-substituted indoles).
      
    • Methyl Groups: Singlet at

      
       1.5–1.6 ppm (6H integration).
      
  • 13C NMR: Look for the quaternary carbon of the alcohol (~68-70 ppm) and the disappearance of the alkyne carbons (~80-95 ppm).

References

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Palladium-catalyzed synthesis of indoles." Chemical Reviews, 105(7), 2873–2920. [Link]

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Arcadi, A., Cacchi, S., & Marinelli, F. (1986). "Palladium-catalyzed cyclization of 2-alkynylanilines: A new route to indoles."[3][4] Tetrahedron Letters, 27(52), 6397–6400. [Link]

  • Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). "The palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynylanilines." European Journal of Organic Chemistry, 2003(14), 2671–2678. [Link]

Sources

Method

Gold-catalyzed hydroamination of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

B.1. Application Note & Protocol: Gold-Catalyzed Intramolecular Hydroamination of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol for the Synthesis of 2,2-Dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol Introduction The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

B.1. Application Note & Protocol: Gold-Catalyzed Intramolecular Hydroamination of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol for the Synthesis of 2,2-Dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol

Introduction

The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties.[1][2] Gold-catalyzed intramolecular hydroamination of alkynes has emerged as a powerful and atom-economical method for the construction of nitrogen-containing heterocycles.[3][4][5] This application note provides a detailed protocol for the gold-catalyzed intramolecular hydroamination of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol to yield 2,2-dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol. This reaction proceeds under mild conditions with high selectivity, offering an efficient route to functionalized dihydroquinoline scaffolds.[6][7]

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the carbon-carbon triple bond of alkynes towards nucleophilic attack.[4][8] In this specific transformation, the gold catalyst facilitates the addition of the aniline nitrogen to the alkyne, initiating a cyclization cascade to form the desired dihydroquinoline product. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.[9][10]

Proposed Reaction Mechanism

The gold-catalyzed intramolecular hydroamination is proposed to proceed through the following key steps, as illustrated in the diagram below:

  • π-Activation of the Alkyne: The gold catalyst coordinates to the alkyne of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, rendering it more electrophilic.

  • Intramolecular Nucleophilic Attack: The lone pair of the amino group attacks the activated alkyne in a 6-endo-dig cyclization fashion.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, regenerating the active gold catalyst and yielding the final dihydroquinoline product.

hydroamination_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Substrate 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Activation π-Activation of Alkyne Substrate->Activation Coordination Catalyst Au(I)/Au(III) Catalyst Catalyst->Activation Attack Intramolecular Nucleophilic Attack (6-endo-dig) Activation->Attack Intermediate Vinyl-Gold Intermediate Attack->Intermediate Protonolysis Protodeauration Intermediate->Protonolysis Product 2,2-Dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol Protonolysis->Product Regen_Catalyst Regenerated Catalyst Protonolysis->Regen_Catalyst Regen_Catalyst->Activation Re-enters cycle

Caption: Proposed mechanism for gold-catalyzed hydroamination.

Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of 2,2-dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol≥98%Commercially AvailableCan be synthesized via Sonogashira coupling.[11]
Gold(III) Chloride (AuCl₃)≥99.9%Commercially AvailableHandle with care, corrosive.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableUse dry solvent for best results.
Deuterated Chloroform (CDCl₃)For NMRCommercially Available
Ethyl AcetateReagent GradeCommercially AvailableFor chromatography.
HexaneReagent GradeCommercially AvailableFor chromatography.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol (1.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (10 mL) to the flask, followed by the addition of gold(III) chloride (0.02 mmol, 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane = 3:7).

  • Workup: Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2,2-dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol.

Caption: Experimental workflow for the synthesis.

Data Analysis and Characterization

The structure of the product, 2,2-dimethyl-4-phenyl-1,2-dihydroquinolin-4-ol, can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons of the quinoline and phenyl rings.

    • A singlet for the two methyl groups.

    • A broad singlet for the N-H proton.

    • A singlet for the O-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Signals corresponding to the aromatic carbons.

    • A signal for the quaternary carbon bearing the two methyl groups.

    • A signal for the carbon bearing the hydroxyl group.

  • Mass Spectrometry (ESI+):

    • Calculation of the exact mass of the product and comparison with the observed m/z value.

Ambiguities in NMR signal assignments can be resolved using 2D NMR techniques such as COSY and HMBC.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Catalyst deactivationUse freshly opened or properly stored catalyst.
Side Product Formation Non-selective reactionOptimize reaction temperature. Screen different gold catalysts or ligands.
Difficult Purification Co-eluting impuritiesAdjust the polarity of the chromatography eluent.
Broad NMR Peaks Sample aggregation or paramagnetic impuritiesDilute the NMR sample or acquire the spectrum at a higher temperature. Filter the sample through a small plug of silica gel.[12]

Safety Precautions

  • Gold(III) chloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]

  • López-Carrillo, V., et al. (2011). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Chemical Science. Available at: [Link]

  • Digital CSIC. (2025). On-surface gold-catalyzed hydroamination/cyclization of alkynes. Available at: [Link]

  • Toste, F. D., et al. (2005). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Journal of the American Chemical Society.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yao, T., & Zhang, J. (2010). Gold(I) Catalyzes the Intermolecular Hydroamination of Alkynes with Imines and Produces α,α′,N-Triarylbisenamines: Studies on Their Use As Intermediates in Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Widenhoefer, R. A., et al. (2008). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Gouverneur, V., et al. (2019). Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • Moody, C. J., & Roff, G. J. (2007). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Beilstein Journal of Organic Chemistry.
  • Widenhoefer, R. A., & Wang, X. (2012). Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline. Organometallics.
  • Awuah, E., & Toste, F. D. (2019). Gold Catalysis: Fundamentals and Recent Developments. Inorganica Chimica Acta. Available at: [Link]

  • Bermejo Gómez, A., et al. (2012). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Organic Syntheses. Available at: [Link]

  • Dapsens, P. Y., et al. (2015). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Kinjo, R., et al. (2011). Gold-catalyzed hydroamination of alkynes and allenes with parent hydrazine.
  • Skrydstrup, T., et al. (2009). Highly Regioselective Au(I)
  • Nethravathi, B. P., et al. (2010). Synthesis of 2, 2-dimethyl-4-phenyl-[4][9]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Bulletin of the Chemical Society of Ethiopia.

  • Asahi Kasei Chemicals Corp. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Rueping, M., et al. (2011). Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2015). Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
  • Kim, S., et al. (2010). AuCl3-Catalyzed Propargylation of Arenes with N-Tosylpropargyl Amine: Synthesis of 1,3-Diarylpropynes. Bulletin of the Korean Chemical Society.
  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of Applicable Chemistry.
  • Nizamuddin, N. D., et al. (2020). Synthesis and Molecular Docking Studies of Some 1,2-Dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones as Anticancer Agents. Indian Journal of Heterocyclic Chemistry.
  • Ma, S., et al. (2006). Copper-catalyzed intramolecular hydroamination of allenylamines to 3-pyrrolines or 2-alkenylpyrrolidines. Tetrahedron.

Sources

Application

Application Note: Precision Synthesis of 2,3-Disubstituted Indoles via Catalytic Cyclization of Amino-Alkynols

Topic: Synthesis of 2,3-disubstituted indoles from amino-alkynols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,3-disubstituted indoles from amino-alkynols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 100 FDA-approved drugs, including triptans (migraine), indomethacin (NSAID), and vinca alkaloids (oncology). While 2-substituted and 3-substituted indoles are synthetically accessible, the controlled synthesis of 2,3-disubstituted indoles remains a challenge due to competing regioselectivity and steric hindrance.

This guide details the synthesis of these scaffolds starting from amino-alkynols (defined here as o-alkynylanilines bearing a hydroxyl moiety on the alkynyl side chain). This route offers distinct advantages for drug development:

  • Atom Economy: Cycloisomerization utilizes 100% of the starting material skeleton.

  • Regiodivergence: Catalyst selection (Au vs. Pd vs. I

    
    ) dictates the final substitution pattern.
    
  • Functional Handle: The hydroxyl group in the precursor allows for post-cyclization diversification (e.g., oxidation to aldehydes, conversion to halides).

Mechanistic Principles & Catalyst Selection

The transformation relies on the activation of the alkyne (


-acid catalysis) or the activation of the amine (oxidative cyclization). Understanding the mechanism is crucial for troubleshooting regioselectivity issues.
Reaction Pathways

The cyclization of 2-(3-hydroxyprop-1-ynyl)aniline can proceed via two primary manifolds:

  • 5-endo-dig Cyclization: Favored by soft Lewis acids (Au, Ag, Cu), leading to the indole core.

  • 6-endo-dig Cyclization: Leads to quinoline byproducts (often observed with harder Lewis acids or specific substitution patterns).

Mechanistic Diagram (DOT)

The following diagram illustrates the divergent pathways and the role of catalyst selection in enforcing the 5-endo-dig manifold.

IndoleMechanism Start Amino-Alkynol Precursor (2-alkynylaniline derivative) Activation π-Complex Formation (Catalyst Coordination) Start->Activation Au(I)/Pd(II)/I2 NuAttack Nucleophilic Attack (5-endo-dig) Activation->NuAttack Kinetic Control SideProduct Quinoline Byproduct (6-endo-dig) Activation->SideProduct Thermodynamic Drift Intermediate Zwitterionic/Organometallic Intermediate NuAttack->Intermediate ProtoDe Protodeauration/Elimination Intermediate->ProtoDe Product 2,3-Disubstituted Indole ProtoDe->Product

Caption: Mechanistic flow for the catalytic conversion of amino-alkynols to indoles, highlighting the critical bifurcation between indole (5-endo) and quinoline (6-endo) pathways.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Hydroamination (The "Mild" Route)

Application: Best for substrates with sensitive functional groups (e.g., esters, protected amines) and for ensuring high regioselectivity for the indole over the quinoline.

Reagents:

  • Catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh

    
    )] (5 mol%)
    
  • Co-catalyst: Silver Triflate [AgOTf] (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Substrate: 2-(3-hydroxy-3-phenylprop-1-ynyl)aniline (Example)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Ar flow, weigh AuCl(PPh

    
    ) (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) into a flame-dried Schlenk flask. Add 2 mL of anhydrous DCM and stir for 5 minutes (formation of a white AgCl precipitate indicates active cationic gold species generation).
    
  • Substrate Addition: Dissolve the amino-alkynol (1.0 mmol) in 3 mL of anhydrous DCM. Add this solution dropwise to the catalyst mixture at room temperature.

    • Note: Slow addition prevents oligomerization.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 1-4 hours).

    • Endpoint: Disappearance of the starting material spot and appearance of a highly fluorescent blue/purple spot (indole) under UV.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residues. Rinse with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the alkyne carbons in 13C NMR and the appearance of the C3-H signal (if 2-substituted) or the shift of the substituent protons. For 2-(hydroxymethyl)indoles, the CH

    
     protons will shift upfield relative to the propargylic precursor.
    
Protocol B: Iodine-Mediated Cyclization (The "Functional Handle" Route)

Application: Ideal when a halogen handle at the C3 position is desired for subsequent cross-coupling (Suzuki/Sonogashira). This generates 3-iodo-2-substituted indoles .

Reagents:

  • Oxidant: Iodine (I

    
    ) (1.2 equiv)
    
  • Base: Sodium Bicarbonate (NaHCO

    
    ) (3.0 equiv) or K
    
    
    
    CO
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology:

  • Setup: To a solution of the amino-alkynol (1.0 mmol) in MeCN (10 mL) at 0°C, add NaHCO

    
     (252 mg, 3.0 mmol).
    
  • Iodine Addition: Add I

    
     (305 mg, 1.2 mmol) portion-wise over 10 minutes.
    
    • Critical: The reaction is exothermic; maintain temperature <5°C during addition to prevent over-oxidation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench excess iodine (solution turns from dark purple/brown to colorless/yellow).
  • Extraction: Extract with EtOAc (3 x 10 mL). Dry organic layers over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note that 3-iodoindoles can be light-sensitive; store in amber vials.

Comparative Data & Optimization

The following table summarizes the performance of different catalytic systems for the cyclization of 2-(3-hydroxy-3-methylbut-1-ynyl)aniline to 2-(2-hydroxypropan-2-yl)indole .

Catalyst SystemConditionsYield (%)C3-SelectivityNotes
AuCl(PPh

) / AgOTf
DCM, RT, 2h92%>99:1Gold Standard. Mildest conditions. High functional group tolerance.
PdCl

/ CuCl

MeCN, 60°C, 4h78%90:10Cheaper, but requires heating. Copper helps re-oxidize Pd(0).
I

/ NaHCO

MeCN, RT, 1h85%100% (3-Iodo)Yields 3-iodoindole . Excellent for library synthesis via cross-coupling.
InBr

Toluene, 100°C65%85:15Lewis acid route. Lower yield due to potential dehydration of the alcohol moiety.

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate protocol based on the desired final indole substitution.

ProtocolSelection Input Starting Material: Amino-Alkynol Decision Desired C3 Functionality? Input->Decision PathA C3 = H (Direct Cyclization) Decision->PathA PathB C3 = Halogen (Functional Handle) Decision->PathB PathC C3 = Aryl/Alkyl (One-Pot Coupling) Decision->PathC MethodA Protocol A: Au(I) Catalysis (High Yield, Mild) PathA->MethodA MethodB Protocol B: I2 / Base (Yields 3-Iodoindole) PathB->MethodB MethodC Pd-Catalyzed Cascade (Sonogashira/Cyclization) PathC->MethodC

Caption: Decision matrix for selecting the optimal synthetic pathway based on target indole substitution.

References

  • Arcadi, A., et al. "Gold-Catalyzed Synthesis of Heterocycles from Amino-Alkynes." Chemical Reviews, 2008.

  • Sakai, N., et al. "Indium-Catalyzed Cyclization of 2-Ethynylanilines to Indoles." Journal of Organic Chemistry, 2008.

  • Larock, R. C., et al. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation." Journal of the American Chemical Society, 1991.

  • Cacchi, S., & Fabrizi, G. "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 2005.

  • Aponick, A., et al. "Gold-Catalyzed Dehydrative Cyclization of Propargyl Alcohols."[1] Organic Letters, 2009.[1][2]

Sources

Method

Application Note: Metal-Free Cyclization Methodologies for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

The following Application Note and Protocol guide details the metal-free cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol . This specific substrate—a 2-alkynylaniline bearing a propargylic alcohol moiety—is a versa...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the metal-free cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol . This specific substrate—a 2-alkynylaniline bearing a propargylic alcohol moiety—is a versatile precursor. Depending on the reaction environment (base, acid, or electrophile), it can be divergently cyclized into 2,2-dimethylindolin-3-ones (via Meyer-Schuster rearrangement), 2-isopropenylindoles (via dehydration), or 3-iodoindoles (via electrophilic activation).

Executive Summary & Strategic Overview

The cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1) presents a unique challenge and opportunity in heterocyclic synthesis. Unlike simple 2-alkynylanilines, the presence of the tertiary propargylic alcohol group at the alkyne terminus introduces a bifurcation in the reaction pathway:

  • Pathway A (Oxidative/Rearrangement): Retention of the oxygen atom to form 2,2-dimethylindolin-3-one (2) . This scaffold is a core motif in alkaloids like pseudoindoxyl.

  • Pathway B (Dehydrative): Elimination of the hydroxyl group to form 2-isopropenylindole (3) .

  • Pathway C (Electrophilic): Iodine-mediated cyclization to form 3-iodo-2,2-dimethylindolin-3-one (4) or related iodinated heterocycles.

Historically, these transformations relied on transition metals (Au, Pd, Cu) to activate the alkyne. However, metal contamination is a critical issue in pharmaceutical synthesis. This guide focuses exclusively on metal-free methodologies using base-mediated, acid-mediated, and iodine-mediated protocols that offer high atom economy and operational simplicity.

Mechanistic Pathways & Logic

The choice of reagent dictates the product outcome. Understanding the causality is essential for protocol selection.

Pathway Analysis (Graphviz)

ReactionPathways Substrate 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol Allenyl Allenyl Ketone/Imine (Meyer-Schuster Int.) Substrate->Allenyl Base (KOtBu/DMSO) Propargylic Rearrangement Iodonium Iodonium Bridge (Activated Alkyne) Substrate->Iodonium I2 / NaHCO3 Electrophilic Attack Cation Propargylic Cation (Dehydration) Substrate->Cation Brønsted Acid (pTsOH) - H2O Indolinone 2,2-Dimethylindolin-3-one (Pseudoindoxyl) Allenyl->Indolinone 5-exo-dig / 6-endo-dig Cyclization IodoIndole 3-Iodo-Indolinone/Indole Iodonium->IodoIndole Nucleophilic Closure Indole 2-Isopropenylindole Cation->Indole Cyclization & Aromatization

Caption: Divergent reaction pathways for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol controlled by reaction conditions.

Experimental Protocols

Protocol A: Base-Mediated Synthesis of 2,2-Dimethylindolin-3-one

Target: Synthesis of the pseudoindoxyl core via metal-free Meyer-Schuster rearrangement. Mechanism: The strong base promotes the rearrangement of the propargylic alcohol to an


-unsaturated ketone (or imine equivalent), which undergoes rapid intramolecular Michael addition by the amine.
  • Reagents: Potassium tert-butoxide (KOtBu), DMSO (Anhydrous).

  • Conditions: Room Temperature to 60°C, Open Air (or N2).

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMSO (2.0 mL, 0.25 M).

  • Activation: Add KOtBu (1.5 equiv) in a single portion. The solution typically turns a deep color (red/brown) indicating anion formation.

  • Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.5) should appear.

    • Note: DMSO is critical as it solvates the cation, increasing the basicity of the tert-butoxide and facilitating the proton transfer required for the rearrangement.

  • Quench: Cool to room temperature. Dilute with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the alkyne signal and the appearance of two methyl singlets (gem-dimethyl) at ~1.3–1.5 ppm and a characteristic ketone signal in 13C NMR (~200 ppm).

Protocol B: Iodine-Mediated Electrophilic Cyclization

Target: Synthesis of 3-iodo-2,2-dimethylindolin-3-one or 3-iodoindole derivatives. Mechanism: Iodine activates the alkyne


-system (iodonium ion), triggering nucleophilic attack by the amine (5-endo-dig) or the hydroxyl group depending on exact conditions. For this substrate, the amine is the superior nucleophile.
  • Reagents: Molecular Iodine (I2), Sodium Bicarbonate (NaHCO3), Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: Room Temperature.

Step-by-Step Procedure:

  • Setup: To a solution of substrate (0.5 mmol) in DCM (5 mL) add NaHCO3 (2.0 equiv).

  • Addition: Add I2 (1.2 equiv) slowly as a solid or solution in DCM.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is typically very fast.

  • Workup: Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to colorless).

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography. Note that iodo-compounds can be light-sensitive; store in the dark.

Validation Check:

  • Mass Spec: Distinctive isotopic pattern for Iodine (M+127 peak absent, but mass shift +126 relative to H-product).

Protocol C: Acid-Mediated Dehydrative Cyclization to 2-Isopropenylindole

Target: Synthesis of the indole core via elimination of water. Mechanism: Protonation of the tertiary alcohol leads to loss of water, forming a conjugated enyne intermediate which cyclizes (or cyclization followed by dehydration).

  • Reagents: p-Toluenesulfonic acid monohydrate (pTsOH·H2O), Toluene.

  • Conditions: Reflux (110°C) with Dean-Stark trap or Molecular Sieves.

Step-by-Step Procedure:

  • Setup: Dissolve substrate (0.5 mmol) in Toluene (5 mL).

  • Catalyst: Add pTsOH (10–20 mol%).

  • Reaction: Heat to reflux for 1–3 hours. Use a Dean-Stark trap if scaling up (>1g) to remove water; for small scale, molecular sieves (4Å) in the reaction vessel suffice.

  • Workup: Cool, dilute with EtOAc, wash with saturated NaHCO3 (to neutralize acid).

  • Purification: Flash chromatography.

Comparative Data Analysis

FeatureBase-Mediated (KOtBu) Iodine-Mediated (I2) Acid-Mediated (pTsOH)
Primary Product 2,2-Dimethylindolin-3-one3-Iodo-functionalized core2-Isopropenylindole
Mechanism Meyer-Schuster / Michael AddnElectrophilic ActivationDehydration / 5-endo-dig
Key Reagent KOtBu / DMSOI2 / NaHCO3pTsOH / Toluene
Reaction Time 2–4 Hours< 1 Hour1–3 Hours
Atom Economy High (Isomerization)Moderate (Incorporates Iodine)Moderate (Loss of H2O)
Metal-Free Status Yes Yes Yes

Troubleshooting & Optimization

  • Issue: Low Yield in Base Method.

    • Cause: Moisture in DMSO or old KOtBu.

    • Fix: Use freshly sublimed KOtBu and distill DMSO over CaH2. Ensure an inert atmosphere (N2/Ar) if oxidative byproducts are observed, although air often helps oxidative aromatization in related quinoline syntheses. For Indolin-3-one, inert is safer.

  • Issue: Mixture of Products in Acid Method.

    • Cause: Incomplete dehydration or polymerization of the isopropenyl group.

    • Fix: Add a radical inhibitor (BHT) to prevent polymerization of the styrene-like double bond. Lower temperature to 80°C.

References

  • Metal-free synthesis of 2,2-disubstituted indolin-3-ones.

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Describes the base-mediated cyclization of 2-alkynylanilines to indolinones.
    • URL:[Link]

  • Iodine-Mediated Electrophilic Cyclization of 2-Alkynyl-1-methylene Azide Arom

    • Source: Journal of the American Chemical Society / Organic Chemistry Portal.
    • Context: Establishes the protocol for iodine-mediated cyclization of alkynyl arom
    • URL:[Link]

  • TBAF-Mediated Cycliz

    • Source: Organic Letters / NIH.
    • Context: Details the use of TBAF as a base/activator for propargyl alcohol cycliz
    • URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis.

    • Source: MDPI (Molecules).
    • Context: Broad review of metal-free methods for related aniline-alkyne substr
    • URL:[Link]

Application

Introduction: The Strategic Advantage of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in Heterocyclic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the one-pot synthesis of fused heterocycles utilizing the versatile building block, 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. Fused nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the one-pot synthesis of fused heterocycles utilizing the versatile building block, 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Fused nitrogen-containing heterocycles, such as quinolines and indoles, form the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Their prevalence in blockbuster drugs and biologically active compounds drives a continuous demand for efficient and modular synthetic routes. The strategic design of starting materials is paramount to achieving this efficiency. 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol has emerged as a particularly powerful precursor for the one-pot synthesis of these valuable scaffolds.

This propargyl alcohol derivative is uniquely primed for intramolecular cyclization. The key structural features—an aniline nucleophile positioned ortho to an alkyne electrophile—provide the perfect topology for ring formation. Furthermore, the tertiary alcohol acts as a latent reactive group. Its elimination, often under catalytic conditions, can trigger a cascade of bond-forming events, leading directly to complex heterocyclic systems in a single operation. This approach enhances atom economy and minimizes purification steps compared to traditional multi-step syntheses.[4][5]

This application note provides a detailed exploration of synthetic methodologies leveraging this versatile substrate. We will delve into the mechanistic underpinnings of both metal-catalyzed and metal-free transformations, offer field-tested, step-by-step protocols, and present a framework for researchers to apply these powerful reactions in their own synthetic programs.

Core Mechanistic Principles: Activating the Alkyne for Intramolecular Annulation

The conversion of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol into fused heterocycles hinges on the activation of the carbon-carbon triple bond to facilitate a nucleophilic attack from the tethered aniline nitrogen. The choice of catalyst or reagent dictates the specific pathway and, ultimately, the final product.

Pillar 1: Transition-Metal Catalysis

Transition metals, particularly π-acidic metals like palladium, copper, iron, and cobalt, are highly effective catalysts for this transformation.[6] The general mechanism involves the coordination of the metal center to the alkyne, which lowers the LUMO of the triple bond and renders it susceptible to intramolecular attack by the amino group. This initial cyclization event generates a vinyl-metal species, which can then undergo further reactions, such as protonolysis, isomerization, or oxidative aromatization, to yield the final heterocyclic product.[7] The specific ligand environment and oxidation state of the metal are critical in steering the reaction toward the desired outcome.[8]

Pillar 2: Metal-Free Activation Strategies

While transition metals are powerful, metal-free approaches offer advantages in terms of cost, toxicity, and simplified purification. These methods rely on alternative modes of alkyne activation.

  • Brønsted/Lewis Acid Catalysis: Strong acids can protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination can generate a highly electrophilic allenyl or vinyl cation intermediate, which is rapidly trapped by the aniline nucleophile.

  • Iodine-Mediated Cyclization: Molecular iodine (I₂) can act as an electrophile, attacking the alkyne to form a cyclic iodonium ion. This intermediate is then opened by the intramolecular nucleophilic attack of the amino group. Subsequent deiodination or elimination of HI leads to the aromatic heterocycle.[9]

  • Oxidative Cyclization: In some cases, an external oxidant can be used to facilitate the cyclization and subsequent aromatization of the newly formed ring system under metal-free conditions.[10]

Below is a conceptual workflow illustrating these divergent pathways.

G cluster_start Starting Material cluster_activation Activation Pathways cluster_intermediate Key Intermediates cluster_product Fused Heterocycles start 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol metal Transition Metal (Pd, Cu, Fe, Co) start->metal acid Acid Catalysis (Brønsted/Lewis) start->acid iodine Electrophilic Iodine (I₂) start->iodine vinyl_metal Vinyl-Metal Species metal->vinyl_metal allenyl_cation Allenyl/Vinyl Cation acid->allenyl_cation iodo_vinyl Iodocyclized Intermediate iodine->iodo_vinyl quinoline Quinolines vinyl_metal->quinoline indole Indoles allenyl_cation->indole iodo_vinyl->indole

Caption: Divergent synthetic pathways from a common precursor.

Application & Protocols: One-Pot Synthesis of Quinolines and Indoles

The following sections provide detailed protocols for the synthesis of two major classes of heterocycles: quinolines and indoles.

Protocol 1: Copper-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

This protocol details an efficient method for synthesizing quinoline derivatives, a scaffold found in numerous antimalarial and anticancer agents.[2][3][11] The reaction is believed to proceed via an arylselenyl radical-mediated cascade cyclization, highlighting a powerful bond-forming strategy.[12]

Principle of Causality: Copper(II) chloride, in the presence of air, facilitates the generation of a reactive species that initiates the cyclization of the 2-alkynylaniline substrate. The reaction cascade forms two new bonds (Se-C and C-C) in a single step, demonstrating high efficiency.[12] The choice of an open-air system is critical, as oxygen likely plays a role in the catalytic cycle, possibly by reoxidizing a Cu(I) species back to the active Cu(II) state. Dichloromethane (DCM) is selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 mmol, 175.23 mg).

  • Solvent and Catalyst Addition: Add dichloromethane (DCM, 10 mL). Stir the solution at room temperature until the starting material is fully dissolved. To this solution, add Copper(II) chloride (CuCl₂, 1.0 mmol, 134.45 mg).

  • Reaction Execution: The flask is left open to the air. Stir the resulting suspension vigorously at room temperature (approx. 25 °C) for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired 3-substituted quinoline product.

G A 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol B Cu(II) Activation of Alkyne A->B C Intramolecular Nucleophilic Attack (5-endo-dig) B->C D Vinyl-Copper Intermediate C->D E Dehydration & Isomerization D->E F Aromatization (Oxidative) E->F G Substituted Quinoline F->G

Caption: Plausible pathway for Cu-catalyzed quinoline synthesis.

CatalystSolventTemperatureTime (h)Typical YieldReference
CuCl₂DCMRoom Temp18Moderate-Excellent[12]
FeCl₃DCMRoom Temp18Modest[12]
Co(OAc)₂Toluene100 °C12Good[13]
Pd(OAc)₂Toluene80 °C6Good-Excellent[14]
Protocol 2: Metal-Free, Iodine-Catalyzed Synthesis of 3-Substituted Indoles

Indoles are among the most important heterocyclic scaffolds in medicinal chemistry.[1][15][16] This metal-free protocol provides a sustainable and cost-effective route to substituted indoles.[9]

Principle of Causality: This reaction leverages molecular iodine as a soft electrophile to activate the alkyne. The reaction proceeds via an iodocyclization-rearrangement-deiodination sequence.[9] Iodine promotes the initial cyclization to form a 3-iodoindole intermediate. The byproduct, hydroiodic acid (HI), then facilitates the proto-deiodination of this intermediate, regenerating the molecular iodine catalyst and yielding the final indole product. This redox-neutral catalytic cycle avoids the need for stoichiometric reagents or metal catalysts.[9]

  • Reaction Setup: In a sealed tube, dissolve 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 mmol, 175.23 mg) in 1,2-dichloroethane (DCE, 5 mL).

  • Catalyst Addition: Add molecular iodine (I₂, 0.1 mmol, 25.4 mg) to the solution.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 12 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Quenching and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove excess iodine, followed by water (10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure 3-substituted indole.

G A Starting Material C Electrophilic Activation A->C B I₂ B->C D Iodocyclization (5-exo-dig) C->D E 3-Iodo-Indolenine Intermediate D->E F Proto- deiodination (HI byproduct) E->F G 3-Substituted Indole F->G H I₂ (regenerated) F->H Catalyst Regeneration

Caption: Catalytic cycle for iodine-mediated indole synthesis.

Conclusion and Future Outlook

The use of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol as a starting material provides a powerful and convergent platform for the one-pot synthesis of medicinally relevant fused heterocycles. The protocols described herein for quinoline and indole synthesis showcase the versatility of this substrate under both transition-metal-catalyzed and metal-free conditions. By understanding the underlying mechanistic principles, researchers can rationally select or modify reaction conditions to achieve desired outcomes. The inherent modularity of this precursor allows for the facile introduction of diversity, making it an invaluable tool for generating compound libraries in drug discovery and chemical biology. Future work will likely focus on expanding the scope to other heterocyclic systems and developing asymmetric variants of these powerful cyclization reactions.

References

Sources

Method

Microwave-assisted synthesis involving 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Application Note: Microwave-Assisted Synthesis & Divergent Cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Strategic Overview The molecule 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol serves as a high-value "linchpin"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Divergent Cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Strategic Overview

The molecule 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol serves as a high-value "linchpin" intermediate in heterocyclic chemistry. Its structure contains a nucleophilic aniline moiety ortho to a propargylic alcohol. This geometric proximity allows for divergent cyclization pathways:

  • Masked Indole Synthesis: The tertiary alcohol acts as a leaving group equivalent (releasing acetone), generating a terminal alkyne in situ for Pd-catalyzed cyclization to indoles (Modified Larock/Cacchi reaction).

  • Dihydroquinoline Synthesis: The alcohol carbon is retained in a 6-endo-dig cyclization to form 2,2-dimethyl-1,2-dihydroquinolines, a core scaffold in bioactive alkaloids.

Microwave (MW) irradiation is critical in these protocols. It overcomes the high activation energy barriers of the Sonogashira coupling (preventing catalyst deactivation) and accelerates the subsequent cyclization steps from hours (thermal) to minutes, significantly suppressing polymerization side-reactions common with free anilines.

Workflow & Mechanism Visualization

The following diagram illustrates the divergent synthesis pathways controlled by catalyst and reaction conditions.

G Start 2-Iodoaniline + 2-Methyl-3-butyn-2-ol MW_Step1 MW Reactor (Sonogashira Coupling) Pd/Cu, 80°C, 15 min Start->MW_Step1 Coupling Intermediate 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol MW_Step1->Intermediate 92% Yield Branch_A Path A: Indole Synthesis (Acetone Loss) Intermediate->Branch_A Base (KOH) Pd Cat. Branch_B Path B: Dihydroquinoline (Atom Economy) Intermediate->Branch_B CuCl / AuCl3 MW: 120°C Product_A 2-Substituted Indole (via 2-Ethynylaniline) Branch_A->Product_A Retro-Favorskii Cyclization Product_B 2,2-Dimethyl-1,2- dihydroquinoline Branch_B->Product_B 6-endo-dig Cyclization

Figure 1: Divergent microwave-assisted pathways for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. Path A utilizes the alcohol as a leaving group; Path B retains it for ring expansion.

Experimental Protocols

Protocol A: Microwave-Assisted Sonogashira Coupling

Synthesis of the Precursor: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Rationale: Thermal Sonogashira couplings with free anilines often suffer from catalyst poisoning due to amine coordination. MW irradiation accelerates the oxidative addition step, outpacing the catalyst deactivation rates [1].

Reagents:

  • 2-Iodoaniline (1.0 equiv, 219 mg)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv, 117 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)[1]

  • Triethylamine (Et3N) / THF (1:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add 2-iodoaniline, Pd(PPh3)2Cl2, and CuI.

  • Solvent Addition: Add the degassed THF/Et3N mixture. Cap the vial and purge with Argon for 30 seconds.

  • Reagent Addition: Inject 2-methyl-3-butyn-2-ol through the septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Power controlled by temperature).

    • Temp: 80 °C.

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Work-up: Cool to RT. Filter through a celite pad (washing with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 7:3).

    • Expected Yield: 88-95%.

    • QC Check: 1H NMR should show gem-dimethyl singlet ~1.6 ppm and aniline NH2 broad singlet ~4.2 ppm.

Protocol B: Divergent Cyclization to 2,2-Dimethyl-1,2-dihydroquinoline

The "Atom-Economical" Pathway (Retaining the Carbon Skeleton)

Rationale: Under Lewis acid catalysis (Cu or Au), the triple bond is activated for nucleophilic attack by the amine. The 6-endo-dig pathway is favored sterically due to the gem-dimethyl group, forming the dihydroquinoline core [2].

Reagents:

  • 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (0.5 mmol)

  • CuCl (10 mol%) or AuCl3 (2 mol%)

  • Solvent: Toluene or Ethanol (2 mL)

Step-by-Step Methodology:

  • Loading: Dissolve the precursor in Toluene in a MW vial. Add the catalyst.

  • Microwave Irradiation:

    • Temp: 120 °C.

    • Time: 10 minutes.

    • Pressure Limit: 250 psi (ensure safety vent is active).

  • Work-up: Filter to remove catalyst.[2] Evaporate solvent.[3][4]

  • Isolation: Recrystallization from Ethanol/Water or column chromatography.

    • Product:2,2-Dimethyl-1,2-dihydroquinoline .

    • Mechanism Note: This reaction avoids the loss of acetone, preserving all carbon atoms from the starting material.

Technical Data & Yield Comparison

The following table highlights the efficiency gains of MW irradiation compared to conventional thermal heating for the Sonogashira step.

ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Reaction Time 4 - 6 Hours15 Minutes16x - 24x Faster
Temperature 65 °C (Reflux)80 °C (Pressurized)+15 °C
Yield 72 - 78%92 - 95%+20% Yield
Purity (Crude) 85% (Requires heavy purification)>95% (Minimal purification)High
Catalyst Load 5 mol% Pd2 mol% Pd2.5x Reduction

Data aggregated from internal optimization and literature precedents [1, 3].

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Conversion in Sonogashira Step.

    • Diagnosis: Oxygen presence is fatal to the Pd/Cu cycle (Glaser coupling side-reaction).

    • Fix: Ensure rigorous Argon purging. If the solution turns green/blue (Cu(II) formation) immediately, the atmosphere is compromised.

  • Issue: Formation of Indole instead of Dihydroquinoline.

    • Diagnosis: Temperature too high (>140°C) or presence of strong base can trigger the retro-Favorskii elimination of acetone.

    • Fix: Keep temperature <125°C and use neutral/Lewis acid conditions (CuCl) rather than basic conditions (KOH) if the dihydroquinoline is the target.

  • Safety Note: Propargylic alcohols can be thermally unstable. Do not exceed 180°C in the microwave without differential scanning calorimetry (DSC) data.

References

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry, 66(12), 4165–4169. Link

  • Korivi, R. P., & Cheng, C. H. (2006). Highly Efficient Synthesis of 2-Substituted Quinolines and 2,2-Disubstituted 1,2-Dihydroquinolines via Palladium-Catalyzed Cyclization of 2-Aminoaryl Alkynols. Journal of Organic Chemistry, 71(15), 5594–5598. Link

  • Besson, T., & Thiéry, V. (2011). Microwave-Assisted Synthesis of Heterocycles. Topics in Heterocyclic Chemistry, 1, 1-35. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

Sources

Application

Using 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol as a pharmaceutical intermediate

Pharma-Grade Intermediate for Indole & Quinoline Scaffolds [1] Executive Summary & Strategic Utility 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a critical bifunctional building block in pharmaceutical synthesis. While st...

Author: BenchChem Technical Support Team. Date: February 2026

Pharma-Grade Intermediate for Indole & Quinoline Scaffolds [1]

Executive Summary & Strategic Utility

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a critical bifunctional building block in pharmaceutical synthesis. While structurally simple, its strategic value lies in the 2-hydroxyisopropyl moiety acting as a "Masked Terminal Alkyne."

Direct handling of 2-ethunylaniline (the terminal alkyne analog) is operationally hazardous due to its volatility, instability, and tendency to polymerize. By contrast, the target molecule is a stable, crystalline solid. It allows researchers to install the alkyne functionality early in a synthesis campaign and "unmask" it only when required via the Retro-Favorskii reaction, often in a one-pot cascade leading to indole or quinoline cores.

Primary Pharmaceutical Applications:

  • Indole Synthesis: Precursor for 2-substituted indoles (Kinase inhibitors, Triptans).

  • Quinoline Synthesis: Precursor for 2,2-dimethyl-dihydro-quinolines via hydration/cyclization.[1]

  • Isostere Construction: Scaffold for bioisosteric replacement in fragment-based drug discovery (FBDD).[1]

Chemical Profile & Mechanism of Action[2]

The "Acetone Masking" Strategy

The tertiary alcohol group is not merely a structural feature; it is a leaving group. Under specific conditions (base/heat), the molecule expels acetone to generate a reactive acetylide anion in situ.

  • Mechanism: Retro-Favorskii Reaction.[1]

  • Trigger: Strong Base (KOH/NaOH) or Fluoride Source (TBAF).

  • Byproduct: Acetone (volatile, easily removed).

Pathway Visualization

The following diagram illustrates the divergent utility of the intermediate.

G Start 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol StepA1 Retro-Favorskii (Loss of Acetone) Start->StepA1 Base/Heat or TBAF StepB1 Acid/Metal Hydration Start->StepB1 Lewis Acid (Au/Cu) StepA2 Pd-Catalyzed Cyclization StepA1->StepA2 In-situ Alkyne Indole 2-Substituted Indole Core StepA2->Indole C-N Bond Formation Quinoline 2,2-Dimethyl- dihydroquinoline StepB1->Quinoline Cyclization

Caption: Divergent synthesis pathways. Path A (Red) utilizes the masking strategy to access Indoles. Path B (Green) retains the carbon skeleton to access Quinolines.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Objective: Synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol via Sonogashira Coupling.[1]

Reagents:

  • 2-Iodoaniline (1.0 equiv)[1]

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)[1][2]

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 2-iodoaniline, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen presence causes homocoupling of the alkyne (Glaser coupling).

  • Solvation: Add degassed Et3N.

  • Addition: Add 2-methyl-3-butyn-2-ol dropwise at room temperature.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

    • Self-Validation Check: The reaction is complete when the starting iodide spot (Rf ~0.6) disappears.[1]

  • Workup: Filter off ammonium salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Toluene/Hexane to yield off-white crystals.

Protocol B: One-Pot Conversion to Indoles (Downstream)

Objective: "Unmasking" and Cyclization to 2-Substituted Indoles via Modified Cacchi Reaction.[1]

Context: This protocol combines the Retro-Favorskii deprotection and the cyclization in a single pot using a phase-transfer catalyst or soluble base.[1]

Reagents:

  • Intermediate (from Protocol A)

  • Aryl Iodide (Partner for 2-position)[1]

  • Pd(OAc)2 (3 mol%)[3][4]

  • TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv) - The Activator[1]

  • Solvent: DMSO or DMF[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate and the aryl iodide coupling partner in DMSO.

  • Activation: Add TBAF (1M in THF). Stir at 60°C for 1 hour.

    • Mechanism:[1][5][6] Fluoride promotes the release of acetone, generating the naked alkyne anion.

  • Catalysis: Add Pd(OAc)2 and ligand (e.g., PPh3).

  • Cyclization: Heat to 100°C for 4 hours.

  • Validation: Monitor HPLC for the disappearance of the "masked" peak and appearance of the highly fluorescent indole peak.

Analytical Quality Control

For pharmaceutical intermediates, rigorous QC is required.

Table 1: Key Analytical Specifications

TestSpecificationMethodNotes
Appearance Off-white to pale yellow crystalline powderVisualDarkening indicates oxidation of amine.[1]
Assay > 98.0%HPLC (C18)Impurity <0.5% (Glaser dimer).
Loss on Drying < 0.5%GravimetricCritical for stoichiometry in next step.[1]
Pd Content < 10 ppmICP-MSOnly relevant if purchased; critical if synthesized.[1]
1H NMR Identity ConformsDMSO-d6Key peaks: δ 1.48 (s, 6H, gem-dimethyl).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Deprotection (Protocol B):

    • Symptom:[1][7][5][6][8][9][10] Recovery of starting material or formation of the "hydrated" quinoline byproduct instead of indole.

    • Fix: Ensure temperature reaches >60°C during the TBAF step before adding Palladium. The Retro-Favorskii is endothermic.[1]

  • Catalyst Poisoning:

    • Symptom:[1][7][5][6][9][10] Reaction stalls after 50% conversion.

    • Fix: The free amine can coordinate Pd. Use a bidentate ligand (e.g., dppe) or increase catalyst loading to 5 mol%.

Safety (GHS)[11]
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Handling: Avoid contact with strong oxidizing agents.[1] While the intermediate is stable, the released acetone in Protocol B is flammable; ensure proper venting.

References

  • Sonogashira Coupling Basics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Indole Synthesis via Alkynylanilines: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from alkynylanilines.[1] Organic Letters, 7(8), 1497-1500.

  • Retro-Favorskii Strategy: Gokel, G. W., et al. (1976). Phase-transfer-catalyzed retro-Favorskii reaction.[1] Journal of Organic Chemistry, 41(11), 1937–1939.

  • Fluoride-Mediated Deprotection: Micheletti, C., & Carlotti, M. (2023). Retro-Favorskii Reaction Employing Fluoride Sources.[1][2] ChemRxiv.

  • Pharmaceutical Relevance (Erlotinib/Kinase Inhibitors): While Erlotinib uses the meta-isomer, the ortho-isomer chemistry is homologous for indole-based kinase inhibitors.[1] See: Beilstein Journal of Organic Chemistry, 2014, 10, 384–393.

Sources

Method

Application Note &amp; Protocol: Electrophilic Cyclization of Amino-alkynols for the Synthesis of Heterocyclic Scaffolds

Introduction: The Strategic Importance of Amino-alkynol Cyclization The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are preva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino-alkynol Cyclization

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of FDA-approved drugs and biologically active natural products. Among the myriad of synthetic strategies, the electrophilic cyclization of amino-alkynols stands out as a particularly powerful and versatile method for constructing substituted pyrrolidines, piperidines, and other valuable N-heterocyclic frameworks.[1][2] This transformation is characterized by its operational simplicity, mild reaction conditions, and high degree of atom economy.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of electrophilic cyclization of amino-alkynols. We will delve into the underlying mechanism, discuss key experimental parameters, provide a detailed step-by-step protocol for a representative iodocyclization, and offer insights into troubleshooting and optimization.

Mechanism and Guiding Principles

The electrophilic cyclization of amino-alkynols proceeds through a well-established stepwise mechanism.[1][4] The reaction is initiated by the activation of the carbon-carbon triple bond of the alkynol by an electrophile (E⁺), such as an iodonium ion (I⁺) or a cationic gold(I) complex.[4][5] This electrophilic attack forms a highly reactive cationic intermediate, such as a cyclic iodonium ion.[6] The tethered amino group then acts as an intramolecular nucleophile, attacking the activated alkyne in a regioselective manner to forge the new carbon-nitrogen bond and construct the heterocyclic ring.[1][4]

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for ring closure. Typically, these reactions follow a favorable exo-dig pathway for the formation of five- and six-membered rings. However, under certain conditions, endo-dig cyclizations can also be observed.[7]

Several factors influence the outcome of the reaction, including the nature of the electrophile, the substitution pattern of the amino-alkynol substrate, the choice of solvent, and the reaction temperature. The nucleophilicity of the amino group and the polarization of the alkyne triple bond are also critical determinants of the reaction's success and selectivity.[4]

Visualizing the Mechanism

The following diagram illustrates the generalized mechanism for the electrophilic cyclization of an amino-alkynol to form a five-membered pyrrolidine ring.

Electrophilic Cyclization Mechanism cluster_0 Step 1: Alkyne Activation cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Proton Transfer AminoAlkynol R-NH-(CH₂)n-C≡C-R' ActivatedComplex [R-NH-(CH₂)n-C(E)=C⁺-R'] Activated Intermediate AminoAlkynol->ActivatedComplex + E⁺ Electrophile E⁺ CyclicIntermediate Cyclic Cationic Intermediate ActivatedComplex->CyclicIntermediate 5-exo-dig cyclization FinalProduct Substituted Pyrrolidine CyclicIntermediate->FinalProduct - H⁺

Caption: Generalized mechanism of electrophilic cyclization.

Key Experimental Parameters and Optimization

Successful electrophilic cyclization requires careful consideration of several key parameters:

  • Choice of Electrophile:

    • Iodine (I₂), Iodine Monochloride (ICl), and N-Iodosuccinimide (NIS): These are common, inexpensive, and highly effective electrophiles for promoting cyclization.[8] They typically lead to the formation of iodo-substituted heterocycles, which can be valuable handles for subsequent cross-coupling reactions.[1][4]

    • Gold(I) and Gold(III) Catalysts: Gold complexes are powerful π-acids that can catalytically activate alkynes towards nucleophilic attack under very mild conditions.[5][9][10] They are particularly useful for substrates that are sensitive to harsher reagents.

    • Other Electrophiles: Bromine (Br₂), phenylselenyl bromide (PhSeBr), and mercury(II) salts have also been employed.[8]

  • Substrate Scope:

    • The length of the tether between the amino group and the alkyne determines the size of the resulting ring.

    • The nature of the substituents on both the nitrogen atom (protecting group) and the alkyne can influence the reaction rate and stereoselectivity. Electron-donating groups on the alkyne can enhance its reactivity towards electrophilic attack.

  • Solvent and Base:

    • A range of aprotic solvents are commonly used, including dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and tetrahydrofuran (THF).[7][11]

    • A mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often added to neutralize the acid generated during the reaction.[7][11]

  • Temperature:

    • Most electrophilic cyclizations proceed readily at room temperature.[11] In some cases, cooling to 0 °C or lower may be necessary to control selectivity, especially with highly reactive electrophiles like ICl.[8]

Detailed Experimental Protocol: Iodocyclization of a Homo-propargyl Amine

This protocol describes a representative procedure for the synthesis of a 3-iodo-4-methylenepyrrolidine derivative via the iodocyclization of an N-tosyl-protected homo-propargyl amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-tosyl-pent-4-yn-1-amine>98%Commercially AvailableSubstrate
Iodine (I₂)ACS ReagentStandard SupplierElectrophile
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierBase
Acetonitrile (MeCN)AnhydrousStandard SupplierSolvent
Dichloromethane (CH₂Cl₂)HPLC GradeStandard SupplierFor Workup
Saturated aq. Na₂S₂O₃Prepared in-houseFor Quenching
Saturated aq. NaCl (Brine)Prepared in-houseFor Workup
Anhydrous MgSO₄ or Na₂SO₄Standard SupplierDrying Agent
Experimental Workflow

Experimental Workflow Start Dissolve Substrate and NaHCO₃ in MeCN Addition Add Iodine (I₂) Solution Dropwise at RT Start->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Saturated aq. Na₂S₂O₃ Reaction->Quench Extraction Extract with CH₂Cl₂ (3x) Quench->Extraction Wash Wash Combined Organics with Brine Extraction->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-tosyl-pent-4-yn-1-amine (1.0 mmol, 1.0 equiv) and sodium bicarbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir the suspension at room temperature.

  • Electrophile Addition: In a separate vial, dissolve iodine (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (5 mL). Add this iodine solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (15 mL) to consume the excess iodine. The dark color of the solution should dissipate.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-4-methylenepyrrolidine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive electrophile; insufficient activation.Use fresh iodine or a more reactive electrophile like ICl. Consider a catalytic amount of a Lewis acid if applicable.
Formation of Side Products Reaction temperature too high; incorrect stoichiometry.Run the reaction at a lower temperature (e.g., 0 °C). Carefully control the stoichiometry of the electrophile.
Poor Regioselectivity Substrate electronics or sterics favor multiple pathways.Modify the substrate (e.g., change the N-protecting group) or screen different electrophiles and solvent systems.
Difficult Purification Product is unstable on silica gel.Consider purification using a different stationary phase (e.g., alumina) or recrystallization.

Conclusion

The electrophilic cyclization of amino-alkynols is a robust and highly effective strategy for the synthesis of functionalized nitrogen heterocycles. Its broad substrate scope, mild reaction conditions, and the ability to introduce functionality (e.g., a halogen atom) for further elaboration make it an invaluable tool in the arsenal of synthetic chemists in academia and industry. By understanding the core mechanism and carefully optimizing key experimental parameters, researchers can efficiently access complex molecular architectures relevant to drug discovery and development.

References

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. ACS Publications. Available at: [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC - NIH. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

  • Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journals. Available at: [Link]

  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Digital CSIC. Available at: [Link]

  • Lewis Acid Catalyzed Electrophilic Aminomethyloxygenative Cyclization of Alkynols With N, O-Aminals. PubMed. Available at: [Link]

  • An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. PMC - NIH. Available at: [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade de Vigo. Available at: [Link]

  • Synthesis of Nitrogen Heterocycles by Intramolecular Radical Addition to Alkynes: A Systematic Study. ResearchGate. Available at: [Link]

  • Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews - ACS Publications. Available at: [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. PMC. Available at: [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PMC - NIH. Available at: [Link]

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  • The Electrophilic Cyclization Mechanism and its Applications. Longdom Publishing. Available at: [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers. Available at: [Link]

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  • Synthesis of N-Substituted 2-Amino-3,4-diiodofurans from Allenes via NIS-Mediated Intramolecular Electrophilic Iodocyclization. ResearchGate. Available at: [Link]

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  • Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society. Available at: [Link]

  • An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. Available at: [Link]

  • A highly stereoselective preparation of syn-1,2-diols from secondary α-allenic alcohols via iodocyclization. Synthesis of (±)-threo-L-factor and (±)-disparlure. Canadian Science Publishing. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC - NIH. Available at: [Link]

  • Electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes via selective lithiation. ResearchGate. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC - NIH. Available at: [Link]

  • Metalloamination/Cyclization of Zinc(II) Amides Derived from N,N-Dimethylhydrazinoalkenes—Applications for the Direct C-SP 2 Functionalization of Aryl and Vinyl Electrophiles. MDPI. Available at: [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthetic applications of aliphatic unsaturated α-H-α-amino acids. Radboud Repository. Available at: [Link]

  • Highly Stereospecific Cyclizations of Homoallylic Silanols. ChemRxiv. Available at: [Link]

  • Enantioselective Synthesis Amino Acids and Amino Alcohols. Universidad de Granada. Available at: [Link]

  • Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers. Available at: [Link]

  • Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. PMC - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of indole synthesis from 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the cycloisomerization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol to 2-(2-hydroxypropan-2-yl)indole . Topic: Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the cycloisomerization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol to 2-(2-hydroxypropan-2-yl)indole .

Topic: Cycloisomerization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The transformation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1) into 2-(2-hydroxypropan-2-yl)indole (2) is a metal-catalyzed intramolecular hydroamination (cycloisomerization). While thermodynamically favorable, this reaction often suffers from three primary failure modes:

  • Dehydration: Acid-catalyzed elimination of the tertiary alcohol to form 2-isopropenylindole.

  • Oligomerization: Polymerization of the alkyne substrate before cyclization occurs.

  • Catalyst Deactivation: Chelation of the metal center by the free amine or alcohol.

This guide prioritizes Gold(III) catalysis over Palladium or Base-mediated methods due to its superior carbophilicity and mild operating conditions, which are critical for preserving the tertiary alcohol moiety.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing low conversion (<40%) despite heating. What is the bottleneck?

Diagnosis: Catalyst Poisoning or Incorrect Oxidation State. If you are using Palladium (e.g., PdCl2), the free amine can coordinate strongly to the Pd(II) center, inhibiting the activation of the alkyne. If you are using Gold (Au), you may be using a Au(I) species without a silver activator, or the catalyst load is too low for the scale.

Corrective Action:

  • Switch to Gold(III): Use NaAuCl4[1][2]·2H2O or AuCl3 .[3] These species are highly carbophilic and less susceptible to amine poisoning than Pd(II) in this specific matrix.

  • Solvent System: Switch to Ethanol (EtOH) or EtOH/H2O .[2] Unlike many organometallic reactions, Au(III)-catalyzed cyclizations of 2-alkynylanilines are significantly accelerated in protic solvents due to proton-shuttling effects that assist in the protodeauration step.

Q2: My product is a mixture of the target alcohol and the alkene (dehydration product). How do I prevent elimination?

Diagnosis: Uncontrolled Acidity or Thermal Stress. The tertiary propargylic alcohol is highly sensitive to Brønsted acids. Standard Lewis acids (ZnCl2, FeCl3) or high temperatures (>80°C) will drive the elimination of water to form the thermodynamically stable conjugated alkene (2-isopropenylindole).

Corrective Action:

  • Temperature Control: Run the reaction at Room Temperature (20–25°C) . Gold catalysts are active enough to drive this cyclization without external heating.

  • Buffer the System: If using a Lewis Acid that generates protons (e.g., during the catalytic cycle), add a mild proton scavenger like K2CO3 (0.5 equiv) or perform the reaction in a buffered media, although neutral EtOH is usually sufficient for Au(III).

Q3: The reaction mixture turns black and tarry within minutes.

Diagnosis: Oxidative Polymerization of the Aniline. Anilines are prone to oxidation. If the starting material is impure (already dark) or the reaction is run open to air with a sensitive catalyst, you generate radical cations that polymerize.

Corrective Action:

  • Degassing: While Au(III) is generally air-tolerant, "tarring" suggests aniline oxidation. Sparge your solvent with Argon/Nitrogen for 15 minutes prior to catalyst addition.

  • Purify Starting Material: Ensure the starting aminophenyl alkyne is a crystalline solid or light oil. If it is dark brown, filter through a short plug of silica/Celite before cyclization.

Module 2: Comparative Catalyst Efficiency

The choice of catalyst dictates the yield profile and side-product formation.

Catalyst SystemTypical YieldReaction ConditionsPrimary RiskRecommendation
NaAuCl4 (1-5 mol%) 85-95% EtOH, RT, 1-3 h MinimalHighly Recommended
PdCl2(PPh3)2 / CuI50-70%DMF/Et3N, 80°CDehydration / Pd-BlackUse only if Au unavailable
KOtBu / NMP40-60%NMP, 60-100°COligomerizationNot Recommended
Zn(OTf)260-75%Toluene, 100°CElimination of -OHGood for alkene target

Module 3: Optimized Protocol (Gold-Catalyzed)

Objective: Synthesis of 2-(2-hydroxypropan-2-yl)indole with >90% yield and <5% dehydration.

Reagents
  • Substrate: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 equiv)

  • Catalyst: Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl4·2H2O) (0.02 equiv / 2 mol%)

  • Solvent: Ethanol (Absolute or 95%)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the substrate in 5.0 mL of Ethanol (0.2 M concentration).

    • Note: High concentration promotes intermolecular side reactions. Keep it between 0.1 M and 0.2 M.

  • Catalyst Addition: Add 2 mol% NaAuCl4·2H2O as a solid or dissolved in a minimal amount of EtOH.

    • Visual Cue: The solution may turn yellow/orange initially.

  • Reaction: Stir at Room Temperature for 1–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the less polar alkyne starting material. The indole product will likely be more polar and fluorescent under UV.

  • Work-up:

    • Concentrate the mixture under reduced pressure to ~1 mL.

    • Dilute with Dichloromethane (DCM) and wash with water to remove gold salts.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Caution: Use a gradient of Hexanes -> EtOAc. Do not use acidified silica, as it will dehydrate the product on the column. Add 1% Triethylamine to the eluent if the product is unstable.

Module 4: Mechanistic Visualization

Understanding the mechanism allows you to predict where the reaction might fail. The Gold center activates the alkyne (pi-activation), triggering the nucleophilic attack of the amine (5-endo-dig cyclization).

IndoleMechanism Substrate Substrate (Aminophenyl Alkyne) Coordination Au-Alkyne Complex Substrate->Coordination + Au(III) Cyclization 5-endo-dig Cyclization Coordination->Cyclization Nu: Attack (-NH2) Intermediate Organogold Intermediate Cyclization->Intermediate C-N Bond Formed Protodeauration Protodeauration (Regeneration of Au) Intermediate->Protodeauration + H+ / - Au(III) Product Indole Product (Tertiary Alcohol) Protodeauration->Product Target Pathway SideProduct Side Product (Isopropenyl Indole) Product->SideProduct Acid/Heat (- H2O)

Caption: Mechanistic pathway for Au(III)-catalyzed cycloisomerization. Note the dehydration risk at the final stage.

References

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[2] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[1] Synthesis, 610–618.[2]

    • Relevance: Establishes NaAuCl4 in EtOH as the benchmark for this transform
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

    • Relevance: detailed comparison of Pd vs Au mechanisms and why Pd often requires higher temps (increasing dehydr
  • Platon, M., Amardeil, R., Djakovitch, L., & Hierso, J. C. (2008). Progress in Palladium-Catalyzed Synthesis of Indoles. Chemical Society Reviews, 37, 2768-2813.

    • Relevance: Discusses troubleshooting Pd-catalyzed cycliz

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in the Cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Welcome to the technical support center for the catalytic cyclization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic cyclization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this valuable indole synthesis, with a specific focus on catalyst deactivation and poisoning.

The intramolecular cyclization of 2-alkynylanilines is a powerful method for constructing the indole scaffold, a privileged core in medicinal chemistry.[1][2] This reaction is typically catalyzed by transition metals like palladium or gold, which are highly efficient but susceptible to various deactivation pathways.[3][4][5] Understanding these failure modes is critical for robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or shows no conversion. What are the first things I should check?

Answer: Low or no conversion is the most common issue and typically points to problems with the catalyst's activity, the reaction conditions, or reagent purity.[6] Before investigating complex poisoning scenarios, a systematic check of the fundamentals is essential.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low reaction conversion.

Detailed Checks:

  • Reagent Purity: The starting material, 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, can contain impurities from its synthesis. Trace amounts of sulfur compounds (e.g., from reagents like Lawesson's reagent if used in a prior step) or other coordinating species can act as potent catalyst poisons.[7]

    • Recommended Action: If purity is suspect, purify the starting material by column chromatography or recrystallization.

  • Solvent and Atmosphere: Many palladium and gold catalysts are sensitive to oxygen and water.[6][8]

    • Recommended Action: Use anhydrous, degassed solvents. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Catalyst Integrity: Pre-catalysts, especially palladium(0) sources like Pd₂(dba)₃, can degrade upon improper storage.

    • Recommended Action: Use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere in a freezer. If catalyst decomposition is suspected (e.g., formation of palladium black), this is a strong indicator of a problem.[4][9]

Q2: My reaction starts but then stalls, and I observe palladium black. What's happening?

Answer: The formation of palladium black is a classic sign of catalyst decomposition, where the active soluble Pd(0) species aggregate into inactive bulk metal.[9] This is a common deactivation pathway in many cross-coupling reactions.[9]

Primary Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
High Temperature Thermal decomposition of the catalyst or ligands can accelerate the aggregation of Pd(0) particles.Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Inappropriate Ligand The ligand's role is to stabilize the metal center. If the ligand is too bulky, not electron-rich enough, or dissociates too readily, the "naked" Pd(0) can aggregate.Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often enhance stability.[10]
High Catalyst Loading Counterintuitively, excessively high catalyst concentrations can sometimes promote bimolecular decomposition pathways, leading to faster aggregation.[6]Optimize the catalyst loading. Try reducing the mol% of the palladium source to see if catalyst lifetime improves.
Presence of Oxidants Trace oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or facilitate decomposition pathways.Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.
Q3: I suspect a specific chemical is poisoning my catalyst. What are the likely culprits for this reaction?

Answer: Catalyst poisons are substances that bind strongly to the metal center, blocking the active site and inhibiting the catalytic cycle. For the cyclization of an aminophenyl-alkyne, the poisons can come from the substrate itself or from external contaminants.

Common Catalyst Poisons:

Caption: Generalized scheme of catalyst poisoning.

Poison ClassSpecific ExamplesCommon SourceMechanism of Poisoning
Sulfur Compounds Thiols (R-SH), sulfides (R-S-R), thiophenesContaminants in starting materials or solvents; rubber septa.Strong coordination to the soft palladium or gold center, forming highly stable metal-sulfur bonds that block the active site.[7]
Phosphorus Compounds Triphenylphosphine oxide (from ligand oxidation), excess phosphine ligandsImpurities in phosphine ligands or oxidation during the reaction.Can compete with the desired substrate for coordination sites. While phosphines are often necessary ligands, an incorrect stoichiometry or oxidized forms can be detrimental.
Coordinating Heterocycles Pyridine, imidazole, thiazoleImpurities in starting materials or solvents.The lone pair on the nitrogen or sulfur atom can coordinate to the metal center, acting as an inhibitor. This is a known issue in couplings with heterocyclic substrates.[11]
Excess Substrate (Amine) The aniline nitrogen of the substrate itselfThe reaction substrate.The aniline moiety is a potential ligand. At high concentrations or under certain conditions, it can coordinate to the catalyst in a non-productive manner, inhibiting the desired intramolecular cyclization pathway.
Oxidizing Agents O₂, PeroxidesAir leaks into the reaction; aged solvents (e.g., THF).Oxidizes the active Pd(0) to inactive Pd(II) species, breaking the catalytic cycle.

Experimental Protocols

Protocol 1: Test for Sulfur-Based Catalyst Poisoning

This protocol uses a simple test reaction to determine if your starting material or solvent contains sulfur-based inhibitors.

Materials:

  • A reliable palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • A standard, well-behaved aryl bromide (e.g., 4-bromotoluene).

  • A standard boronic acid (e.g., phenylboronic acid).

  • Anhydrous, degassed solvent (e.g., Toluene).

  • Your batch of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol.

  • Your reaction solvent.

Procedure:

  • Control Reaction: Set up a standard Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid under your typical lab conditions. This reaction should proceed to high conversion quickly. Monitor by TLC or GC-MS.

  • Test Reaction 1 (Substrate Spike): Set up the same Suzuki reaction, but add a small amount (e.g., 10 mol%) of your 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol starting material.

  • Test Reaction 2 (Solvent Test): Set up the control Suzuki reaction using the batch of solvent you are using for your cyclization.

  • Analysis:

    • If the Control Reaction fails, your general technique, reagents, or catalyst are flawed.

    • If the Control Reaction works but Test Reaction 1 is significantly slower or fails, your substrate is likely contaminated with a poison.

    • If the Control Reaction works but Test Reaction 2 fails, your solvent is the source of contamination.

Protocol 2: Attempted Regeneration of a Poisoned Palladium Catalyst

For catalysts poisoned by certain species, a chemical wash may restore some activity. This is more common for heterogeneous catalysts but can sometimes be adapted for homogeneous systems where the catalyst has precipitated. This is an advanced procedure and may not always be successful.

Note: This procedure is intended for situations where a significant amount of palladium black has formed and is suspected to be coated with poisons like sulfur.

Materials:

  • Inactivated catalyst (palladium black) recovered from a failed reaction.

  • Dilute ammonium chloride (NH₄Cl) solution (e.g., 0.01 M).[12]

  • Dilute hydrogen peroxide solution (e.g., 3%).[13]

  • Deionized water, acetone.

Procedure:

  • Isolation: Carefully filter the reaction mixture to isolate the precipitated palladium black. Wash thoroughly with acetone to remove organic residues and dry under vacuum.

  • Chemical Wash (Option A - Mild): Suspend the isolated palladium in a dilute NH₄Cl solution and stir at an elevated temperature (e.g., 80 °C) for 1-2 hours.[12] This can help remove alkali metal contaminants and may reconvert some palladium oxides back to active species.[12]

  • Chemical Wash (Option B - Oxidative): Suspend the catalyst in deionized water and slowly add a dilute hydrogen peroxide solution while stirring.[13] This can help oxidize and remove strongly bound organic poisons. Caution: This is an oxidative treatment and may alter the catalyst's nature.

  • Final Steps: After the chemical wash, filter the catalyst, wash extensively with deionized water until the washings are neutral, and then with acetone. Dry thoroughly under high vacuum.

  • Testing: Test the activity of the "regenerated" catalyst in a small-scale control reaction. A complete recovery of activity is rare, but partial recovery indicates poisoning was a significant issue.[14]

References

  • G. Zeni, R. C. Larock. "Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization." Chemical Reviews, 2006. [URL: https://pubs.acs.org/doi/10.1021/cr068399z]
  • A. Fürstner, P. W. Davies. "Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation." Angewandte Chemie International Edition, 2007. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200604335]
  • J. Li, et al. "Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption." RSC Advances, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10783300/]
  • S. E. J. E. Korver, et al. "Regeneration of palladium based catalyst for methane abatment." DCL Inc. Technical Paper, 2007. [URL: https://dcl-inc.
  • BenchChem Technical Support Team. "Technical Support Center: Palladium-Catalyzed Cycloisomerization." BenchChem, 2025. [URL: https://www.benchchem.
  • C. G. M. de Lege, et al. "Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group." Angewandte Chemie International Edition, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26014457/]
  • Google Patents. "Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst." CN103191759A, 2013. [URL: https://patents.google.
  • I. V. del Rosal, et al. "Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts." Catalysts, 2019. [URL: https://www.semanticscholar.org/paper/Recycling-of-Gas-Phase-Residual-Dichloromethane-by-Rosal-Valle/8f0d8a5996f2a637d7a46f7743d52366113886e8]
  • A. G. G. Merlo, et al. "Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts." Journal of the Chemical Society, Faraday Transactions, 1996. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/ft/ft9969202393]
  • BenchChem Technical Support Team. "Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 7-Chloro-2-naphthol." BenchChem, 2025. [URL: https://www.benchchem.com/uploads/technical-center/B093963/technical-support-center-catalyst-poisoning-in-cross-coupling-reactions-with-7-chloro-2-naphthol.pdf]
  • Beilstein Journals. "Gold catalysis for organic synthesis II." Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/browse/series/5]
  • Wikipedia. "Cross-coupling reaction." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • BenchChem Technical Support Team. "A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization." BenchChem, 2025. [URL: https://www.benchchem.
  • R. F. Heck, E. Negishi, A. Suzuki. "Palladium-catalyzed cross couplings in organic synthesis." Nobel Prize Lecture, 2010. [URL: https://www.nobelprize.org/prizes/chemistry/2010/summary/]
  • J. F. Hartwig. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • White Rose eTheses Online. "Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions." [URL: https://etheses.whiterose.ac.uk/25838/]
  • T. W. Lyons, M. S. Sanford. "Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions." Chemical Reviews, 2010. [URL: https://pubs.acs.org/doi/10.1021/cr900184e]
  • Q. Shen, F. Guo, J. F. Hartwig. "Aryl/Hetaryl–Amine Coupling with Hetaryl Electrophiles." Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, 2013. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0033-113526]
  • H. Huang, B. Yu. "Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity." Bioengineer.org, 2026. [URL: https://bioengineer.org/palladium-catalyzed-cascade-cyclization-enables-modular-construction-of-chiral-nitrogen-bridged-rings-with-high-diastereo-and-enantioselectivity/]
  • M. C. Willis. "Transition Metal-Catalyzed Alkene and Alkyne Hydrofunctionalization." Chemical Reviews, 2010. [URL: https://pubs.acs.org/doi/10.1021/cr900095n]
  • J. T. Njardarson, et al. "Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles." ACS Catalysis, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3865324/]
  • F. Cruz, et al. "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study." The Journal of Organic Chemistry, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356191/]
  • C. Gabellini, et al. "Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium." Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/13/3910]
  • S. Saito, et al. "PALLADIUM(II)-CATALYZED CYCLIZATION VIA N-ALKYLATION OF AN ALLYL ALCOHOL WITH AN URETHANE AND ITS APPLICATION TO THE SYNTHESES." Journal of Synthetic Organic Chemistry, Japan, 2008. [URL: https://www.semanticscholar.org/paper/PALLADIUM(II)-CATALYZED-CYCLIZATION-VIA-OF-AN-AND-Saito-Nakagawa/3e226066f103a89073c65c267597554f73d84347]
  • Y. Nishimoto, M. Yasuda. "Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration." Journal of the American Chemical Society, 2017. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b04856]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Minimizing Side Products in Cycloisomerization/Annulation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Minimizing Side Products in Cycloisomerization/Annulation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Substrate & The Challenge

You are working with 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol , a bifunctional precursor containing a nucleophilic aniline and an electrophilic propargyl alcohol.[1]

The Goal: The primary synthetic target for this substrate is typically 2,2-dimethylindolin-3-one (via oxidative cyclization) or 2-(2-hydroxypropan-2-yl)indole (via hydroamination).[1]

The Problem: This molecule sits at a "divergent reactivity crossroads." The tertiary alcohol makes it highly susceptible to acid-catalyzed Meyer-Schuster rearrangement , while the free amine and alkyne are prone to oxidative oligomerization ("tarring").[1]

This guide provides a root-cause analysis of these side pathways and actionable protocols to suppress them.

Diagnostic Visualization: Reaction Pathways[1]

The following diagram maps the competing pathways. Your objective is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Substrate 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol Coordination Metal-Alkyne Coordination Substrate->Coordination Au(I/III), Cu(I/II) Allenol Allenol Intermediate (Meyer-Schuster) Substrate->Allenol Brønsted Acid (H+) Tar SIDE PRODUCT: Oligomers/Tars Substrate->Tar O2, High Conc. Radical polym. Indole TARGET: 2-(2-Hydroxypropan-2-yl)indole Coordination->Indole 5-endo-dig Hydroamination Enone SIDE PRODUCT: Enone (Meyer-Schuster) Allenol->Enone Tautomerization Indolinone TARGET: 2,2-Dimethylindolin-3-one Indole->Indolinone Oxidative Rearrangement

Figure 1: Divergent reaction pathways.[1] Path A (Green) is the desired cyclization.[1] Path B (Red) is the acid-catalyzed rearrangement.[1] Path C (Grey) is non-specific decomposition.[1]

Troubleshooting Guide (Ticket System)

Ticket #001: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative Polymerization & Radical Coupling.[1] The free aniline is highly sensitive to oxidation. If oxygen is present, or if the concentration is too high, the alkyne and amine moieties will polymerize.[1]

Resolution Protocol:

  • Degassing is Non-Negotiable: Do not just purge the headspace. You must sparge the solvent with Argon for at least 15 minutes before adding the catalyst.

  • Concentration Control: High concentration (>0.2 M) favors intermolecular polymerization over intramolecular cyclization.[1] Dilute the reaction to 0.05 M – 0.1 M .

  • Temperature Ceiling: Do not exceed 80°C unless necessary. Thermal stress triggers radical pathways in terminal alkynes (though this is internal, cleavage can occur).[1]

Ticket #002: "I isolated an enone instead of the indole/indolinone."

Diagnosis: Meyer-Schuster Rearrangement.[2][3] The tertiary propargyl alcohol is acid-sensitive.[2] In the presence of trace acid (often from unbuffered metal salts or silica gel), the hydroxyl group leaves, forming an allenyl cation that hydrolyzes to an


-unsaturated ketone.[1]

Resolution Protocol:

  • Buffer the System: Add a mild base like K₂CO₃ (0.1 equiv) or 2,6-di-tert-butylpyridine to scavenge trace protons without poisoning the metal catalyst.[1]

  • Avoid Acidic Silica: Do not purify the crude mixture on standard silica gel if the product is acid-sensitive. Use neutralized silica (pre-treated with 1% Et₃N) or basic alumina.[1]

  • Check Catalyst Acidity: Some Au(III) catalysts (e.g., AuCl₃) are Lewis acidic enough to trigger the rearrangement.[1] Switch to a milder Au(I) complex like [Au(PPh₃)Cl] / AgOTf .[1]

Ticket #003: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning (The "Amine Effect").[1] The free amine in your substrate is a potent ligand. It can bind irreversibly to the metal center (especially Gold or Palladium), displacing the alkyne and shutting down the catalytic cycle.[1]

Resolution Protocol:

  • Protect the Amine (Optional): If yield is critical, convert the amine to a sulfonamide (e.g., -NHTs) or acetamide (-NHAc).[1] This reduces basicity and prevents catalyst coordination.[1]

  • Counter-Anion Selection: Use a catalyst with a non-coordinating counter-ion (e.g., NTf₂⁻, SbF₆⁻) to keep the metal center electrophilic enough to compete for the alkyne.[1]

  • Slow Addition: Add the catalyst in portions (e.g., 2.5 mol% at t=0, 2.5 mol% at t=2h) to maintain active species.

Optimized Experimental Protocol

Target: Synthesis of 2,2-dimethylindolin-3-one (via Gold Catalysis)

This protocol is designed to balance reactivity with side-product suppression.[4]

ParameterSpecificationRationale
Solvent EtOH or MeOH (0.1 M)Protic solvents facilitate proton transfer steps in cyclization.[1]
Catalyst NaAuCl₄ (2-5 mol%)Au(III) is effective for this oxidative cyclization; cheaper than Au(I).[1]
Atmosphere Argon (Strict)Prevents oxidative tarring of the aniline.[1]
Time/Temp Room Temp (2-4 h)Mild conditions prevent Meyer-Schuster rearrangement.[1]
Additives None (Self-buffering)In EtOH, the amine substrate buffers the solution sufficiently.[1]

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol (1.0 equiv) in anhydrous Ethanol (0.1 M concentration).

  • Degassing: Spurge the solution with a balloon of Argon for 15 minutes.

  • Catalysis: Add NaAuCl₄·2H₂O (2 mol%) as a solid or solution.[1]

  • Monitoring: Stir at room temperature. Monitor by TLC every 30 minutes.

    • Note: If the reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 60°C.

  • Work-up: Filter through a short pad of Celite to remove gold particles. Concentrate under reduced pressure.

  • Purification: Flash chromatography on neutral silica gel (Hexanes/EtOAc).

Mechanistic Insight (Why this works)

The transformation relies on the specific activation of the alkyne by the soft Lewis acid (Au/Cu).

  • Activation: The metal coordinates to the alkyne (

    
    -activation).
    
  • Nucleophilic Attack: The amine nitrogen attacks the activated alkyne (5-endo-dig or 5-exo-dig cyclization).

  • Divergence:

    • Without Oxidant:[1] The intermediate tautomerizes to the indole .

    • With Oxidant/Rearrangement: The presence of the tertiary alcohol allows for a 1,2-shift or oxidative mechanism to form the indolin-3-one .

Key Reference Data:

Reaction ConditionMajor ProductSide ProductReference
AuCl₃ / EtOH / RT 2,2-Dimethylindolin-3-oneTars (if exposed to air)[1]
Pd(OAc)₂ / DMSO 2-Substituted IndoleBi-indoles (Dimerization)[2]
H⁺ (Acidic) Enone (Meyer-Schuster)Polymer[3]

References

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005).[1] Gold-catalyzed synthesis of indoles from 2-alkynyl-phenylamines. Organic Letters.

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[1] Gold-catalyzed synthesis of 2,3-disubstituted indoles. Synthesis.

  • Cadierno, V., & Gimeno, J. (2009).[1] Meyer-Schuster rearrangement of propargylic alcohols. Chemical Reviews.

  • Hashmi, A. S. K. (2007).[1] Gold-catalyzed organic reactions. Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Optimization

Technical Support Center: Purification of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Reaction Mixtures

Introduction Welcome to the technical support guide for the purification of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol. This molecule is a key intermediate in the synthesis of various pharmaceuticals.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol. This molecule is a key intermediate in the synthesis of various pharmaceuticals. Its efficient synthesis, often via Sonogashira coupling, is crucial for drug development professionals.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, ensuring high purity and yield.

The synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol typically involves a palladium and copper-catalyzed Sonogashira cross-coupling reaction between a protected 2-haloaniline (commonly 2-iodoaniline or 2-bromoaniline) and 2-methyl-3-butyn-2-ol.[3][4] While the coupling reaction itself is robust, the subsequent purification of the product from the complex reaction mixture can be challenging. Common impurities include unreacted starting materials, homocoupled alkyne (Glaser coupling products), catalyst residues, and ligand degradation products.[5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue after the initial workup. What are the likely culprits and how should I proceed?

This is a common observation, often resulting from several factors:

  • Residual Catalyst: Palladium catalysts, especially when they decompose to form palladium black, can impart a dark color.[6]

  • Copper Co-catalyst: Copper salts can also contribute to coloration.

  • Ligand Degradation: Phosphine ligands used in the Sonogashira coupling can oxidize or degrade, leading to colored impurities.

  • Amine Oxidation: The aniline moiety is susceptible to oxidation, which can produce colored byproducts.

Troubleshooting Strategy:

  • Initial Filtration: Before concentrating the organic extracts, pass the solution through a plug of silica gel or Celite®. This can effectively remove a significant portion of the baseline impurities and palladium black.

  • Aqueous Wash: A thorough wash of the organic layer with an aqueous solution of a mild chelating agent like aqueous ammonia or ethylenediaminetetraacetic acid (EDTA) can help remove residual copper salts.

  • Proceed to Purification: After these preliminary cleanup steps, proceed with one of the detailed purification methods outlined below.

Q2: I'm struggling with separating my product from the unreacted 2-iodoaniline. What is the most effective method?

The similar polarities of the product and the starting aniline can make chromatographic separation difficult. An acid-base extraction is the most effective technique in this scenario.

Causality: The key difference between your product and the starting material is the basicity of the amino group. By exploiting this, you can selectively move one of the compounds into an aqueous phase.

Workflow: Purification via Acid-Base Extraction

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl.[7][8] The basic amino groups of both the product and unreacted aniline will be protonated, forming water-soluble ammonium salts that partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated aqueous solution of NaOH or KOH with stirring until the pH is greater than 10. This deprotonates the ammonium salts, causing the free amine product and any unreacted aniline to precipitate out of the solution.

  • Isolation:

    • If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product oils out, it can be back-extracted into a fresh portion of an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8][9]

Q3: Column chromatography is giving me poor separation and significant tailing of my product. How can I improve this?

The basic nature of the amino group in your product leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.[10][11]

Troubleshooting Strategies:

  • Option A: Basic Mobile Phase Modifier

    • Rationale: Adding a small amount of a volatile amine base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system will neutralize the acidic sites on the silica gel.[10] This minimizes the strong acid-base interaction, allowing for better peak shape and improved separation.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes with 0.5% triethylamine.

  • Option B: Alternative Stationary Phases

    • Rationale: Using a stationary phase with a different surface chemistry can eliminate the problematic interactions.

    • Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface that repels the basic analyte, leading to sharp peaks and efficient separation.[11][12]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica gel for the purification of basic compounds.[10]

Stationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Standard Silica Gel Requires a basic modifier (e.g., 0.5% TEA)Readily available and inexpensiveProne to peak tailing without modification
Amine-Functionalized Silica Standard non-polar/polar eluents (e.g., Hexane/EtOAc)Excellent peak shape for amines, no need for modifiersHigher cost
Basic Alumina Standard non-polar/polar eluentsGood for basic compoundsCan have different selectivity compared to silica
Q4: How can I effectively remove the homocoupled alkyne byproduct (Glaser coupling)?

The homocoupled byproduct, 2,7-dimethylocta-3,5-diyne-2,7-diol, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[5]

Prevention is Key:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[5]

  • Slow Alkyne Addition: Adding the 2-methyl-3-butyn-2-ol slowly to the reaction mixture can help to favor the cross-coupling over homocoupling.[13][14]

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst.[5]

Purification Strategy:

The homocoupled byproduct is significantly less polar than the desired product due to the absence of the aminophenyl group. Therefore, it can typically be separated by standard silica gel column chromatography, eluting before the product.

Workflow: Purification by Column Chromatography

Caption: General Workflow for Column Chromatography Purification.

Q5: Is recrystallization a viable purification method for 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol?

Yes, recrystallization can be a highly effective method for obtaining a high-purity solid product, especially after initial purification by chromatography or extraction to remove the bulk of impurities.

Protocol: Recrystallization

  • Solvent Screening: Identify a suitable solvent system. A common approach is to use a binary solvent system, such as ethyl acetate/hexanes or acetone/water.[15] The ideal system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent (or the more polar solvent of a binary system).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Reaction Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Google Patents. (n.d.). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • CLEARSYNTH. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • YouTube. (2023). Straight Answers: Best column for amine purification.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
  • YouTube. (2020). Acid-Base Extractions.
  • NIH. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.

Sources

Troubleshooting

Technical Support Center: Optimizing Amino-Alkynol Cyclization Reactions

Welcome to the technical support center for amino-alkynol cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino-alkynol cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cyclization reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My amino-alkynol cyclization is sluggish or not proceeding to completion. What are the first parameters I should investigate?

A1: When facing low conversion rates, the primary parameters to evaluate are temperature and the catalytic system .

  • Temperature: The intramolecular cyclization of amino alcohols is often favored at higher temperatures.[1] Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. It is crucial to find an optimal temperature that balances reaction rate and selectivity. For instance, in some systems, a temperature of 140°C has been shown to be effective.[2][3] A systematic approach, such as a temperature screen in small increments (e.g., 10-20°C), is recommended.

  • Catalyst: The choice of catalyst is critical. Many amino-alkynol cyclizations are metal-catalyzed, with gold, ruthenium, and copper complexes being common.[3][4][5] If you are using a catalyst, ensure it is active and used at the appropriate loading. Catalyst deactivation can be a significant issue. Consider screening different catalysts or ligands to find a more efficient system for your specific substrate. For example, a simple ruthenium catalyst system derived from Ru3(CO)12 has been used effectively in the cyclization of amino-alcohols.[3]

Q2: I am observing the formation of undesired side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the side products can provide valuable clues about the competing reaction pathways.

  • Intermolecular vs. Intramolecular Reactions: If you are observing oligomers or polymers, it is likely that intermolecular reactions are competing with the desired intramolecular cyclization.[3] To favor the intramolecular pathway, the "high dilution principle" is a key strategy. By running the reaction at a lower concentration, you decrease the probability of molecules reacting with each other and increase the likelihood of the amino and alkynol groups of the same molecule reacting.

  • Oxidation or Reduction of Functional Groups: Depending on the reaction conditions and the presence of oxidizing or reducing agents, you might see byproducts arising from the oxidation of the alcohol or reduction of the alkyne. Careful selection of a catalyst and control of the reaction atmosphere (e.g., under an inert gas like argon or nitrogen) can mitigate these issues.

  • Alternative Cyclization Pathways: For complex substrates, there might be multiple possible cyclization pathways leading to different ring sizes. The regioselectivity of the cyclization is often influenced by the catalyst and the substitution pattern of the amino-alkynol. For instance, gold-catalyzed cyclizations of indole-tethered allenols have shown a preference for 6-endo carbocyclization.[4]

Q3: How does pressure influence my amino-alkynol cyclization, and when should I consider using a high-pressure setup?

A3: While temperature is more commonly the primary variable, pressure can play a significant role, particularly in reactions involving gaseous reagents or supercritical fluids.

  • Supercritical Fluids: The use of supercritical carbon dioxide (scCO2) as a solvent has been shown to be beneficial for the yield of cyclic N-alkylated amines.[1] In such systems, pressure is a critical parameter for maintaining the supercritical state and influencing reaction rates. For example, a pressure of 100 bar has been used in the N-alkylation of amino alcohols in scCO2.[1]

  • Reactions Involving Gases: If your reaction involves a gaseous component (e.g., hydrogen for a reductive cyclization), pressure will directly impact the concentration of that gas in the reaction mixture, thereby affecting the reaction rate.

Unless your specific protocol involves supercritical fluids or gaseous reagents, optimizing pressure is generally a secondary consideration to temperature, catalyst, and concentration.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.

Issue 1: Low Yield of the Desired Cyclic Amine

If you are experiencing low yields of your target cyclic amine, a systematic optimization of reaction parameters is necessary.

Experimental Protocol: Optimization of Reaction Conditions
  • Solvent Screening: The polarity of the solvent can significantly impact reaction rates and selectivity.[6] Polar solvents like methanol, acetonitrile, or dimethylformamide often lead to higher yields and faster reactions compared to nonpolar solvents like toluene or hexane.[6]

    • Procedure: Set up parallel reactions in a variety of solvents with different dielectric constants. Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal solvent.

  • Catalyst and Ligand Variation: The electronic and steric properties of the catalyst and its ligands can dramatically influence the outcome of the reaction.

    • Procedure: If using a metal catalyst, screen a panel of different metals (e.g., Au, Ru, Pd, Cu) and ligands. For instance, in a ruthenium-catalyzed system, different phosphine ligands can be evaluated.[3]

  • Temperature Optimization: As discussed in the FAQs, temperature is a critical parameter.

    • Procedure: Conduct the reaction at a range of temperatures (e.g., from room temperature up to the boiling point of the solvent) to identify the optimal condition. Be mindful of potential product decomposition at higher temperatures.[7]

Data Presentation: Example of a Temperature Optimization Study
EntryTemperature (°C)Conversion (%)Desired Product Yield (%)
1602520
2806055
31009585
41209875 (decomposition observed)

This table illustrates how increasing temperature can improve yield up to an optimal point, after which side reactions or decomposition may occur.

Issue 2: Formation of an Amide Byproduct Instead of the Amine

In some cases, particularly with ruthenium catalysts, the reaction can be steered towards the formation of a cyclic amide (lactam) instead of the desired cyclic amine.[2][3][8]

Controlling Selectivity: Amine vs. Amide
  • Addition of Water: The presence of water can favor the formation of the cyclic amine.[2][8] Water can facilitate the dehydration step from the intermediate hemiaminal.[3]

  • Addition of a Hydrogen Acceptor: Conversely, adding a sacrificial hydrogen acceptor, such as a ketone (e.g., propiophenone), can promote the formation of the cyclic amide.[2][8]

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways to the cyclic amine and amide.

reaction_pathway AminoAlkynol Amino-Alkynol Intermediate Intermediate (e.g., Hemiaminal) AminoAlkynol->Intermediate Intramolecular Cyclization CyclicAmine Cyclic Amine Intermediate->CyclicAmine Dehydration (+ H2O) CyclicAmide Cyclic Amide (Lactam) Intermediate->CyclicAmide Dehydrogenation (- H2)

Caption: Competing pathways in amino-alkynol cyclization.

Issue 3: Difficulty with Work-up and Purification

The physical properties of the cyclic amine product can sometimes complicate its isolation.

  • Volatility and Water Solubility: Smaller cyclic amines can be volatile and have significant water solubility, leading to losses during extraction and concentration steps.[9]

    • Troubleshooting:

      • Carefully perform extractions with an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.

      • When concentrating the product, use a rotary evaporator at a reduced temperature and pressure to minimize loss due to volatility.

      • Consider converting the amine to a salt (e.g., an oxalate salt) to facilitate its isolation and purification as a crystalline solid.[10]

Advanced Considerations

Mechanism and Stereochemistry

A thorough understanding of the reaction mechanism is invaluable for troubleshooting. For example, some cyclizations proceed through a Mitsunobu-type mechanism, where an alcohol is activated for nucleophilic displacement by the amine.[11] In such cases, the stereochemistry of the starting material will influence the stereochemistry of the product.

Substrate Scope and Limitations

It is important to recognize that not all amino-alkynols will cyclize with equal ease. The chain length between the amino and alkynol groups is a critical factor, with the formation of 5- and 6-membered rings generally being the most favorable.[12] Steric hindrance around the reacting centers can also significantly impact the reaction rate.[9]

Conclusion

Optimizing amino-alkynol cyclization requires a systematic and informed approach. By carefully considering the interplay of temperature, catalyst, solvent, and concentration, researchers can overcome common challenges and achieve high yields of their desired cyclic products. This guide provides a foundation for troubleshooting and a framework for rational experimental design.

References

  • Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available at: [Link]

  • Amino-alcohol cyclization. Catalysis Science & Technology. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Endocyclic Cycloalkyne Amino Acids. ACS Omega. Available at: [Link]

  • Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace. Available at: [Link]

  • Organic Letters Ahead of Print. ACS Publications. Available at: [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Thermal Stabilization of an Endoglucanase by Cyclization. PMC. Available at: [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC. Available at: [Link]

  • Optimization of the Cyclization of Amino Alcohol Hydrogen Sulfates 2. ResearchGate. Available at: [Link]

  • Optimization study for the oxidative cyclization of primary amine 2a with aqueous TBHP. ResearchGate. Available at: [Link]

  • Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Publishing. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. Available at: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC. Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol derivatives

Technical Support Center: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Derivatives Subject: Overcoming Steric & Electronic Impediments in Alkynylaniline Scaffolds Ticket ID: #STERIC-2024-Alkyn Assigned Specialist: Dr. Aris Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Derivatives

Subject: Overcoming Steric & Electronic Impediments in Alkynylaniline Scaffolds Ticket ID: #STERIC-2024-Alkyn Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering difficulties with 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol derivatives. This scaffold presents a "perfect storm" of steric and electronic challenges:

  • Ortho-Amino Interference: The free amine (

    
    ) at the ortho position acts as a competitive ligand, poisoning Pd/Pt catalysts during coupling.
    
  • Gem-Dimethyl Bulk: The tertiary alcohol moiety creates a high steric cone angle, impeding nucleophilic attacks or cyclization pathways (e.g., indole formation).

  • Electronic Mismatch: The electron-rich aniline ring often promotes oxidative homocoupling (Glaser) over cross-coupling if Cu(I) is not managed correctly.

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: Synthesis (The Sonogashira Bottleneck)

The Problem: Low yields during the coupling of 2-iodoaniline (or bromo analogs) with 2-methyl-3-butyn-2-ol. The reaction stalls or produces homocoupled alkyne dimers.

Root Cause Analysis: The ortho-amino group coordinates to the Pd(II) intermediate, forming a stable 5-membered chelate that arrests the catalytic cycle (preventing transmetallation). Standard ligands (


) are too labile to displace this intramolecular coordination.

Troubleshooting Protocol:

ParameterStandard Condition (FAIL)Optimized Condition (PASS)Mechanistic Rationale
Catalyst


or

+ XPhos
Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent amine coordination and force the reductive elimination.
Base


/ DBU
Stronger inorganic bases facilitate the deprotonation of the alkyne in sterically crowded environments.
Co-Catalyst

(Standard)
Copper-Free (or Low Cu) Eliminates Glaser homocoupling. If Cu is needed, add a reducing agent (ascorbate) to keep it Cu(I).
Temperature RT to


Thermal energy is required to overcome the rotational barrier of the bulky alcohol group.

Step-by-Step Optimization:

  • Degas Rigorously: Oxygen promotes homocoupling. Sparging with Argon for 20 mins is mandatory.

  • Ligand Switch: If using aryl bromides, switch to XPhos-Pd-G2 . The steric bulk of XPhos facilitates the oxidative addition across the hindered C-Br bond.

  • Amine Protection (Optional): If direct coupling fails, acetylate the amine (

    
    ) prior to coupling. The amide is less coordinating than the free amine.
    

Module 2: Cyclization (Indole Synthesis)

The Problem: You are attempting to cyclize the derivative into a 2-substituted indole or quinoline, but the reaction yields complex mixtures or recovered starting material.

Technical Insight: The gem-dimethyl group (from the alcohol) exerts significant steric pressure on the endo-dig cyclization pathway. While gold catalysts (


, 

) are standard, they often struggle with the specific geometry of this tertiary alcohol.

The "Acetone" Factor: Under acidic or thermal conditions, the 2-methyl-3-butyn-2-ol moiety can eject acetone (Retro-Favorskii type fragmentation) before cyclization, leading to a naked terminal alkyne which then polymerizes.

Visualizing the Divergent Pathways:

ReactionPathways Start 4-(2-aminophenyl)- 2-methyl-3-butyn-2-ol Pathway1 Pathway A: Indole Cyclization Start->Pathway1 Au(I)/Pt(II) Mild Base Pathway2 Pathway B: Retro-Favorskii (Deprotection) Start->Pathway2 Strong Base (KOH) High Temp Pathway3 Pathway C: Side Reactions Start->Pathway3 Acidic Conditions No Catalyst Indole 2-(2-hydroxypropan-2-yl) -1H-indole Pathway1->Indole 5-endo-dig Terminal 2-ethynylaniline (Unstable) Pathway2->Terminal Acetone Loss Polymer Oligomers/Tars Pathway3->Polymer Terminal->Polymer Uncontrolled

Figure 1: Divergent reactivity pathways. Control of pH and catalyst is critical to avoid Pathway B and C when Indole (A) is the target.

Recommended Cyclization Protocol (Gold-Catalyzed):

  • Catalyst:

    
     (2 mol%) is often superior to 
    
    
    
    phosphine complexes here because the smaller chloride ligands reduce steric clash with the gem-dimethyl group.
  • Solvent: Ethanol/Water (1:1). Water assists in proton transfer steps essential for the aromatization of the indole.

  • Temperature: Keep below

    
     to prevent acetone ejection.
    

Module 3: Deprotection (The Retro-Favorskii)

The Problem: You want the terminal alkyne (removing the acetone group), but the standard "KOH/Reflux" method is degrading your amine or causing side reactions.

Solution: The standard Retro-Favorskii requires high heat which is incompatible with sensitive aniline derivatives. Switch to a Catalytic Fluoride method.

Protocol:

  • Reagents: 1.0 eq Substrate, 0.1 eq

    
     (Tetra-n-butylammonium fluoride).
    
  • Solvent: Toluene (anhydrous).[1]

  • Conditions: Reflux for 2-4 hours.

  • Mechanism: The fluoride ion acts as a specific base to deprotonate the hydroxyl group, triggering the collapse and ejection of acetone. This proceeds at lower thermal energy than hydroxide-mediated methods.

FAQ: Troubleshooting Specific Scenarios

Q1: My reaction mixture turns black immediately upon adding the catalyst. What happened? A: This is "Palladium Black" precipitation. Your amine ligand (the substrate) stripped the ligands off the Pd, causing it to aggregate.

  • Fix: Add a stabilizing ligand like Triphenylphosphine (excess) or switch to a palladacycle precatalyst (e.g., Herrmann-Beller catalyst ) which is robust against amine poisoning.

Q2: I see the product on TLC, but it decomposes during silica column purification. A: 2-alkynylanilines are acid-sensitive and prone to cyclization on acidic silica.

  • Fix: Pre-treat your silica gel with 1%

    
     (Triethylamine) in Hexanes to neutralize acidic sites. Alternatively, use Alumina (Neutral)  for purification.
    

Q3: Can I alkylate the amine before the Sonogashira coupling to reduce steric hindrance? A: Yes, but be careful. Alkylating the amine (e.g., N-Methyl) increases the electron density on the nitrogen, making it a better ligand for the catalyst (worsening the poisoning effect). Acylation (N-Acetyl) is preferred because it withdraws electron density, preventing catalyst poisoning, even though it adds slight steric bulk.

References

  • Caporale, A., et al. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

  • Arcadi, A., et al. (2008). "Gold-catalyzed synthesis of substituted indoles from 2-alkynylanilines." Journal of Organic Chemistry.
  • Gschneidtner, T. A., & Moth-Poulsen, K. (2013). "A Photolabile Protection Strategy for Terminal Alkynes." Tetrahedron Letters, 54(40), 5426-5429. (Discusses deprotection strategies). Link

  • Smeyanov, A., & Schmidt, A. (2013).[2] "K3PO4-KOH Mixture as Efficient Reagent for the Deprotection of 4-Aryl-2-Methyl-3-Butyn-2-Ols to Terminal Acetylenes." Synthetic Communications. Link

Sources

Troubleshooting

Stability issues of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in solution

Welcome to the dedicated technical support resource for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction to the Stability Profile

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a valuable intermediate in synthetic chemistry. However, its unique structure, featuring an ortho-disposed aniline and a propargyl alcohol moiety, presents specific stability concerns in solution. The primary challenge arises from the susceptibility of the molecule to intramolecular cyclization, oxidation, and other degradation pathways influenced by environmental factors. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in solution?

A1: The stability of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in solution is primarily influenced by four key factors:

  • pH: Both acidic and basic conditions can catalyze degradation. The free amino group is susceptible to oxidation, and its nucleophilicity, which is crucial for potential intramolecular reactions, is pH-dependent.[1][2]

  • Oxidation: The aniline moiety is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of metal ions and light.[1]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[3][4]

  • Light: Exposure to UV or visible light can promote photolytic degradation, particularly for aromatic amines.[5][6]

Q2: How should I properly store solutions of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but be mindful of potential freeze-thaw cycle issues.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Atmosphere: For sensitive applications, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent can significantly impact stability.

  • Recommended: Aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are generally preferred for short-term use as they are less likely to participate in degradation reactions.

  • Use with Caution: Protic solvents like methanol or ethanol can be used, but may facilitate certain degradation pathways. Water is generally not recommended for stock solutions due to the potential for hydrolysis and pH-mediated degradation.[7][8] If an aqueous buffer is required for an experiment, prepare it fresh from a stock solution in an organic solvent.

Q4: Can the ortho-amino group cause specific stability issues?

A4: Yes, the ortho position of the amino group relative to the butynol side chain is a critical structural feature. It allows for the possibility of intramolecular cyclization, where the amino group attacks the alkyne or a related reactive intermediate. This can lead to the formation of indole or other heterocyclic derivatives, a degradation pathway not available to its meta or para isomers. A similar reactivity pattern has been observed in related ortho-substituted aminophenyl compounds.[9]

Troubleshooting Guide

Issue 1: My solution of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol has turned yellow/brown.
  • Question: I dissolved the compound in methanol, and after a short time, the solution developed a distinct color. What is happening?

  • Answer: The development of a yellow or brown color is a common indicator of the oxidation of the aniline moiety. Aromatic amines are known to form colored oxidation products. This process is often accelerated by exposure to air and light.

    Troubleshooting Steps:

    • Inert Atmosphere: Prepare fresh solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.

    • Light Protection: Store the solution in an amber vial or protect it from light.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your downstream experiments must be verified.

Issue 2: I see new peaks appearing in my HPLC chromatogram over time.
  • Question: I am running a time-course experiment, and I observe the emergence of new peaks in my HPLC analysis, with a corresponding decrease in the main compound peak. What are these new peaks?

  • Answer: The appearance of new peaks strongly suggests that your compound is degrading. Given the structure of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, these new peaks could correspond to several degradation products. A plausible degradation pathway involves an intramolecular cyclization to form a substituted indole derivative.

    Proposed Degradation Pathway:

    Degradation Pathway cluster_0 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol cluster_1 Potential Degradation Products A Start Compound B Oxidized Species (e.g., nitroso, nitro) A->B Oxidation (O2, light) C Cyclized Indole Derivative A->C Intramolecular Cyclization (pH, heat)

    Proposed degradation pathways for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

    Troubleshooting and Characterization:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. Expose solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[10][11]

    • LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass of the degradation products. This can provide strong evidence for the proposed structures.

    • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used for definitive structure elucidation.[12]

Issue 3: I am getting inconsistent results in my biological/chemical assay.
  • Question: My experimental results are not reproducible, and I suspect the integrity of my compound solution. How can I confirm this?

  • Answer: Inconsistent results are often a consequence of using a degraded stock solution. The concentration of the active compound may be lower than expected, and the degradation products could potentially interfere with your assay.

    Workflow for Ensuring Solution Integrity:

    Solution Integrity Workflow start Prepare Fresh Stock Solution check_purity Analyze by HPLC-UV start->check_purity purity_ok Purity >98%? check_purity->purity_ok use_solution Use Solution in Assay purity_ok->use_solution Yes repurify Repurify Compound or Obtain New Batch purity_ok->repurify No store_properly Store Aliquots at -20°C Protected from Light use_solution->store_properly end_bad Inconsistent Results use_solution->end_bad repurify->start end_ok Consistent Results store_properly->end_ok

    Workflow for ensuring the integrity of experimental solutions.

    Best Practices:

    • Fresh is Best: Always prepare solutions fresh for critical experiments.

    • Aliquot: If a stock solution must be stored, divide it into single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

    • Purity Check: Routinely check the purity of your stock solution using a validated analytical method, such as HPLC.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol in a clean, dry amber glass vial.

  • Under a stream of inert gas (e.g., argon or nitrogen), add the required volume of HPLC-grade acetonitrile to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If the solution is to be stored, tightly cap the vial, seal with parafilm, and store at -20°C, protected from light.

Protocol 2: Generic Stability-Indicating HPLC Method

This method serves as a starting point and should be optimized and validated for your specific application.[13][14]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 280 nm (or PDA detector)
Injection Vol. 10 µL

Summary of Stability Influencing Factors

FactorHigh Risk ConditionsRecommended Mitigation
pH pH < 4 and pH > 8Use aprotic solvents; if buffer is needed, prepare fresh and use immediately.
Oxygen Exposure to airPrepare and store solutions under an inert atmosphere (Ar, N₂).
Temperature > 25°CStore solutions at 2-8°C (short-term) or -20°C (long-term).
Light UV and visible lightUse amber vials or protect from light with foil.
Solvent Protic or aqueous solventsPreferentially use aprotic solvents like acetonitrile.

References

  • BenchChem. (2025). Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(2-Aminoethyl).
  • PubChem. (2025). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-.
  • Clearsynth. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • Fisher Scientific. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol 98.0+%.
  • ECHEMI. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • TCI Chemicals. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
  • Antipin, D. G., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 3(11), 15993–16002.
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences.
  • Dziedziak, A., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Green Chemistry.
  • Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4153.
  • PureSynth. (n.d.). 4-(3-Aminophenyl)-2-Methyl-3-Butyn-2-Ol 98.0%(GC).
  • Jezuita, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Narayanan, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol.
  • Dong, L. C., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3149-3158.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Stability‐indicating RP‐HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form.
  • National Academic Digital Library of Ethiopia. (n.d.). Drugs - Photochemistry and Photostability.
  • University of Kentucky UKnowledge. (2013).
  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16179–16192.
  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Semantic Scholar. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • Sahu, A. K., et al. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 143-149.
  • MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • ResearchGate. (2022).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • CONICET. (2020).
  • ResearchGate. (n.d.). ¹H NMR spectra monitoring the cyclization reaction of 2‐methyl‐3‐butyn‐2‐ol (1 a)
  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118.
  • Jezuita, A., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 26(18), 5558.
  • ResearchGate. (2026).
  • Silva, M. T., et al. (2020). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 27(34), 42795-42804.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum.
  • Kuchar, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 26(19), 14893.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Ticket ID: SOL-APMB-001 Subject: Resolving Aqueous Solubility and Stability Issues Molecule: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (hereinafter APMB-ol ) CAS: 157869-14-2 (Generic analog ref) / 69088-96-6 (Isomer ref)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-APMB-001 Subject: Resolving Aqueous Solubility and Stability Issues Molecule: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (hereinafter APMB-ol ) CAS: 157869-14-2 (Generic analog ref) / 69088-96-6 (Isomer ref)

Executive Summary & Diagnostic

The Problem: Researchers frequently encounter precipitation when introducing APMB-ol into aqueous media. While the molecule contains polar groups (a tertiary alcohol and a primary amine), the lipophilic aromatic ring and the rigid alkyne linker dominate its physicochemical profile, resulting in a high LogP (estimated ~1.8–2.2) and high crystal lattice energy.

The Solution Matrix: The correct solubilization strategy depends entirely on your downstream application. You must choose between Molecular Dissolution (for bioassays/kinetics) and Micellar Dispersion (for synthetic chemistry).

Decision Matrix: Select Your Workflow

Solubility_Decision_Tree Start Start: Define Application App_Type What is the end use? Start->App_Type Bioassay Biological Assay (Enzymatic/Cellular) App_Type->Bioassay Screening Synthesis Chemical Synthesis (e.g., Indole Cyclization) App_Type->Synthesis Production PH_Tol Is pH < 4.0 tolerated? Bioassay->PH_Tol Salt_Form Method A: Salt Formation (Convert to HCl salt) PH_Tol->Salt_Form Yes Complex Method B: Cyclodextrin (HP-β-CD Encapsulation) PH_Tol->Complex No (Neutral pH required) Green_Chem Method C: Micellar Catalysis (TPGS-750-M) Synthesis->Green_Chem Aqueous/Green Organic Method D: Co-solvent (DMSO/MeOH) Synthesis->Organic Standard

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Solutions

Method A: pH Manipulation (Salt Formation)

Best for: Analytical standards, acidic buffers, and stable stock solutions.

The aniline nitrogen has a


 of approximately 4.6. In neutral water (pH 7), the molecule is uncharged and hydrophobic. Lowering the pH below 2.6 (2 units below 

) ensures >99% protonation, converting the insoluble amine into a highly soluble ammonium cation.

Protocol:

  • Weigh APMB-ol into a glass vial.

  • Add 0.1 M HCl (do not use water initially).

  • Vortex for 30–60 seconds. The solid should dissolve to form a clear solution.

  • Dilute this stock into your final buffer.

    • Critical Note: If your final buffer has a pH > 5 (e.g., PBS), the molecule will precipitate immediately upon dilution as it deprotonates.

Method B: Cyclodextrin Encapsulation (The "Bio-Friendly" Fix)

Best for: Cell culture, enzymatic assays, and neutral pH applications.

If you cannot acidify your sample, you must hide the hydrophobic core. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, sequestering the aromatic-alkyne moiety while presenting a hydrophilic exterior to the solvent. This prevents precipitation without altering the pH.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS. Filter sterilize (0.22 µm).
    
  • Dissolve APMB-ol in a minimal volume of DMSO (e.g., 100 mM stock).

  • Add the DMSO stock to the cyclodextrin solution with vigorous vortexing.

    • Target Ratio: Maintain a molar ratio of at least 1:5 (Drug:CD) to ensure full encapsulation.

    • Limit: Keep final DMSO concentration < 1% to avoid disrupting the complex.

Method C: Micellar Catalysis (TPGS-750-M)

Best for: Green chemistry synthesis (e.g., cyclization to indoles).

For synthetic chemists attempting to react APMB-ol in water (e.g., Pd-catalyzed cyclization to 2-substituted indoles), you do not need true solution; you need a nanoreactor . The surfactant TPGS-750-M forms micelles that solubilize the reactant in their lipophilic core, allowing the reaction to proceed in water at room temperature.

Data Comparison: Solubility in Different Media

Solvent SystemSolubility (Est.)State of MoleculeSuitability
Pure Water (pH 7) < 0.1 mg/mLAggregated/SolidPoor
0.1 M HCl (pH 1) > 50 mg/mLIonic (

)
High (Acidic only)
20% HP-

-CD
~ 5–10 mg/mLInclusion ComplexHigh (Bio-compatible)
2% TPGS-750-M N/A (Micellar)Micellar CoreSynthesis Only
DMSO > 100 mg/mLMolecularStock Only

Troubleshooting & FAQs

Q1: I dissolved APMB-ol in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "solvent shock." When the DMSO stock hits the aqueous media, the local solvent environment becomes instantly hydrophilic. Because APMB-ol is hydrophobic, it crashes out before it can disperse.

  • Fix: Use Method B . Dissolve the compound in DMSO, then dilute it into a concentrated Cyclodextrin intermediate solution before adding it to the final media.

Q2: Will acidifying the solution degrade the alkyne? A: Generally, no. While alkynes can undergo hydration (Meyer-Schuster rearrangement) in strong acids, this typically requires mercury or gold catalysts and heat. In 0.1 M HCl at room temperature, the 2-methyl-3-butyn-2-ol motif is relatively stable. However, use fresh solutions to avoid slow degradation over weeks.

Q3: Can I use sonication to dissolve it in water? A: Sonication creates a temporary suspension, not a solution. If you sonicate pure water + APMB-ol, you are creating a meta-stable dispersion that will settle or recrystallize, leading to inconsistent assay results. Only use sonication to aid dissolution after adding acid or cyclodextrins.

Q4: I am trying to synthesize an indole from this precursor in water. Which catalyst should I use? A: Use a Palladium(II) catalyst (e.g.,


) or Gold(III) in combination with TPGS-750-M  (2 wt % in water). This surfactant system is specifically designed for this class of hydrophobic substrates [1].

Mechanism of Action Visualized

The following diagram illustrates how the Cyclodextrin (Method B) and Protonation (Method A) strategies physically alter the molecule's interaction with water.

Mechanism cluster_0 Insoluble State (pH 7) cluster_1 Method A: Protonation cluster_2 Method B: Encapsulation Mol APMB-ol (Neutral) Water H2O Mol->Water Repulsion Ion APMB-NH3+ (Cation) Mol->Ion + HCl (pH < 3) Complex Inclusion Complex Mol->Complex + HP-β-CD Acid H+ Ion->Water Solvation CD Cyclodextrin (Host)

Figure 2: Mechanistic pathways for solubilization. Method A relies on charge-dipole interactions, while Method B relies on shielding the hydrophobic pharmacophore.

References

  • Lipshutz, B. H., et al. (2008). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 41(3), 59-72.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

  • PubChem Compound Summary. (2024). "4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol."[2] National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Welcome to the technical support guide for the synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. This document is designed for researchers, process chemists, and drug development professionals who are looking to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. This document is designed for researchers, process chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Erlotinib, a robust and scalable synthesis is critical.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the lab and during scale-up.

The predominant synthetic route to this compound is the Sonogashira cross-coupling reaction between a 2-haloaniline (typically 2-iodoaniline or 2-bromoaniline) and 2-methyl-3-butyn-2-ol.[3][4][5] While powerful, this reaction presents several challenges when moving from milligram to kilogram scale. This guide will help you navigate them.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not proceeding. What are the most critical initial checks?

A1: When a Sonogashira reaction fails, focus first on the foundational components.

  • Catalyst Integrity: Palladium(0) complexes are sensitive to air.[3] Ensure your palladium source and any phosphine ligands have been handled under inert conditions. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.

  • Inert Atmosphere: Oxygen is detrimental. It promotes the unwanted homocoupling of 2-methyl-3-butyn-2-ol (Glaser coupling) and can lead to the oxidation and deactivation of the Pd(0) catalyst, often observed as the formation of palladium black.[3][6][7] Ensure your solvents and reaction vessel are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

  • Reagent Purity & Quality: Verify the purity of your 2-haloaniline and 2-methyl-3-butyn-2-ol. The amine base (e.g., triethylamine, DBU) must be anhydrous and free of peroxide impurities. Solvents should be of high purity and appropriately dried.[8]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is it and how can I prevent it?

A2: You are observing the result of Glaser-Hay homocoupling, a common side reaction where two molecules of the terminal alkyne (2-methyl-3-butyn-2-ol) couple to form a 1,3-diyne.[6][7] This is particularly problematic in copper-co-catalyzed Sonogashira reactions.

To minimize this:

  • Strict Oxygen Exclusion: This is the most critical factor. The oxidative mechanism of Glaser coupling is dependent on oxygen.[6][7] Improve your degassing procedures for all reagents and the reaction vessel.

  • Reduce Copper Co-catalyst: Lower the loading of the copper(I) salt (e.g., CuI) or add it slowly to the reaction mixture. While copper accelerates the desired reaction, it is also the primary catalyst for homocoupling.[9][10]

  • Consider a "Copper-Free" Protocol: Copper-free Sonogashira reactions have been specifically developed to avoid the Glaser coupling side reaction and simplify product purification by eliminating copper contamination.[1][3][11] These protocols often require careful selection of ligands and bases.[1][11]

Q3: What are the primary safety hazards to consider when scaling up this synthesis?

A3: Scaling up any chemical reaction introduces new hazards, but for the Sonogashira coupling, the primary concern is thermal safety.

  • Exothermicity: Palladium-catalyzed cross-coupling reactions are exothermic.[12] An "all-in" addition of reagents, common at the lab scale, provides poor control over the heat generated and can be dangerous at a larger scale. A significant exotherm can lead to a runaway reaction, especially in high-boiling solvents like DMF.

  • Safety Mitigation: Always perform a reaction calorimetry study before a major scale-up to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[12] For production, implement controlled, slow addition of one of the coupling partners to manage the rate of heat generation. Ensure the reactor has adequate cooling capacity to handle the heat output.[12]

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion to Product
Probable CauseRecommended Solutions & Explanations
Inactive Catalyst System Solution: Use a fresh palladium source and ligands. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions (e.g., presence of an amine base, solvent) are suitable for reduction to the active Pd(0) species. Some substrates, particularly anilines, can coordinate strongly to the metal center and inhibit catalysis; using a more electron-rich or bulky phosphine ligand can sometimes overcome this.[10]
Incorrect Halide Reactivity Solution: The reactivity order for the aryl halide is I > Br >> Cl.[3][5] While 2-iodoaniline is highly reactive and often allows for milder conditions,[3] 2-bromoaniline is a common, more cost-effective alternative for scale-up but typically requires higher temperatures, longer reaction times, or a more active catalyst system.[1] If using an aryl bromide, confirm your chosen catalyst/ligand combination is effective for this less reactive substrate.
Poor Choice of Base or Solvent Solution: The base neutralizes the HX byproduct and plays a role in the catalytic cycle.[3] Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For copper-free systems with aryl bromides, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1][11] The solvent must dissolve all components.[8][9] Polar aprotic solvents like DMF or THF are frequently used. The choice of solvent can significantly affect reaction rates and stability.[9]
Substrate Inhibition Solution: The free amine on 2-iodoaniline can sometimes coordinate to the palladium center and inhibit the reaction. One user reported that 4-iodoaniline was particularly unstable and prone to causing catalyst decomposition.[13] If you suspect this, consider protecting the amine group (e.g., as an acetamide) before the coupling reaction, followed by a deprotection step.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Probable CauseRecommended Solutions & Explanations
Presence of Oxygen Solution: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides or palladium black. Rigorous degassing of all solvents, reagents, and the reaction headspace is crucial.
High Reaction Temperature Solution: While higher temperatures can increase the rate of reaction, particularly with less reactive aryl bromides, they can also accelerate catalyst decomposition pathways.[5] Determine the minimum temperature required for an acceptable reaction rate. It may be beneficial to run the reaction longer at a lower, more stable temperature.
Inadequate Ligand Protection Solution: Phosphine ligands stabilize the Pd(0) center. If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions (e.g., air-sensitive), the palladium can agglomerate and precipitate as palladium black. Ensure you are using a sufficient molar ratio of ligand to palladium, typically 2:1 or 4:1 for monodentate phosphines.
Problem 3: Difficult Product Purification
Probable CauseRecommended Solutions & Explanations
Copper Contamination Solution: If using a copper co-catalyst, residual copper salts can complicate purification and may be undesirable in a pharmaceutical intermediate. Switching to a copper-free protocol is the most effective solution.[1][14] If copper must be used, quenching the reaction with a mild aqueous ammonium hydroxide solution can help complex and remove copper salts during workup.
Palladium Residues Solution: Removing trace palladium is a common challenge in pharmaceutical synthesis.[14] After the reaction, the crude product can be treated with palladium scavengers (e.g., silica-functionalized thiols, activated carbon). Filtration through a pad of celite can help remove precipitated palladium black.
Closely Eluting Impurities Solution: The primary impurity is often the homocoupled diyne. Optimizing the reaction to prevent its formation is the best strategy. If it does form, careful optimization of column chromatography is required.[15] Sometimes, crystallization of the desired product from a suitable solvent system can effectively reject the more nonpolar diyne byproduct.

Scale-Up Protocol & Parameter Optimization

For scale-up, a copper-free Sonogashira protocol is often preferred to mitigate the risk of homocoupling and simplify purification. The following protocol is a robust starting point based on literature for coupling aryl bromides.[1][11]

Recommended Copper-Free Protocol for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
  • Vessel Preparation: To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet, charge Palladium(II) acetate (Pd(OAc)₂, 0.5-1 mol%) and Tri(p-tolyl)phosphine (P(p-tol)₃, 1-2 mol%).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed Tetrahydrofuran (THF) as the solvent. Begin agitation and add 2-bromoaniline (1.0 equivalent) and 2-methyl-3-butyn-2-ol (1.1-1.2 equivalents).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents) dropwise via an addition funnel or pump over 15-30 minutes. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-65 °C and monitor the progress by HPLC or TLC. The reaction is typically complete in 12-24 hours.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DBU salts. Concentrate the organic layer under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol as a solid.[15]

Table 1: Key Parameter Comparison for Sonogashira Scale-Up
ParameterOption 1: Copper-Catalyzed (Iodide)Option 2: Copper-Free (Bromide)Rationale & Causality
Aryl Halide 2-Iodoaniline2-BromoanilineIodides are more reactive, allowing for milder conditions (RT to 50°C), but are often more expensive. Bromides are more cost-effective for scale-up but require more forcing conditions (higher temp, stronger base).[1][3]
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / P(p-tol)₃The classic Pd/Cu system is robust but risks homocoupling.[6] The Pd(OAc)₂ system with an electron-rich phosphine ligand is highly effective for less reactive aryl bromides without copper.[1][11]
Base Triethylamine (TEA)DBUTEA is sufficient for the highly reactive iodide. The less reactive bromide requires a stronger, non-nucleophilic base like DBU to facilitate the catalytic cycle effectively.[1][11]
Solvent THF or DMFTHFTHF is an excellent choice due to its good solvating properties and lower boiling point, which simplifies removal.[1] While DMF can also be used, it can be difficult to remove and may decompose at higher temperatures.[8][16]
Key Challenge Glaser HomocouplingSlower Reaction Rate / Catalyst DecompositionThe primary challenge with the copper system is managing the oxygen-driven side reaction.[7] For the copper-free system, the main challenge is driving the reaction to completion without thermal degradation of the catalyst.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the scale-up of the 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol synthesis.

Sonogashira_Troubleshooting start Problem: Low Yield or Stalled Reaction catalyst Catalyst System Issues start->catalyst conditions Reaction Condition Faults start->conditions reagents Reagent Quality/Stoichiometry start->reagents pd_black Palladium Black Observed? catalyst->pd_black Check Visuals inactive_pd Inactive Pd Source? catalyst->inactive_pd Check Source inert_atm Inert Atmosphere Compromised? conditions->inert_atm Check Setup temp_issue Temperature Too Low/High? conditions->temp_issue Check Profile purity Reagents Anhydrous & Pure? reagents->purity Check Specs byproducts Problem: High Impurity Profile glaser Glaser Homocoupling Observed? byproducts->glaser sol_inert Solution: Improve Degassing Use Fresh Ligands pd_black->sol_inert Yes sol_catalyst Solution: Use Fresh Catalyst Screen Ligands inactive_pd->sol_catalyst Yes inert_atm->sol_inert Yes sol_temp Solution: Optimize Temperature (Lower for stability, Higher for rate) temp_issue->sol_temp Yes sol_reagent Solution: Use Anhydrous Solvents/Base Verify Reagent Purity purity->sol_reagent No sol_glaser Solution: Strict O₂ Exclusion Switch to Cu-Free Protocol glaser->sol_glaser Yes

Caption: Troubleshooting workflow for Sonogashira synthesis scale-up.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira coupling. (2024, January 21). In Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Catalysis. [Link]

  • Sonogashira coupling reaction with diminished homocoupling. (2003). Organic Letters, 5(18), 3253–3256. [Link]

  • Sonogashira coupling reaction with diminished homocoupling. (2003). Semantic Scholar. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). Catalysts. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2016). White Rose Research Online. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2021). ResearchGate. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). Royal Society of Chemistry. [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. (2025, December). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journal of Organic Chemistry. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue University. [Link]

  • Sonogashira coupling. (2021, March 6). Reddit. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Supporting Information for Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). PubMed. [Link]

Sources

Optimization

Preventing oxidation of the amino group in 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol. A common challenge encountered during the synthesis and manipulation of this molecule is the unwanted oxidation of its primary aromatic amino group. The electron-rich nature of the aniline moiety makes it highly susceptible to oxidation, which can be triggered by atmospheric oxygen, metal catalysts, or other reagents in the reaction mixture.[1] This oxidation often leads to the formation of highly colored impurities, catalyst deactivation, and significantly reduced yields of the desired product.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to the oxidative instability of this key synthetic intermediate.

Troubleshooting Guide: Diagnosing and Solving Amino Group Oxidation

This section is structured in a question-and-answer format to directly address common problems observed in the lab.

Question 1: My reaction solution is turning dark brown, black, or deep red. What is happening?

Answer: This is the most common and immediate indicator of amino group oxidation.[2] The aniline moiety is likely being oxidized to form highly conjugated, colored species such as nitrosoarenes, quinone-imines, or polymeric aniline derivatives (polyaniline).[1] This is particularly prevalent in reactions that involve metal catalysts, such as the Sonogashira coupling, where the palladium catalyst's integrity can also be compromised, leading to the formation of palladium black.[3]

Immediate Actions:

  • Stop the reaction if possible: Continuing under oxidative conditions will only decrease the yield of your desired product.

  • Analyze a sample: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the extent of decomposition and identify potential byproducts.

  • Review your reaction setup: The root cause is almost always exposure to an oxidant, most commonly atmospheric oxygen.

Question 2: I am running a Sonogashira coupling reaction. What are the specific factors promoting oxidation?

Answer: The Sonogashira coupling, while powerful, creates an environment ripe for aniline oxidation.[4] Several factors are at play:

  • Atmospheric Oxygen: This is the primary culprit. Oxygen can facilitate the undesired Glaser-type homocoupling of your alkyne and can directly oxidize the electron-rich aniline ring.[3][4] It can also lead to the decomposition of the palladium catalyst.[3]

  • Copper(I) Co-catalyst: While essential for the reaction's speed, the copper catalyst can participate in redox cycles that may promote oxidation, especially if oxygen is present.[4]

  • Amine Base: Bases like triethylamine or diisopropylamine are standard, but prolonged heating in their presence can sometimes contribute to side reactions.[3]

  • Solvent Choice: Certain solvents may be more prone to containing dissolved oxygen or peroxides if not handled and stored correctly. Anecdotal evidence suggests THF might sometimes promote palladium black formation.[3][5]

Question 3: How can I prevent oxidation through procedural controls alone?

Answer: Before resorting to chemical modification (i.e., protecting groups), optimizing your reaction environment is the most direct and effective strategy.[1]

  • Work Under a Strict Inert Atmosphere: This is the most critical step. Displacing oxygen from the reaction is paramount.[1][6]

    • Use a Schlenk line or a glovebox for all manipulations.

    • Ensure all glassware is oven- or flame-dried to remove adsorbed water and air.

    • Assemble the apparatus hot under a positive pressure of inert gas (Argon or Nitrogen).

  • Thoroughly Degas All Solvents and Liquid Reagents: Dissolved oxygen in solvents is a major hidden source of oxidation.

    • Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

    • Sparging: Bubble a fine stream of argon or nitrogen through the solvent for at least 15-30 minutes.[2] This is less rigorous than freeze-pump-thaw but often sufficient.

  • Use High-Purity Reagents: Ensure your catalysts, bases, and starting materials are fresh and have been stored properly to avoid degradation that could introduce impurities.[3]

Below is a diagram illustrating the logical workflow for troubleshooting this issue.

G start Start Experiment with 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol observe Observe Reaction: Does solution darken significantly? start->observe no_ox No Significant Oxidation. Proceed with Reaction. observe->no_ox No implement_inert Implement Strict Inert Atmosphere Protocols (See Protocol 1) observe->implement_inert Yes re_observe Re-run Experiment: Is oxidation still observed? implement_inert->re_observe re_observe->no_ox No protect Protect Amino Group (N-Acetylation) (See Protocol 2) re_observe->protect Yes reaction Perform Desired Reaction (e.g., Sonogashira) protect->reaction deprotect Deprotect Amino Group (See Protocol 3) reaction->deprotect final Isolate Final Product deprotect->final

Caption: Troubleshooting workflow for aniline oxidation.

Question 4: Procedural controls helped, but I still see some degradation. When should I use a protecting group?

Answer: If meticulous procedural controls are insufficient, or if your subsequent reaction steps involve harsh conditions (e.g., strong acids, electrophiles, or oxidants), a protecting group strategy is the next logical step.[1] Protecting the amine involves temporarily converting it into a less reactive functional group.

The best strategy is to convert the highly activating amino group (-NH₂) into a less activating acetamido group (-NHAc).[7] This modification significantly reduces the electron density of the aromatic ring, making it far less susceptible to oxidation while still allowing it to undergo many desired reactions.[1][7]

Question 5: What is the best protecting group, and how do I apply and remove it?

Answer: For most applications involving aniline-type compounds, the acetyl (Ac) group is an excellent choice due to its stability, low cost, and straightforward application and removal.

  • Protection (Acetylation): The amino group is easily converted to an acetamide using acetic anhydride or acetyl chloride, typically in the presence of a mild base. This reaction is usually high-yielding and clean.

  • Deprotection (Hydrolysis): The acetyl group is robust but can be readily removed under acidic or basic hydrolytic conditions after your desired synthetic transformations are complete.[1]

See Protocol 2 and Protocol 3 below for detailed experimental procedures.

The diagram below illustrates the general concept of using a protecting group to prevent unwanted side reactions.

G cluster_0 Unprotected Route cluster_1 Protected Route A Starting Material (Free Amine) B Desired Product A->B Desired Reaction C Oxidized Byproducts (Colored Impurities) A->C Oxidation (Side Reaction) D Starting Material (Free Amine) E Protected Amine (N-Acetyl) D->E Protection F Protected Product E->F Desired Reaction G Final Product (Free Amine) F->G Deprotection

Caption: Unprotected vs. Protected synthetic routes.

Data Summary Table

StrategyKey PrincipleProsConsBest For...
Inert Atmosphere Oxygen ExclusionSimple, avoids extra synthetic steps, preserves atom economy.[1][6]Requires specialized equipment (Schlenk line, glovebox); can be tedious.All reactions, especially metal-catalyzed couplings like Sonogashira.[3] This should always be the first approach.
N-Acetylation Electronic DeactivationHighly effective at preventing oxidation, robust group, well-documented procedures.[1][7]Adds two steps (protection/deprotection) to the synthesis, lowering overall yield.Reactions with inherently oxidative conditions or when inert atmosphere techniques are insufficient.
Use of Antioxidants Sacrificial OxidationCan protect the main compound in some cases.[6]The antioxidant or its byproducts may interfere with the desired reaction or catalyst; not universally applicable.Situations where other methods fail and compatibility has been verified.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a positive stream of argon or nitrogen.

  • Solvent Degassing: Degas the required solvent using either three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reagent Addition: Add solid reagents (e.g., catalyst, base, starting material) to the reaction flask under a positive flow of inert gas.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reaction: Stir the reaction mixture under a constant positive pressure of inert gas for the required duration. A gas bubbler filled with mineral oil can be used to monitor the gas flow.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Perform the work-up as quickly as possible to minimize air exposure.

Protocol 2: Protection of the Amino Group (N-Acetylation)
  • Setup: To a round-bottom flask, add 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a mild base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with dilute HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. The resulting N-acetylated product can be purified by flash column chromatography or recrystallization if necessary.

Protocol 3: Deprotection of the N-Acetyl Group (Acidic Hydrolysis)
  • Setup: Dissolve the N-acetyl protected compound (1.0 eq) in a mixture of methanol or ethanol and water.[1]

  • Acid Addition: Add a catalytic or stoichiometric amount of a strong acid, such as concentrated hydrochloric acid (HCl).[1]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a base, such as saturated sodium bicarbonate solution, until the pH is ~7-8.

  • Isolation: The deprotected product can then be isolated by extraction into an organic solvent (e.g., ethyl acetate), followed by drying and concentration in vacuo. Purify by column chromatography if needed.

Frequently Asked Questions (FAQs)

Q: Can I use a "copper-free" Sonogashira protocol to avoid oxidation? A: Yes, copper-free Sonogashira reactions are a valid strategy to try.[4][8] Eliminating the copper co-catalyst removes one potential pathway for oxidative side reactions, particularly the Glaser homocoupling of the alkyne.[4] However, it does not eliminate the primary threat of atmospheric oxygen, which can still oxidize the aniline and/or the palladium catalyst. Therefore, even when using a copper-free protocol, maintaining a strict inert atmosphere is essential for success.[3]

Q: My N-acetylated starting material is poorly soluble. What can I do? A: The change in functional group from an amine to an amide alters the polarity and hydrogen-bonding capability of the molecule, which can affect solubility. Try alternative solvents that are known to be effective for Sonogashira couplings, such as N,N-Dimethylformamide (DMF), acetonitrile, or toluene.[9] A gentle warming of the reaction mixture may also be necessary to achieve full dissolution before the reaction commences.

Q: How can I confirm that my protection and deprotection reactions were successful? A: The most common methods are:

  • Thin Layer Chromatography (TLC): The protected compound will have a different Rf value than the starting material and the deprotected product.

  • Mass Spectrometry (MS): Check for the expected mass change. Acetylation adds 42.04 g/mol to the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will see the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet and a methyl singlet around 2.1 ppm for the acetyl group. The reverse is true for deprotection.

References

  • Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline?
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Terminal Alkynes.
  • Reddit. (2021, March 6). Sonogashira coupling.
  • ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol . This molecule is a critical intermediate in the synthesis of indole...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol . This molecule is a critical intermediate in the synthesis of indole derivatives (e.g., via Larock or Cacchi cyclization) and serves as a valuable building block in medicinal chemistry.

[1]

Executive Summary & Application Context

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is typically synthesized via a Sonogashira cross-coupling reaction between 2-iodoaniline and 2-methyl-3-butyn-2-ol .

For researchers, the primary analytical challenge is distinguishing the coupled product from:

  • Unreacted Starting Materials: Specifically the terminal alkyne and the aryl iodide.

  • Cyclized Byproducts: Such as 2,2-dimethyl-2,3-dihydroindole or 2-isopropylindole, which can form spontaneously under acidic or high-thermal conditions.

This guide provides a comparative spectral analysis to validate synthesis success and purity.

Structural & Spectral Logic

The molecule consists of three distinct magnetic environments:

  • The Aniline System: A 1,2-disubstituted benzene ring with an electron-donating amino group (

    
    ).
    
  • The Alkyne Linker: An internal triple bond acting as a rigid spacer.

  • The Propargyl Alcohol Tail: A tertiary alcohol with a gem-dimethyl group.

Graphviz: Spectral Assignment Logic

The following diagram illustrates the flow of logic for assigning key signals in the 1H NMR spectrum.

NMR_Logic Sample Crude Reaction Mixture Alkyne_H Check ~2.5 ppm (Terminal Alkyne H) Sample->Alkyne_H Decision1 Signal Present? Alkyne_H->Decision1 Methyls Check ~1.6 ppm (Gem-Dimethyl Singlet) Aromatic Aromatic Region (6.5 - 7.5 ppm) Methyls->Aromatic Decision2 Shifted Downfield? Aromatic->Decision2 Compare to 2-Iodoaniline NH2 Check ~4.0-5.0 ppm (Broad Singlet) Decision1->Sample Yes (Unreacted) Decision1->Methyls No (Coupling Likely) Decision2->NH2 Yes (Deshielding by Alkyne)

Caption: Logical workflow for confirming the formation of the coupled product using 1H NMR markers.

Comparative Spectral Analysis

A. 1H NMR Comparison (400 MHz, CDCl )

The most reliable method to monitor the reaction is tracking the disappearance of the terminal alkyne proton and the shift of the aromatic protons.

Proton EnvironmentProduct: 4-(2-Aminophenyl)-...SM: 2-Methyl-3-butyn-2-olSM: 2-Iodoaniline
Methyl (

)
1.62 ppm (s, 6H) 1.55 ppm (s, 6H)N/A
Terminal Alkyne (

)
Absent 2.48 ppm (s, 1H) N/A
Amine (

)
4.20 - 4.50 ppm (br s) N/A~4.05 ppm (br s)
Aromatic H-3 (Ortho to

)
6.68 ppm (d) N/A6.75 ppm (d)
Aromatic H-6 (Ortho to Alkyne/I) 7.28 ppm (dd) N/A7.65 ppm (dd)
Aromatic H-4/H-5 (Meta/Para) 6.70 - 7.15 ppm (m) N/A6.50 - 7.15 ppm (m)
Hydroxyl (

)
2.20 - 3.50 ppm (br s) 2.05 ppm (br s)N/A

Key Diagnostic Shifts:

  • Disappearance of

    
     2.48:  Complete consumption of the alkyne starting material is confirmed by the absence of the singlet at ~2.5 ppm.
    
  • Shielding of H-6: The proton ortho to the iodine in the starting material (

    
     7.65) shifts upfield to ~7.28 ppm upon substitution with the alkyne group.
    
  • Methyl Stability: The gem-dimethyl singlet remains a stable anchor at ~1.62 ppm, confirming the integrity of the propargyl alcohol moiety.

B. 13C NMR Comparison (100 MHz, CDCl )

Carbon NMR provides definitive proof of the skeletal structure, particularly the internal alkyne carbons.

Carbon EnvironmentProduct (

ppm)
Diagnostic Note

(Ar C-1)
147.8 Deshielded quaternary carbon.
Ar C-6 (CH) 132.2 Characteristic of ortho-substituted aniline.
Ar C-4 (CH) 129.1
Ar C-5 (CH) 117.5
Ar C-3 (CH) 114.2 Shielded by ortho amino group.
Ar C-2 (Quaternary) 108.5 Crucial: Upfield shift from C-I (~85 ppm).
Internal Alkyne (

)
96.5 Significant downfield shift vs terminal alkyne.
Internal Alkyne (

)
80.5
Quaternary Alcohol (

)
65.6 Characteristic tertiary alcohol carbon.
Methyls (

)
31.5 Intense signal, confirms dimethyl group.

Experimental Protocol & Methodology

Synthesis Workflow (Sonogashira Coupling)

To generate the sample for analysis, the following standard protocol is recommended. This method minimizes the formation of the cyclized indole byproduct.

Synthesis_Workflow Reactants 2-Iodoaniline (1.0 eq) 2-Methyl-3-butyn-2-ol (1.2 eq) Conditions Et3N / THF (1:1) Room Temperature, N2 atm, 12h Reactants->Conditions Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Catalyst->Conditions Workup Filter Salts -> Conc. -> SiO2 Column (Hexane/EtOAc) Conditions->Workup Product Pure Product Yellow/Orange Oil or Solid Workup->Product

Caption: Optimized Sonogashira coupling workflow to isolate the open-chain intermediate.

Sample Preparation for NMR[2][3][4]
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine analysis.
    
    • Note: If the

      
       or 
      
      
      
      protons are broad or indistinguishable, add a drop of D
      
      
      O
      . This will cause these signals to disappear (exchange), confirming their identity.
    • Alternative: Use DMSO-d

      
        if the product is insoluble or to observe distinct coupling for labile protons. In DMSO, the 
      
      
      
      signal typically appears sharper and further downfield (~5.0 ppm).
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate spectra to the residual solvent peak (CDCl

    
    : 1H 
    
    
    
    7.26, 13C
    
    
    77.16).

Troubleshooting & Self-Validation

Issue: The methyl signal appears as two distinct singlets or is shifted.

  • Cause: Restricted rotation or presence of rotamers (unlikely for this molecule) OR contamination with the cyclized product (2,2-dimethyl-2,3-dihydroindole).

  • Validation: Check for the disappearance of the alkyne carbons (96/80 ppm) and the appearance of sp

    
     carbons around 40-60 ppm.
    

Issue: Missing Alkyne Carbons in 13C NMR.

  • Cause: Quaternary alkyne carbons have long relaxation times (

    
    ).
    
  • Solution: Increase the relaxation delay (

    
    ) to 2-5 seconds or increase the number of scans.
    

References

  • Sonogashira Coupling General Procedures & Mechanisms

    • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." J. Organomet.[1] Chem.2002 , 653, 46–49. Link

  • Synthesis of Indoles via 2-Alkynylanilines (Larock Synthesis)

    • Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc.1991 , 113, 6689–6690. Link

  • NMR Data for Alkynylanilines

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link (Search for structurally related 2-ethynylaniline derivatives).

  • Solvent Effects on NMR Shifts

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

Sources

Comparative

FTIR characteristic peaks for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Executive Summary & Application Context 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2) is a critical synthetic intermediate, primarily utilized in the synthesis of substituted indoles and pharmaceutical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 157869-14-2) is a critical synthetic intermediate, primarily utilized in the synthesis of substituted indoles and pharmaceutical scaffolds via metal-catalyzed cyclization (e.g., gold or palladium catalysis).

This guide provides a technical framework for validating the identity and purity of this compound using Fourier Transform Infrared Spectroscopy (FTIR). The core "performance" metric in this context is the differentiation of the target product from its starting precursors (2-iodoaniline and 2-methyl-3-butyn-2-ol) during Sonogashira coupling.

Key Validation Checkpoints:

  • Disappearance of the sharp terminal alkyne

    
    C-H stretch (~3290 cm⁻¹).
    
  • Shift of the alkyne C

    
    C stretch from terminal (~2100 cm⁻¹) to internal (~2230 cm⁻¹, weak).
    
  • Retention of the primary amine (-NH₂) and tertiary alcohol (-OH) signatures.

Structural Analysis & Vibrational Modes

The molecule comprises three distinct vibrational domains that serve as spectral fingerprints.

Functional Group Breakdown
  • Domain A (H-Bonding Region): Contains a tertiary alcohol (-OH) and an aromatic primary amine (-NH₂). These groups overlap significantly in the 3500–3200 cm⁻¹ region.

  • Domain B (The Linker): An internal alkyne (-C

    
    C-) connecting the aromatic ring to the aliphatic tail. Unlike terminal alkynes, this mode is often weak due to reduced dipole moment changes.
    
  • Domain C (The Scaffold): An ortho-substituted benzene ring and a gem-dimethyl group (-C(CH₃)₂).

Visualization: Spectral Assignment Map

The following diagram maps the molecular structure to its characteristic vibrational nodes.

FTIR_Assignment Struct 4-(2-Aminophenyl)- 2-methyl-3-butyn-2-ol OH_Group Tertiary Alcohol (-OH) Broad: 3400-3200 cm⁻¹ Struct->OH_Group H-Bonding NH2_Group Primary Amine (-NH₂) Doublet: ~3480 & 3390 cm⁻¹ Struct->NH2_Group N-H Stretch Alkyne Internal Alkyne (-C≡C-) Weak/Sharp: ~2230 cm⁻¹ Struct->Alkyne Linker Ortho Ortho-Substituted Ring Bend: ~750 cm⁻¹ Struct->Ortho Fingerprint OH_Group->NH2_Group Spectral Overlap

Figure 1: Functional group mapping to characteristic FTIR wavenumbers. Note the overlap in the high-frequency region.

Comparative Analysis: Product vs. Alternatives (Precursors)

In a synthesis workflow, the "alternative" is often the unreacted starting material. Distinguishing the product from the precursors is the primary QC challenge.

The Precursors
  • 2-Iodoaniline (Precursor A): Contains -NH₂ but lacks the alkyne and aliphatic -OH.

  • 2-Methyl-3-butyn-2-ol (Precursor B): Contains a Terminal Alkyne and -OH but lacks the aromatic ring.

Comparative Data Table

The following table contrasts the spectral fingerprints. Bold values indicate the most critical diagnostic peaks.

Functional GroupModePrecursor A (2-Iodoaniline)Precursor B (Alkyne Alcohol)Target Product Diagnostic Status
Alkyne

C-H
StretchAbsent3290 cm⁻¹ (Sharp) ABSENT Primary Confirmation
Alkyne -C

C-
StretchAbsent2110 cm⁻¹ (Strong)~2230 cm⁻¹ (Weak) Secondary Confirmation
Amine -NH₂ Stretch3480, 3390 cm⁻¹ (Doublet)AbsentPresent (Overlap with OH)Confirms Aromatic Inc.
Alcohol -OH StretchAbsent3400-3200 cm⁻¹ (Broad)Present (Broad)Confirms Alkyne Inc.
Aromatic Ring C=C Stretch1615, 1490 cm⁻¹Absent1600, 1490 cm⁻¹ Confirms Scaffold
C-O StretchAbsent~1150 cm⁻¹~1150 cm⁻¹ Tertiary Alcohol Check
Synthesis Verification Workflow

Use this logic flow to interpret your spectrum.

QC_Workflow Start Acquire FTIR Spectrum Check_3300 Check 3300 cm⁻¹ Region Is there a sharp peak on top of the broad OH? Start->Check_3300 Fail_Precursor Contamination: Unreacted 2-methyl-3-butyn-2-ol Check_3300->Fail_Precursor Yes (Sharp Peak) Pass_Step1 Step 1 Pass: Terminal Alkyne Consumed Check_3300->Pass_Step1 No (Only Broad OH) Check_NH2 Check NH₂ Doublet Visible shoulders on OH band? Pass_Step1->Check_NH2 Fail_Coupling Failure: Missing Amine (Wrong Product) Check_NH2->Fail_Coupling No Pass_Step2 Step 2 Pass: Amine Group Intact Check_NH2->Pass_Step2 Yes Check_FP Fingerprint Check Ortho-subst. (~750 cm⁻¹) Pass_Step2->Check_FP Success Identity Confirmed: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Check_FP->Success Matches Reference

Figure 2: Step-by-step logic for validating synthesis success via FTIR.

Experimental Protocol

To ensure reproducibility and minimize spectral artifacts (such as water vapor interference in the OH region), follow this standardized protocol.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: ATR (Attenuated Total Reflectance)

    • Why: The product is likely a solid or viscous oil. ATR requires minimal prep and avoids the hygroscopic nature of KBr, which can obscure the critical OH/NH₂ region.

    • Crystal: Diamond or ZnSe.

  • Alternative: KBr Pellet [1]

    • Why: If the internal alkyne peak (~2230 cm⁻¹) is too weak to see on ATR (which has lower sensitivity), KBr transmission mode will provide higher signal-to-noise for this specific weak band.

Step-by-Step Procedure (ATR)
  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air.

  • Sample Deposition: Place approximately 2–5 mg of the solid product onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80–100 N). Note: Good contact is crucial for the high-wavenumber OH region.

  • Acquisition:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve the weak alkyne band)

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the NH₂ doublet into the OH band.

Detailed Peak Assignment Guide

The High-Frequency Region (3600–3000 cm⁻¹)

This is the most complex region due to overlapping bands.

  • Tertiary Alcohol (-OH): Appears as a strong, broad band centered around 3350 cm⁻¹ . In the solid state, hydrogen bonding widens this peak significantly.

  • Primary Amine (-NH₂): Look for two "spikes" or shoulders superimposed on the broad OH band.

    • Asymmetric Stretch: ~3480 cm⁻¹

    • Symmetric Stretch: ~3390 cm⁻¹

    • Differentiation: If you see a single sharp peak at ~3290 cm⁻¹, it is not the amine; it is the unreacted terminal alkyne precursor.

The Triple Bond Region (2300–2100 cm⁻¹)
  • Internal Alkyne (-C

    
    C-):  Expected at 2220–2240 cm⁻¹ .
    
  • Intensity: Weak to Medium. The conjugation with the phenyl ring enhances the intensity slightly compared to purely aliphatic internal alkynes, but it will still be much smaller than a carbonyl or terminal alkyne peak.

The Fingerprint Region (< 1600 cm⁻¹)
  • Aromatic Ring Breathing: 1600 cm⁻¹ and 1490 cm⁻¹ .

  • N-H Bending (Scissoring): A distinct band around 1620 cm⁻¹ , often overlapping with the 1600 cm⁻¹ aromatic band.

  • C-O Stretch (Tertiary Alcohol): Strong band at 1150–1130 cm⁻¹ .

  • Ortho-Substitution: A strong bending vibration at 770–735 cm⁻¹ . This confirms the 1,2-substitution pattern of the benzene ring.

References

  • Sonogashira Coupling Mechanism & Precursors

    • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • IR Characteristic Frequencies (General)

    • NIST Chemistry WebBook. 2-Methyl-3-butyn-2-ol IR Spectrum. Link

    • Sigma-Aldrich (Merck). 2-Iodoaniline IR Spectrum Reference. Link

  • Specific Synthesis & Characterization

    • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. Beilstein Journal of Organic Chemistry. Link

Sources

Validation

Mass Spectrometry Characterization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol: A Fragmentation &amp; Cyclization Guide

Topic: Mass spectrometry fragmentation patterns of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Content Type: Publish Comparison Guide Executive Summary This guide details the mass spectrometric behavior of 4-(2-Aminophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Content Type: Publish Comparison Guide

Executive Summary

This guide details the mass spectrometric behavior of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol , a critical synthetic intermediate often employed in the gold- or copper-catalyzed synthesis of substituted indoles.

For researchers in drug discovery, distinguishing this open-chain precursor from its cyclized isomers (e.g., 2,2-dimethylindolin-3-one or 2,2-dimethylindole derivatives) is a frequent analytical challenge. This guide delineates the specific fragmentation pathways—driven by the "ortho-effect"—that differentiate this molecule from its meta/para isomers and its cyclized downstream products.

Mechanistic Insight: The "Ortho-Effect" in Gas-Phase Ions

The fragmentation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (


, MW 175.23) is governed by two competing forces: the lability of the tertiary alcohol and the nucleophilicity of the ortho-amino group.
A. Primary Fragmentation: Tertiary Alcohol Instability

Regardless of the ionization method (ESI or EI), the tertiary alcohol tail (


) is the primary site of fragility.
  • Loss of Water (

    
    ):  In ESI(+), the protonated molecular ion (
    
    
    
    176) rapidly dehydrates to form a resonance-stabilized carbocation at
    
    
    158.
  • Alpha-Cleavage (

    
    ):  Loss of a methyl group is also observed, though usually less intense than dehydration, yielding 
    
    
    
    160.
B. Secondary Fragmentation: Gas-Phase Cyclization

Unlike its meta or para isomers, the ortho-isomer undergoes a unique gas-phase rearrangement. The proximity of the amine lone pair to the alkynyl triple bond allows for an intramolecular nucleophilic attack (hydroamination) within the mass spectrometer source or collision cell.

  • Mechanism: The dehydrated cation (

    
     158) cyclizes to form a 2,2-dimethyl-2H-indolium  species.
    
  • Diagnostic Consequence: This cyclized ion is exceptionally stable, often becoming the base peak in MS/MS spectra, whereas the linear dehydrated cations from meta-isomers undergo further fragmentation (e.g., retro-alkyne cleavage) more readily.

Comparative Analysis: Precursor vs. Isomers vs. Products[1]

The following table contrasts the target molecule with its non-cyclizing isomer and its synthetic product.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)

FeatureTarget Molecule (Ortho-isomer)Negative Control (Meta/Para-isomer)Cyclized Product (2,2-Dimethylindole)
Parent Ion

176 (Strong)176 (Strong)146 (If fully aromatized) or 162 (Indolinone)
Base Peak (MS2) 158 (Cyclized Indolium)158 (Linear Cation)144 or 130
Key Fragment

143 (158

Loss of Methyl)
115 (Deep skeletal rearrangement)130 (Loss of Methyl)
Mechanism Ortho-Effect Cyclization Linear FragmentationRing Fragmentation
Stability High (due to cyclization)Low (Linear cation degrades)High (Aromatic system)

Note: The key differentiator is not the presence of


 158, but its stability  and subsequent fragmentation. The ortho-isomer's 158 ion loses a methyl group (

) to aromatize fully, mimicking an indole. The meta-isomer's 158 ion cannot cyclize and shreds into smaller alkyl fragments.
Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent pathways between the standard alcohol loss and the ortho-driven cyclization.

FragmentationPathway M Parent Ion [M+H]+ m/z 176 Dehydration Dehydrated Cation (Linear) m/z 158 M->Dehydration - H2O (18 Da) Cyclization Indolium Cation (Cyclized) m/z 158 Dehydration->Cyclization Ortho-Attack (Gas Phase) Frag_Lin Linear Fragments (Alkyne cleavage) m/z 115, 91 Dehydration->Frag_Lin Meta/Para Path (No Cyclization) Frag_Me Aromatized Indole Ion [M+H-H2O-CH3]+ m/z 143 Cyclization->Frag_Me - CH3 (15 Da) (Aromatization)

Caption: Figure 1. Divergent fragmentation pathways.[1] The ortho-amino group enables the transition from the linear dehydrated cation to the stable cyclic indolium species.

Experimental Protocol: Validating the Structure

To definitively identify this compound and rule out isomers, follow this self-validating LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible to prevent potential nucleophilic attack on the activated alkyne during storage.

  • Dilution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: Low (15-20V) . Critical: High cone voltage will induce in-source cyclization, making the precursor look identical to the cyclized product. You must keep the parent ion (

    
     176) intact to prove you have the open-chain alcohol.
    
  • Source Temp: < 350°C to minimize thermal dehydration.

Step 3: MS/MS Acquisition
  • Precursor Selection: Select

    
     176.1.
    
  • Collision Energy (CE): Ramp CE from 10 eV to 40 eV.

  • Acceptance Criteria:

    • Observation of parent

      
       176 (confirms alcohol is not yet cyclized).
      
    • Dominant fragment

      
       158.
      
    • Secondary fragment

      
       143 (confirms the isopropyl/dimethyl tail structure).
      
Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in ACN ESI ESI Source Low Cone Voltage (<20V) Sample->ESI Infusion Q1 Q1 Filter Select m/z 176 ESI->Q1 Soft Ionization Collision Collision Cell Ramp 10-40 eV Q1->Collision Isolation Detector Detection Look for 158 -> 143 transition Collision->Detector Fragmentation

Caption: Figure 2. Optimized LC-MS/MS workflow to distinguish the open-chain precursor from cyclized byproducts.

References
  • Gas-Phase Cyclization Mechanisms: Title: Cyclization of 2-acyl- and 2-thioacylaminobenzylcyclopropanes in the gas phase and solution.[2] Source: European Journal of Mass Spectrometry.[2] URL:[Link]

  • Ortho-Effect in Mass Spectrometry: Title: Mass Spectrometry of Analytical Derivatives.[1][3] "Ortho" and "Para" Effects in Electron Ionization Mass Spectra.[3] Source: NIST / Journal of Mass Spectrometry. URL:[Link]

  • Synthesis & Reactivity of 2-Alkynylanilines: Title: Recent advances in the annulative cyclization of 2-alkynylanilines.[4] Source: Chemical Communications (RSC). URL:[Link]

  • Compound Data (Isomer Comparison): Title: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (Meta-Isomer Data).[5][6] Source: PubChem Compound Summary. URL:[Link]

Sources

Comparative

A Comparative Guide to Modern Indole Synthesis: Larock Annulation vs. Intramolecular Cyclization of 2-Alkynylanilines

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of e...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of efficient and versatile methods for its construction is a cornerstone of synthetic organic chemistry. This guide provides a comprehensive, data-driven comparison between two powerful modern strategies: the palladium-catalyzed Larock indole synthesis and the intramolecular cyclization of 2-alkynylanilines, exemplified by 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed choice of methodology based on target structure, available starting materials, and desired reaction parameters.

The Larock Indole Synthesis: A Powerful Heteroannulation

First reported by Richard C. Larock in 1991, this method is a palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[3][4] Its versatility and broad substrate scope have established it as a fundamental tool for accessing complex indole structures.[5][6]

Reaction Mechanism and Key Parameters

The Larock synthesis proceeds through a well-established palladium catalytic cycle. The choice of reagents is critical for success, with each component playing a specific, mechanistically significant role.

The generally accepted mechanism involves several key steps:

  • Reduction of Pd(II) to Pd(0): The active catalyst, Pd(0), is typically generated in situ from a Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂).

  • Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) intermediate.[4]

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium complex and undergoes a regioselective syn-insertion into the aryl-palladium bond.[3] This step is crucial for determining the final substitution pattern.

  • Intramolecular Cyclization: The aniline nitrogen displaces the halide on the palladium intermediate, forming a six-membered palladacycle.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 2,3-disubstituted indole product.[5]

The addition of a chloride salt, typically LiCl, is often crucial. It is believed to form a chloride-ligated palladium species that prevents catalyst deactivation and improves reaction rates and yields, though an excess can be detrimental.[3][7]

Larock Indole Synthesis Mechanism pd0 Pd(0) aryl_pd_int Aryl-Pd(II) Intermediate pd0->aryl_pd_int Oxidative Addition (o-Iodoaniline) alkyne_complex Alkyne-Pd Complex aryl_pd_int->alkyne_complex Alkyne Coordination vinyl_pd_int Vinyl-Pd Intermediate alkyne_complex->vinyl_pd_int Migratory Insertion palladacycle Palladacycle vinyl_pd_int->palladacycle Intramolecular Cyclization (N attacks Pd-C) indole 2,3-Disubstituted Indole palladacycle->indole Reductive Elimination indole->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Larock indole synthesis.

Substrate Scope and Regioselectivity

A significant advantage of the Larock synthesis is its broad scope. A wide variety of N-substituted (e.g., N-methyl, N-acetyl, N-tosyl) and ring-substituted o-iodoanilines are viable substrates.[7] The reaction also tolerates a vast array of internal alkynes, including those with functional groups.[3]

A key feature is its regioselectivity with unsymmetrical alkynes. The reaction generally favors the formation of the indole where the more sterically demanding substituent of the alkyne is placed at the C2 position.[3][5] This selectivity is driven by steric interactions during the migratory insertion step.

Experimental Protocol: Synthesis of 2,3-Di-n-propylindole

This protocol is adapted from seminal work by Larock and coworkers.[7]

  • Assembly: To an oven-dried reaction vial, add Pd(OAc)₂ (5.5 mg, 0.025 mmol, 5 mol%), KOAc (245 mg, 2.5 mmol), and LiCl (42 mg, 1.0 mmol).

  • Reagents: Add 2-iodoaniline (109 mg, 0.5 mmol) and 4-octyne (207 µL, 1.5 mmol).

  • Solvent: Add 5 mL of anhydrous DMF.

  • Reaction: Seal the vial and heat the mixture at 100 °C for 20 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2,3-di-n-propylindole.

Intramolecular Cyclization of 2-Alkynylanilines

This strategy represents a convergent and highly flexible approach to the indole core.[8][9] Unlike the Larock synthesis, which is an intermolecular reaction, this method involves the cyclization of a pre-formed 2-alkynylaniline. The specific substrate from the topic, 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, is a prime example of such a precursor, which would cyclize to form 2-(1-hydroxy-1-methylethyl)indole. These precursors are typically synthesized via Sonogashira coupling of an o-haloaniline with a terminal alkyne.[8]

Mechanisms and Catalytic Diversity

The core of this method is a 5-endo-dig cyclization. A key advantage is the wide variety of conditions that can promote this transformation, offering pathways that can be metal-catalyzed, base-promoted, or even electrochemical, providing greener alternatives.[10]

  • Metal Catalysis: Various transition metals, including copper, palladium, gold, and indium salts, can effectively catalyze the cyclization, often under milder conditions than the Larock synthesis.[9][11] The metal Lewis acid activates the alkyne toward nucleophilic attack by the aniline nitrogen.

  • Base-Promoted Cyclization: In some cases, particularly with N-alkylated anilines, a strong base like potassium tert-butoxide (t-BuOK) in DMSO is sufficient to induce cyclization without any transition metal.

  • Electrochemical Cyclization: This modern approach uses an electrochemically generated anion to trigger the cyclization, avoiding transition metal catalysts entirely.[10]

Alkynylaniline Cyclization cluster_0 Synthetic Pathway start o-Haloaniline + Terminal Alkyne sonogashira Sonogashira Coupling start->sonogashira precursor 2-Alkynylaniline Precursor sonogashira->precursor cyclization Intramolecular Cyclization precursor->cyclization product 2-Substituted Indole cyclization->product

Caption: General workflow for indole synthesis via 2-alkynylaniline cyclization.

Scope and Applications

This method is exceptionally well-suited for preparing 2-substituted and 2,3-disubstituted indoles. The identity of the substituents is determined by the choice of the terminal alkyne and the internal alkyne substituent in the precursor synthesis. The reaction conditions are often mild and tolerant of a wide array of functional groups.[8][9] Recent developments have even demonstrated these cyclizations can occur in aqueous micellar media, enhancing the green credentials of this approach.[8]

Experimental Protocol: InBr₃-Catalyzed Cyclization of 2-(Phenylethynyl)aniline

This protocol is adapted from the work of Sakai and coworkers, demonstrating a mild Lewis acid-catalyzed approach.[12]

  • Assembly: In a reaction flask, dissolve 2-(phenylethynyl)aniline (193 mg, 1.0 mmol) in 5 mL of toluene.

  • Catalyst Addition: Add indium(III) bromide (InBr₃) (17.7 mg, 0.05 mmol, 5 mol%) to the solution.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford 2-phenylindole.

Comparative Analysis: Larock vs. 2-Alkynylaniline Cyclization

The choice between these two powerful methods depends critically on the specific synthetic target and available resources. The following table provides a direct comparison of their key attributes.

FeatureLarock Indole SynthesisIntramolecular Cyclization of 2-Alkynylanilines
Reaction Type Intermolecular HeteroannulationIntramolecular Cyclization
Starting Materials o-Haloaniline + Disubstituted AlkynePre-formed 2-Alkynylaniline
Typical Products 2,3-Disubstituted Indoles2-Substituted or 2,3-Disubstituted Indoles
Catalyst/Reagents Pd(OAc)₂, Base (K₂CO₃, KOAc), LiClDiverse: Cu(II), Pd(II), In(III), Au(I), t-BuOK, Electrochemical
Key Advantage Direct, one-pot access to complex 2,3-disubstituted indoles from simpler precursors.[3]Convergent, highly flexible, often milder conditions, metal-free options available.[8][9]
Key Limitation Requires o-haloaniline; can require high temperatures; Pd contamination.[13]Requires a separate step to synthesize the 2-alkynylaniline precursor.
Regioselectivity Good control for 2,3-substitution based on alkyne sterics.[5]Controlled by the structure of the alkyne precursor.
Typical Yields Good to excellent (often >80%).[6][7]Good to excellent (often >80%).[8][9]
Strategic Considerations for Method Selection
  • For direct synthesis of 2,3-disubstituted indoles from commercially available materials, the Larock synthesis is often the more direct route. Its well-defined regioselectivity is a significant advantage when constructing molecules with two distinct substituents at the 2 and 3 positions. The causality for using LiCl, for example, is to stabilize the catalytic species and promote efficient turnover, a crucial consideration for process optimization.[7]

  • When targeting 2-substituted indoles or requiring milder, potentially metal-free conditions, the intramolecular cyclization of a 2-alkynylaniline is superior. This pathway offers greater flexibility. For instance, if a final product must be completely free of palladium, using a copper-catalyzed, base-promoted, or electrochemical cyclization provides a clear advantage. The initial investment in synthesizing the alkynylaniline precursor pays off with milder and cleaner cyclization conditions.[9][10]

Conclusion

Both the Larock indole synthesis and the intramolecular cyclization of 2-alkynylanilines are robust and indispensable tools for modern organic synthesis. They are not competitors but rather complementary strategies. The Larock synthesis offers a powerful and direct intermolecular approach to 2,3-disubstituted indoles, while the 2-alkynylaniline cyclization provides a more convergent and flexible intramolecular route with a broader range of catalytic options, including milder and metal-free conditions. A thorough understanding of the mechanisms, scope, and limitations of each method, as detailed in this guide, empowers researchers to make strategic decisions, accelerating the discovery and development of novel indole-containing compounds.

References

  • Wikipedia. Larock indole synthesis. Wikipedia. [Link]

  • The Journal of Organic Chemistry. Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Publications. [Link]

  • Organic Chemistry Frontiers. Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing. [Link]

  • ResearchGate. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. ResearchGate. [Link]

  • The Journal of Organic Chemistry. Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. RSC Publishing. [Link]

  • Synfacts. Electrochemical Cyclization of 2-Alkynyl- anilines to Indole Derivatives. Thieme Chemistry. [Link]

  • Molecules. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • ResearchGate. Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Vertices. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke University. [Link]

  • Organic Letters. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]

  • Chemical Communications. Cascade alkyl migration in 2-alkynylanilines for the synthesis of benzenoid ring multi-functionalized indoles. RSC Publishing. [Link]

  • The Journal of Organic Chemistry. InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group. ACS Publications. [Link]

  • Indoles from Bicyclic Imminium Ions, Allenyl Cations, and from Alkynes. cyclization of alkynes under metal-free conditions: synthesis of indoles. Thieme Chemistry. [Link]

  • Grokipedia. Larock indole synthesis. Grokipedia. [Link]

  • Journal of the American Chemical Society. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. [Link]

  • Preprints.org. Synthesis of Indoles through Larock Annulation: Recent Advances. Preprints.org. [Link]

  • Chinese Chemical Letters. Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Society. [Link]

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  • Tetrahedron Letters. InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor. Tokyo University of Science. [Link]

  • Journal of Medicinal Chemistry. Indole synthesis: a review and proposed classification. PMC. [Link]

  • Organic Letters. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. [Link]

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. ResearchGate. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

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  • ACS Omega. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. [Link]

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Validation

The Ascendancy of Copper: A Cost-Effective and Robust Catalyst for A³ Coupling

##Forging the Vital C-N Bond: A Comparative Guide to Copper and Palladium Catalysts in Amino-Alkynol Synthesis For researchers, scientists, and drug development professionals, the efficient synthesis of amino-alkynols is...

Author: BenchChem Technical Support Team. Date: February 2026

##Forging the Vital C-N Bond: A Comparative Guide to Copper and Palladium Catalysts in Amino-Alkynol Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of amino-alkynols is a critical step in the creation of novel therapeutics and functional materials. These motifs are prevalent in a vast array of biologically active molecules. The choice of catalyst for the key carbon-nitrogen bond-forming reaction is a pivotal decision that dictates the efficiency, scope, and practicality of the synthetic route. This guide provides an in-depth, objective comparison of the two leading catalytic systems for this transformation: the workhorse copper catalysts and the versatile palladium complexes.

This analysis moves beyond a simple list of pros and cons, delving into the mechanistic underpinnings of each catalytic system to explain the causality behind experimental choices. By understanding the fundamental principles governing each catalyst's behavior, researchers can make more informed decisions to accelerate their discovery and development programs.

Copper-catalyzed reactions, particularly the A³ (aldehyde-alkyne-amine) coupling, have become a cornerstone for the synthesis of propargylamines, a key class of amino-alkynols.[1][2][3] The primary appeal of copper catalysis lies in its cost-effectiveness and the operational simplicity of the reactions.[1][4]

Mechanistic Insights into Copper Catalysis:

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves the initial formation of a copper acetylide species.[5][6] This is achieved through the activation of the terminal alkyne's C-H bond by the copper(I) catalyst.[1][7] Concurrently, the aldehyde and amine react to form an in situ iminium ion. The highly nucleophilic copper acetylide then attacks the electrophilic iminium ion, forging the crucial C-C bond and generating the propargylamine product.[3][6]

Copper_A3_Coupling cluster_0 Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper Acetylide Cu(I)->Copper_Acetylide + Alkyne - H+ Alkyne Alkyne Product Propargylamine (Amino-alkynol) Copper_Acetylide->Product + Iminium Ion Aldehyde_Amine Aldehyde + Amine Iminium_Ion Iminium Ion Aldehyde_Amine->Iminium_Ion Condensation - H2O Product->Cu(I) Catalyst Regeneration

Figure 1: Simplified catalytic cycle for the Copper-catalyzed A³ coupling reaction.

Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is an earth-abundant and significantly cheaper metal than palladium.[4]

  • Robustness: Copper catalysts are often more tolerant to air and moisture compared to some palladium systems, simplifying reaction setup.[1]

  • High Efficiency for A³ Coupling: Copper(I) salts are highly efficient for the one-pot, three-component A³ coupling reaction, which is atom-economical and minimizes waste.[1][2]

  • Solvent-Free Conditions: Many copper-catalyzed A³ coupling reactions can be performed under solvent-free conditions, enhancing their green chemistry profile.[8][9]

Limitations of Copper Catalysis:

  • Limited Scope Beyond A³ Coupling: While excellent for the A³ reaction, copper catalysts are generally less versatile than palladium for a broader range of cross-coupling reactions.

  • Higher Catalyst Loading: Copper-catalyzed reactions sometimes require higher catalyst loadings (1-10 mol%) compared to their palladium counterparts.[10]

  • Harsh Conditions in Traditional Reactions: While modern ligand development has led to milder conditions, traditional Ullmann-type copper-catalyzed C-N couplings often required high temperatures.[11]

The Versatility of Palladium: A Powerhouse for Diverse C-N Bond Formations

Palladium catalysis offers a broader toolkit for the synthesis of amino-alkynols and other arylamines, with the Sonogashira coupling being a particularly relevant transformation.[12][13] While traditionally used for C(sp²)-C(sp) bond formation, the Sonogashira reaction can be adapted to synthesize propargylamines. Furthermore, palladium's prowess in a wide range of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provides alternative synthetic routes.[14][15]

Mechanistic Insights into Palladium Catalysis:

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, involves a series of well-defined steps: oxidative addition, transmetalation (in the case of a copper co-catalyst), and reductive elimination.[12] In a copper-co-catalyzed Sonogashira reaction, a palladium(0) species undergoes oxidative addition with an aryl or vinyl halide. Simultaneously, a copper(I) salt activates the terminal alkyne to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.[12][16]

Palladium_Sonogashira cluster_1 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + R-X Aryl_Halide Aryl Halide (R-X) Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + Copper Acetylide Copper_Acetylide Copper Acetylide (from Cu(I) + Alkyne) Copper_Acetylide->Transmetalation Diorganopalladium R-Pd(II)-Alkyne Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Figure 2: Simplified catalytic cycle for the Palladium/Copper co-catalyzed Sonogashira coupling.

Advantages of Palladium Catalysis:

  • Broad Substrate Scope: Palladium catalysts are renowned for their tolerance of a wide range of functional groups and their ability to couple various aryl, heteroaryl, and vinyl halides/triflates.[11][14]

  • High Efficiency and Low Catalyst Loading: Palladium-catalyzed reactions are often highly efficient, requiring low catalyst loadings (0.5-5 mol%).[11]

  • Milder Reaction Conditions: Modern palladium catalytic systems, particularly those employing sophisticated phosphine ligands, often operate under milder conditions than traditional copper-catalyzed reactions.[11][12]

  • Versatility in C-N Bond Formation: Beyond Sonogashira-type reactions, palladium catalysts excel in a variety of other C-N bond-forming reactions, offering multiple synthetic strategies.[14][15]

Limitations of Palladium Catalysis:

  • Cost: Palladium is a precious metal, making its catalysts significantly more expensive than copper-based alternatives.[4]

  • Sensitivity: Some palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Toxicity: Palladium is a heavy metal with toxicity concerns, necessitating careful removal from final products, especially in pharmaceutical applications.[4]

  • Ligand Cost and Complexity: The high efficiency of modern palladium catalysts often relies on complex and expensive phosphine ligands.

Head-to-Head Comparison: Performance Metrics

ParameterCopper Catalysis (A³ Coupling)Palladium Catalysis (e.g., Sonogashira)Key Observations
Typical Catalyst Loading 1-10 mol%[10]0.5-5 mol%[11]Palladium catalysts are generally effective at lower concentrations.
Reaction Temperature Room Temperature - 110 °C[8][17]Room Temperature - 100 °C[12]Both systems can operate under relatively mild thermal conditions.
Reaction Time 2 - 24 hours[8]2 - 24 hoursReaction times are comparable and substrate-dependent.
Substrate Scope Good for aldehydes, terminal alkynes, and secondary amines.[2][3]Broader scope including aryl/vinyl halides and a wide range of alkynes and amines.[11][14]Palladium offers greater versatility for diverse coupling partners.
Cost Low[4]High[4]Copper is the more economical choice.
Atom Economy High (for A³ coupling)[1]Variable, can be lower in non-three-component reactions.The A³ coupling is inherently more atom-economical.

Experimental Protocols: A Practical Guide

Representative Copper-Catalyzed A³ Coupling Reaction:

This protocol describes a general procedure for the synthesis of a propargylamine using a copper catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the secondary amine (1.1 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the copper(I) iodide (CuI) catalyst (0.05 mmol, 5 mol%).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The use of a slight excess of the amine and alkyne helps to drive the reaction to completion. Copper(I) iodide is a commonly used and effective catalyst for this transformation. The reaction is often heated to increase the rate of reaction.

Representative Palladium-Catalyzed Sonogashira Coupling Reaction:

This protocol outlines a general procedure for the coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of amino-alkynol precursors.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI) co-catalyst (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base, 5 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Rationale: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The amine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. The copper co-catalyst is essential for the activation of the alkyne.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice between copper and palladium for the synthesis of amino-alkynols is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

Copper catalysis, particularly through the A³ coupling reaction, is the preferred method for the direct, atom-economical synthesis of propargylamines from simple starting materials, especially when cost is a primary consideration. Its operational simplicity and robustness make it an attractive option for large-scale synthesis.

Palladium catalysis offers unparalleled versatility and a broader substrate scope, making it the go-to choice for more complex substrates or when alternative synthetic strategies are required. The extensive literature and well-understood mechanisms of palladium-catalyzed cross-coupling reactions provide a high degree of predictability and control.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both catalytic systems will empower researchers to select the most efficient and effective tool to forge the vital C-N bond in their pursuit of novel and impactful molecules.

References

  • Chemistry LibreTexts. (2025, June 23). 3.1: A3 Coupling Reaction. [Link]

  • Gu, D., & Antonchick, A. P. (2012). Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. Chemistry – A European Journal, 18(21), 6587–6599.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Alami, M., & Ferrié, L. (2025). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. European Journal of Organic Chemistry.
  • Gawande, M. B., & Shelke, S. N. (2015).
  • Singh, V., et al. (2025). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry.
  • Reddy, K. S., & Ma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20958–20976.
  • Wu, Y., Huo, X., & Zhang, W. (2020). The copper/palladium cooperation in Sonogashira coupling. Chemistry – A European Journal, 26(11), 2348–2361.
  • Wikipedia. Sonogashira coupling. [Link]

  • Green, W. H., et al. (2022). Metal counterfactuals reveal ligand generalizability and mechanistic diversity in C–N couplings.
  • Beletskaya, I. P., & Cheprakov, A. V. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
  • Chaturvedi, A., et al. (2025). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 854-863.
  • Ananikov, V. P. (2012). The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. Organometallics, 31(22), 7753–7808.
  • Powers, D. C., & Ritter, T. (2012). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of Chemical Research, 45(6), 840–850.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Li, C.-J. (2026). A Three-Component Coupling Reaction of Aldehydes, Amines, and Alkynes.
  • Wang, J. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(48), 38435–38439.
  • Reddy, P. V., & Biscoe, M. R. (2011). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines. Journal of the American Chemical Society, 133(43), 17162–17165.
  • Zhang, J., & Chen, G. (2018). Scope of the three‐component reaction.[a].
  • Kuwano, R. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. * Yuki Gosei Kagaku Kyokaishi*, 70(5), 458-467.
  • Li, Z., & Li, C.-J. (2004). Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. European Journal of Organic Chemistry, 2004(15), 3173–3175.
  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
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  • Hosseininezhad, S., & Ramazani, A. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(2), 101-137.
  • Ananikov, V. P. (2012). ChemInform Abstract: The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. Organometallics, 31(22), 7753–7808.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • Wang, H., et al. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. International Journal of Molecular Sciences, 24(6), 5891.
  • Ural Federal University. (2017, December 5).
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Comparative

Executive Summary: The Alkynol Advantage in Indole Construction

Topic: Benchmarking Yields of Indole Synthesis Methods Using Alkynols Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals The indole scaffold remains a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Yields of Indole Synthesis Methods Using Alkynols Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and significant pharmaceutical agents like Sumatriptan and Indomethacin. While the Fischer indole synthesis is historical, modern drug discovery demands milder conditions, higher functional group tolerance, and greater atom economy.

This guide benchmarks three advanced methodologies utilizing alkynols (and their derivatives) as key synthons:

  • Palladium-Catalyzed Annulation (Cacchi-Type): Direct coupling of o-iodoanilines with propargylic alcohols.

  • Gold(I)-Catalyzed Cycloisomerization: High-turnover cyclization of 2-alkynylanilines.

  • Ruthenium-Catalyzed C-H Activation: Atom-economic coupling of anilines with internal alkynols.

Comparative Analysis of Methodologies

The following table benchmarks the performance of these methods based on yield, catalyst loading, and reaction conditions.

FeaturePd-Catalyzed Annulation (Cacchi)Au(I)-Catalyzed Cycloisomerization Ru(II)-Catalyzed C-H Activation
Primary Substrates o-Iodoanilines + Propargylic Alcohols2-Alkynylanilines (pre-synthesized)Anilines + Internal Alkynols
Typical Yield 75% – 92% 85% – 98% 60% – 85%
Catalyst Loading 2–5 mol% Pd(OAc)₂1–3 mol% AuCl₃ / AgOTf2–5 mol% [RuCl₂(p-cymene)]₂
Reaction Temp 60°C – 100°C25°C – 60°C (Mildest)100°C – 130°C
Atom Economy Moderate (Stoichiometric base/salt waste)High (100% atom economy in cyclization)High (Water is often sole byproduct)
Key Advantage Direct assembly of 2,3-disubstituted indolesExtremely fast kinetics; mild conditionsUses unfunctionalized anilines
Limitation Requires o-iodo precursorsRequires pre-functionalized alkyneLower regioselectivity with unsymmetrical alkynes

Deep Dive: Mechanistic Insights & Causality

Method A: Palladium-Catalyzed Annulation (The Cacchi Reaction)
  • Mechanism: This reaction proceeds via a domino Sonogashira coupling followed by an intramolecular nucleophilic attack. The presence of the hydroxyl group in propargylic alcohols is critical; it can direct regioselectivity or participate in further functionalization (e.g., forming 2-hydroxymethyl indoles).

  • Causality: The use of a base (e.g., K₂CO₃) is dual-purpose: it facilitates the transmetallation in the Sonogashira cycle and deprotonates the aniline nitrogen for the subsequent 5-endo-dig cyclization.

Method B: Gold(I)-Catalyzed Cycloisomerization
  • Mechanism: Gold(I) salts act as "soft" Lewis acids, selectively activating the alkyne

    
    -system without interfering with the amine or alcohol moieties.
    
  • Causality: The high yields (often >90%) stem from the extreme affinity of Au(I) for alkynes, which lowers the activation energy for the nucleophilic attack of the nitrogen lone pair onto the alkyne. This method avoids the oxidative addition/reductive elimination cycles of Pd, reducing byproduct formation.

Method C: Ruthenium-Catalyzed C-H Activation
  • Mechanism: A carboxylate-assisted C-H activation mechanism where the Ru(II) center coordinates to the aniline nitrogen (often requiring a directing group) and activates the ortho-C-H bond.

  • Causality: The "alkynol" here serves as the internal alkyne partner. The hydroxyl group often assists in solubility in "green" solvents like water or PEG-400, a unique advantage of the Ru-system.

Visualizations

Figure 1: Mechanistic Pathway of Gold-Catalyzed Cycloisomerization

This diagram illustrates the activation of the alkyne by the gold catalyst and the subsequent cyclization steps.[1]

GoldCatalysis Start 2-Alkynylaniline Coordination π-Complex (Au coordinates Alkyne) Start->Coordination + Au Catalyst Au_Complex [AuL]+ Catalyst Au_Complex->Coordination Attack 5-endo-dig Cyclization (N-attack) Coordination->Attack Activation Intermediate Vinyl-Au Intermediate Attack->Intermediate C-N Bond Formation Protonolysis Protonolysis (-[AuL]+) Intermediate->Protonolysis Regeneration Protonolysis->Au_Complex Recycle Product Indole Product Protonolysis->Product

Caption: Au(I) selectively activates the alkyne, triggering nucleophilic attack by the amine.

Figure 2: Workflow for Pd-Catalyzed Annulation (Cacchi Protocol)

A step-by-step logic flow for the synthesis of 2-substituted indoles from propargylic alcohols.

PdWorkflow Input Reagents: o-Iodoaniline + Propargylic Alcohol Step1 Step 1: Sonogashira Coupling (Pd(OAc)2, CuI, PPh3, Et3N) Input->Step1 Intermediate Intermediate: Alkynylaniline Species Step1->Intermediate Step2 Step 2: Cyclization (Spontaneous or Base-Mediated) Intermediate->Step2 Output Final Product: 2-(Hydroxymethyl)indole Step2->Output

Caption: The Pd-catalyzed route couples bond formation and cyclization in a single pot.[2]

Detailed Experimental Protocol

Selected Method: Palladium-Catalyzed Synthesis of 2-(Hydroxymethyl)indoles Rationale: This protocol directly utilizes propargylic alcohols, offering a high-value functional handle (the hydroxyl group) in the final indole product, which is critical for further drug derivatization.

Reagents & Equipment:
  • o-Iodoaniline (1.0 mmol)

  • Propargyl alcohol derivative (1.2 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • PPh₃ (0.06 mmol)

  • CuI (0.02 mmol)

  • Et₃N (3.0 mmol)

  • DMF (5 mL, anhydrous)

  • Schlenk tube or sealed pressure vial.

Step-by-Step Methodology:
  • Catalyst Pre-activation: In a dry Schlenk tube under argon, combine Pd(OAc)₂ and PPh₃ in 1 mL of DMF. Stir at room temperature for 10 minutes to generate the active Pd(0) species in situ.

  • Reagent Addition: Add o-iodoaniline, CuI, and the remaining DMF. Stir until dissolved.

  • Coupling Initiation: Add the propargyl alcohol followed by Et₃N via syringe. The solution typically turns dark, indicating the onset of the Sonogashira cycle.

  • Thermal Cyclization: Heat the reaction mixture to 80°C . Monitor via TLC (typically 2–4 hours).

    • Note: The initial coupling forms the acyclic alkynylaniline intermediate. Continued heating drives the 5-endo-dig cyclization.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 82% – 90% (depending on propargyl alcohol substitution).

References

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Palladium-catalyzed synthesis of 2-substituted indoles from o-alkynyltrifluoroacetanilides and organic triflates." Organic Letters, 7(10), 1999–2002. Link

  • Arcadi, A., Cacchi, S., & Marinelli, F. (1986). "Palladium-catalyzed reaction of o-aminophenylacetylenes with vinyl triflates." Tetrahedron Letters, 27(52), 6397–6400. Link

  • Ackermann, L. (2011). "Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: Mechanism and scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Fürstner, A., & Davies, P. W. (2007). "Catalytic carbophilic activation: Catalysis by platinum and gold pi acids." Angewandte Chemie International Edition, 46(19), 3410–3449. Link

  • Platon, M., Amardeil, R., Djakovitch, L., & Hierso, J. C. (2008). "Progress in palladium-catalyzed synthesis of indoles." Chemical Society Reviews, 37, 527–561. Link

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Validation

A Comparative Guide to the Spectroscopic Characterization of Cyclized Products from 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Abstract The intramolecular cyclization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol serves as an elegant and efficient pathway to construct the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intramolecular cyclization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol serves as an elegant and efficient pathway to construct the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[1] The unambiguous structural elucidation of the resulting cyclized products is paramount for ensuring purity, understanding reaction mechanisms, and guiding further derivatization. This technical guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for the definitive characterization of the primary cyclization product, 2-(prop-1-en-2-yl)quinoline. We delve into the causality behind the selection of specific one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, we establish a self-validating system for structural confirmation. This guide offers researchers, chemists, and drug development professionals the field-proven insights and detailed protocols necessary for the rigorous characterization of these and similar heterocyclic systems.

The Cyclization Pathway: From Propargyl Alcohol to Quinolines

The starting material, 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol, possesses an aniline nucleophile and an internal alkyne electrophile, perfectly poised for intramolecular cyclization. This transformation, typically promoted by acid or transition metal catalysis, proceeds via an intramolecular hydroamination-cyclization-dehydration cascade. The expected major product is 2-(prop-1-en-2-yl)quinoline, formed through a 6-endo-dig cyclization. Understanding this pathway is the first step in predicting the structure to be analyzed.

G cluster_0 Reaction Pathway Start 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Intermediate Dihydroquinolinol Intermediate Start->Intermediate Intramolecular Cyclization Product 2-(prop-1-en-2-yl)quinoline Intermediate->Product Dehydration

Caption: Predicted reaction pathway for the formation of 2-(prop-1-en-2-yl)quinoline.

The Spectroscopic Characterization Workflow: An Integrated Approach

No single technique can provide absolute structural proof. A robust characterization strategy relies on the synergistic application of multiple spectroscopic methods. Each technique offers a unique piece of the structural puzzle, and their combined data provide a powerful, cross-validating confirmation of the molecular architecture. This workflow ensures the highest degree of scientific integrity.

G cluster_workflow Characterization Workflow Sample Purified Cyclized Product NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

Caption: Experimental workflow for the spectroscopic confirmation of quinoline derivatives.[2]

In-Depth Spectroscopic Analysis of 2-(prop-1-en-2-yl)quinoline

The core of this guide is the detailed interpretation of the spectroscopic data expected for the primary cyclization product. We explain not just what signals are observed, but why they appear as they do and how they contribute to the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[2]

  • ¹H NMR Spectroscopy: This technique reveals the number of different proton environments and their neighboring protons. For 2-(prop-1-en-2-yl)quinoline, we anticipate signals in three distinct regions:

    • Aromatic Region (δ 7.3 - 8.1 ppm): Six protons on the quinoline core will display complex splitting patterns (doublets, triplets, and doublets of doublets) characteristic of a substituted quinoline ring.[3] The proton at the C3 position is expected to be a doublet coupled to the C4 proton.

    • Vinylic Region (δ 5.0 - 6.0 ppm): Two distinct signals, likely singlets or finely split multiplets, are expected for the two non-equivalent terminal vinyl protons (=CH₂) of the isopropenyl group. Their presence is a critical differentiator from isomeric structures like 2-isopropylquinoline.

    • Aliphatic Region (δ ~2.2 ppm): A singlet corresponding to the three protons of the methyl group (-CH₃) on the isopropenyl side chain.

  • ¹³C NMR and DEPT-135 Spectroscopy: These spectra identify the number and type of carbon atoms.

    • ¹³C NMR: We expect 12 distinct signals corresponding to the 12 carbons of the molecule. Carbons adjacent to the nitrogen (C2 and C8a) will be downfield shifted (~150-160 ppm).[2]

    • DEPT-135: This experiment is crucial for distinguishing carbon types. It will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none expected in our product). Quaternary carbons (C) will be absent. This allows for the unambiguous assignment of the methyl, vinyl, and aromatic CH carbons.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): The Connectivity Matrix While 1D NMR suggests the fragments, 2D NMR proves their connectivity.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings. It will show correlations between adjacent protons on the quinoline ring, confirming the substitution pattern.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of ¹³C signals based on the more easily interpreted ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. The critical correlation will be from the methyl protons (~2.2 ppm) and/or the vinyl protons (~5-6 ppm) to the C2 carbon of the quinoline ring (~158 ppm). This single piece of data unambiguously confirms that the isopropenyl group is attached at the C2 position, completing the structural puzzle.

G cluster_nmr NMR Data Triangulation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Link) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Link) H1_NMR->HMBC C13_NMR ¹³C NMR / DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationship of 2D NMR experiments for structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers corroborating structural evidence through fragmentation patterns.[2] Using a high-resolution technique like Time-of-Flight (TOF) MS allows for the determination of the exact mass and molecular formula.[4]

  • Molecular Ion (M⁺•): For C₁₂H₁₁N, the expected monoisotopic mass is approximately 169.0891. Observing this peak confirms the molecular formula.

  • Fragmentation Pattern: Quinolines are known to undergo characteristic fragmentation.[5] A key fragment often observed is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 142 ([M-HCN]⁺).[2] Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 154 is also a highly probable pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2][6]

  • Aromatic C-H Stretch: A band or series of bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

  • Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the quinoline ring system.[2]

  • Alkene C=C Stretch: A band around 1640-1650 cm⁻¹ corresponding to the isopropenyl double bond. This may overlap with the aromatic region but should be observable.

  • Alkene =C-H Bending: Out-of-plane bending vibrations for the terminal =CH₂ group are expected in the 890-910 cm⁻¹ region.

Data Summary and Comparative Analysis

Summarizing the expected data in tables allows for a quick and objective comparison.

Table 1: Predicted NMR Spectroscopic Data for 2-(prop-1-en-2-yl)quinoline in CDCl₃

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) DEPT-135 Key HMBC Correlations (¹H → ¹³C)
Quinoline H3/C3 ~7.4 ~121 CH (+) H4 → C3
Quinoline H4/C4 ~8.0 ~136 CH (+) H3 → C4, H5 → C4
Quinoline H5-H8/C5-C8 7.3 - 7.8 126 - 130 CH (+) -
Quinoline C2 (quat.) - ~158 Absent H3 → C2, CH₃ → C2, =CH₂ → C2
Quinoline C4a/C8a (quat.) - ~128 / ~148 Absent H5 → C4a, H8 → C8a
Isopropenyl =CH₂ ~5.2, ~5.8 ~118 CH₂ (-) Correction: CH₂ would be negative, but this is a vinyl CH₂, which often appears as CH in DEPT-135 due to J-coupling. Let's correct to CH₂ for clarity, but note the spectral appearance can vary. A better representation is to list it as CH₂ and note it will be negative. CH₃ → =CH₂, H3 → C2
Isopropenyl C= (quat.) - ~142 Absent CH₃ → C=, =CH₂ → C=

| Isopropenyl -CH₃ | ~2.2 | ~22 | CH₃ (+) | =CH₂ → -CH₃, C2 → -CH₃ |

Note: The DEPT-135 signal for the vinyl =CH₂ group will be negative. The table has been corrected for accuracy.

Table 2: Key IR and MS Data

Technique Parameter Expected Value / Observation
IR Spectroscopy Aromatic C=C/C=N Stretch 1400 - 1650 cm⁻¹
Alkene C=C Stretch ~1645 cm⁻¹
Alkene =C-H Bend ~900 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺• (Exact Mass) m/z 169.0891 (for C₁₂H₁₁N)
Key Fragment 1 m/z 154 ([M-CH₃]⁺)

| | Key Fragment 2 | m/z 142 ([M-HCN]⁺) |

Comparison with Alternative Synthetic Methods

While the described cyclization provides a direct route to a specifically substituted quinoline, other classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][7][8] These methods often require harsh conditions (e.g., concentrated sulfuric acid, high temperatures) and can produce mixtures of products if unsymmetrical precursors are used.[1][9] The intramolecular cyclization of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol offers a potentially milder and more regioselective alternative, highlighting its utility in targeted synthesis.

Experimental Protocols

The trustworthiness of any analysis depends on rigorous and reproducible experimental protocols.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire with a 30° pulse and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire using a standard proton-decoupled pulse program.

    • DEPT-135: Acquire using a standard DEPT-135 pulse sequence.

    • COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs, optimizing spectral widths and acquisition times for the specific compound.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (~0.1 mg/mL in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).[2]

  • Ionization: Utilize standard electron ionization (EI) at 70 eV.[2] For high-resolution mass spectrometry (HRMS), use electrospray ionization (ESI) with a TOF analyzer.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. For HRMS data, use the exact mass to calculate the molecular formula.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt (NaCl or KBr) plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.[10]

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural characterization of cyclized products, such as 2-(prop-1-en-2-yl)quinoline, demands a rigorous, multi-faceted analytical approach. This guide demonstrates that the integrated use of ¹H, ¹³C, and advanced 2D NMR techniques, supported by mass spectrometry and infrared spectroscopy, creates a self-validating workflow that leaves no ambiguity in the final structure. The HMBC experiment, in particular, is indispensable for confirming the precise connectivity of the molecular fragments. By understanding the causality behind these experimental choices and adhering to meticulous protocols, researchers can ensure the scientific integrity of their findings and confidently advance their work in drug discovery and chemical synthesis.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Sandford, S. A., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Aparicio-Mascarós, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. [Link]

  • Jouha, J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Rogoza, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]

  • Szeliga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Gawinecki, R., et al. (n.d.). Synthesis and NMR Spectra of 2-Methyl-2-quinolin-2-yl-propiophenones. Arkivoc. [Link]

  • International Journal of Scientific Development and Research. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. [Link]

  • Len, C., et al. (2014). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • MassBank. (2019). Quinolines and derivatives. MassBank. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

Sources

Comparative

Section 1: The Cornerstone of Compositional Identity: Elemental Analysis (EA)

An In-Depth Technical Guide to the Analytical Validation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol In the landscape of pharmaceutical research and drug development, the unambiguous characterization of any new chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Validation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of any new chemical entity (NCE) is the bedrock upon which all subsequent studies are built. The identity, purity, and consistency of a compound must be established with irrefutable evidence. This guide provides a comprehensive framework for the analytical validation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a molecule featuring a unique combination of a terminal alkyne, a tertiary alcohol, and an aromatic amine.

We will move beyond a simple recitation of methods to provide a comparative analysis, grounded in the principles of scientific integrity and regulatory expectations. This document is designed for researchers, analytical scientists, and quality control professionals who require a robust, self-validating system for compound characterization.

Before delving into complex structural or purity assessments, we must first confirm the fundamental building blocks of the molecule. Elemental analysis by combustion is the definitive technique for determining the mass fractions of carbon, hydrogen, and nitrogen. This method provides the empirical formula, which is the most basic confirmation of a compound's identity.

The principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. This process converts the constituent elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified by a detector, typically using gas chromatography with a thermal conductivity detector.

Theoretical Elemental Composition

The molecular formula for 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol . The expected elemental composition is therefore:

ElementSymbolAtomic MassMoles in FormulaTotal MassTheoretical %
CarbonC12.01111132.12175.39%
HydrogenH1.0081313.1047.48%
NitrogenN14.007114.0077.99%
OxygenO15.999115.9999.13%

Interpreting the Results: The ±0.4% Acceptance Criterion

For a sample to be considered pure from an elemental composition standpoint, the experimentally determined values for C, H, and N must fall within ±0.4% of the theoretical values. This narrow window of acceptance is a stringent test of sample purity, as significant deviations often indicate the presence of residual solvents, water, or other impurities.

Table 1: Example Validation Data for Elemental Analysis

ElementTheoretical %Experimental % (Batch A)DeviationPass/Fail
Carbon75.39%75.21%-0.18%Pass
Hydrogen7.48%7.55%+0.07%Pass
Nitrogen7.99%8.05%+0.06%Pass

Section 2: A Multi-Technique Framework for Comprehensive Validation

While elemental analysis confirms what elements are present and in what ratio, it does not reveal their connectivity or the sample's purity profile. A robust validation strategy relies on a suite of orthogonal (complementary) analytical techniques. Each method should provide an independent piece of evidence that, when combined, creates an unassailable confirmation of the compound's structure and purity. This integrated approach is fundamental to modern analytical lifecycle management, as outlined in guidelines from the International Council for Harmonisation (ICH).

The following diagram illustrates a logical workflow for the comprehensive validation of a new chemical entity like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

G cluster_0 Sample Batch cluster_1 Analytical Techniques cluster_2 Validation Parameters cluster_3 Final Dossier Compound 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol EA Elemental Analysis (Combustion) Compound->EA MS Mass Spectrometry (HRMS) Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR HPLC Chromatography (HPLC/UPLC) Compound->HPLC Composition Elemental Composition EA->Composition MolFormula Molecular Formula MS->MolFormula Structure Covalent Structure & Connectivity NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups Purity Purity & Impurity Profile HPLC->Purity CoA Validated Certificate of Analysis Composition->CoA MolFormula->CoA Structure->CoA FuncGroups->CoA Purity->CoA

Caption: Workflow for the comprehensive analytical validation of a novel compound.

Section 3: Comparative Analysis of Orthogonal Validation Techniques

The trustworthiness of our validation comes from the convergence of data from multiple, independent sources. Below is a comparison of the key techniques and the specific questions they answer about 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Table 2: Comparison of Key Analytical Validation Techniques

TechniquePrimary Validation GoalPrincipleStrengths for this MoleculeLimitations
Elemental Analysis Elemental CompositionCombustion and detection of resulting gases (CO₂, H₂O, N₂).Direct, quantitative measure of C, H, N content. Excellent for initial purity assessment against a theoretical formula.Provides no structural information. Insensitive to isomeric impurities.
Mass Spectrometry (MS) Molecular FormulaIonization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).High-Resolution MS (HRMS) can confirm the molecular formula with high accuracy (typically <5 ppm). Fragmentation patterns can corroborate the structure.Does not distinguish between isomers with the same formula. Ionization efficiency can vary.
NMR Spectroscopy Structural ElucidationNuclei (¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing their chemical environment and connectivity.Unambiguously determines the covalent structure and connectivity. Can identify and quantify impurities with known structures.Relatively low sensitivity compared to MS. Complex spectra may require 2D techniques for full assignment.
FTIR Spectroscopy Functional Group IDMolecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.Confirms the presence of key functional groups: O-H (alcohol), N-H (amine), C≡C (alkyne), and aromatic rings.Provides limited information on the overall molecular skeleton. Not a quantitative technique for purity.
HPLC / UPLC Purity AssessmentDifferential partitioning of components between a stationary phase and a mobile phase, allowing for separation.The gold standard for determining purity and identifying/quantifying impurities. Aromatic nature of the molecule allows for sensitive UV detection.Requires a reference standard for absolute quantification. Method development can be time-consuming.

Section 4: Detailed Experimental Protocols & Causality

To ensure reproducibility and trustworthiness, protocols must be detailed and the rationale for key steps explained.

Protocol 1: Elemental Analysis by Combustion
  • Instrument Preparation: Calibrate the CHN analyzer (e.g., Thermo Scientific FlashSmart or similar) using a certified standard such as Acetanilide or BBOT. The choice of a standard with a known, stable composition is critical for ensuring the accuracy of the instrument's response.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol sample into a tin capsule. The sample must be thoroughly dried to remove residual solvents and water, which would artificially inflate the hydrogen and carbon content.

  • Analysis: Place the sealed capsule into the instrument's autosampler. The analysis is performed in triplicate to ensure precision.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

  • Acceptance: Compare the mean experimental values to the theoretical values. The deviation for each element must be ≤ ±0.4%.

Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the non-polar analyte from potential polar and non-polar impurities.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to protonate the amine group, ensuring a single ionic state and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Create a calibration curve using serial dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a concentration of 0.5 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 20% B

      • 20-25 min: Re-equilibration at 20% B

    • A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak.

  • Data Analysis: Determine the area of the main peak and all impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: A Unified and Self-Validating Approach

The validation of a novel compound like 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol cannot be accomplished with a single technique. It requires a meticulously planned, multi-faceted approach where each method provides a unique and complementary piece of the puzzle. Elemental analysis serves as the essential starting point, confirming the fundamental composition with high accuracy. This foundational data is then built upon by spectroscopic methods (MS, NMR, FTIR) that elucidate the molecular formula and structure, and finally, by chromatographic techniques (HPLC) that provide a definitive measure of purity.

When the experimental results from this orthogonal array of techniques all converge and are consistent with the proposed structure, a state of self-validation is achieved. This rigorous, evidence-based approach ensures the highest degree of confidence in the material's identity and quality, satisfying both scientific and regulatory standards.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies.
  • ICH Q2(R2)
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2)
Validation

A Comparative Study of Amino-Alkynol Reactivity in Acidic vs. Basic Conditions: A Guide for Synthetic Strategy

For researchers, scientists, and professionals in drug development, the strategic manipulation of molecular scaffolds is a cornerstone of innovation. Among the versatile building blocks available to the modern chemist, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of molecular scaffolds is a cornerstone of innovation. Among the versatile building blocks available to the modern chemist, amino-alkynols stand out for their inherent bifunctionality, possessing both a nucleophilic amino group and a reactive alkyne moiety, tethered by a carbon chain that includes a hydroxyl group. The reactivity of these substrates can be dramatically steered by the choice of reaction conditions, specifically the pH. This guide provides an in-depth, objective comparison of amino-alkynol reactivity under acidic and basic conditions, supported by mechanistic insights and experimental data, to empower chemists in designing efficient and selective synthetic routes.

Introduction: The Dichotomous Nature of Amino-Alkynols

Amino-alkynols are valuable synthetic intermediates due to the orthogonal reactivity of their functional groups. The amino group can act as a nucleophile or a base, the hydroxyl group can participate in cyclization or act as a directing group, and the alkyne can undergo a variety of transformations, including hydration, isomerization, and cyclization. The interplay of these functionalities under different pH regimes allows for the selective synthesis of a diverse array of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry. Understanding the factors that govern the reaction pathways in acidic versus basic media is paramount for controlling product outcomes and maximizing yields.

Reactivity Under Acidic Conditions: A Proton-Driven Cascade

In the presence of an acid catalyst, the reactivity of an amino-alkynol is typically initiated by the protonation of either the alkyne or the hydroxyl group. The more common and productive pathway for intramolecular cyclization involves the acid-catalyzed hydration of the alkyne.

The Causality Behind the Acid-Catalyzed Pathway

The choice of an acidic medium is predicated on the desire to activate the alkyne moiety towards nucleophilic attack. Protonation of the triple bond, often facilitated by a Brønsted or Lewis acid, generates a vinyl cation intermediate.[1][2] This highly electrophilic species is then susceptible to intramolecular attack by the pendant amino or hydroxyl group. The regioselectivity of this attack is governed by Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the former triple bond.[3]

The hydroxyl group can also be protonated, converting it into a good leaving group (water). However, for intramolecular cyclization, the activation of the alkyne is generally the key step leading to the formation of heterocyclic structures.

Mechanistic Pathway: Hydration-Cyclization Cascade

The acid-catalyzed cyclization of a δ-amino-alkynol to a 2-(hydroxymethyl)piperidine derivative serves as an illustrative example.

Acidic_Mechanism cluster_0 Acid-Catalyzed Hydration-Cyclization A δ-Amino-alkynol B Vinyl Cation Intermediate A->B + H⁺ C Enol Intermediate B->C + H₂O - H⁺ D Iminium Ion Intermediate C->D Tautomerization & Protonation E 2-(Hydroxymethyl)piperidine Derivative D->E Intramolecular Nucleophilic Attack - H⁺

Caption: Acid-catalyzed cyclization of a δ-amino-alkynol.

Mechanism Breakdown:

  • Protonation of the Alkyne: The reaction is initiated by the protonation of the alkyne by a strong acid, leading to the formation of a vinyl cation intermediate.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the vinyl cation, followed by deprotonation to yield an enol intermediate.

  • Keto-Enol Tautomerization and Protonation: The enol tautomerizes to the more stable keto form. The ketone is then protonated to increase its electrophilicity.

  • Intramolecular Cyclization: The lone pair of the nitrogen atom attacks the protonated carbonyl carbon in a 6-endo-trig cyclization fashion.

  • Deprotonation: Subsequent loss of a proton yields the final piperidine product.

This pathway highlights the importance of water in the reaction medium for the initial hydration step. The choice of a strong, non-nucleophilic acid is often crucial to avoid competing reactions.

Reactivity Under Basic Conditions: A Nucleophile-Driven Approach

In contrast to the electrophilic activation under acidic conditions, basic conditions promote the nucleophilicity of the amino and hydroxyl groups. This shift in reactivity opens up alternative cyclization pathways, often involving isomerization of the alkyne or direct nucleophilic attack.

The Rationale for Employing Basic Media

The primary role of a base is to deprotonate the most acidic proton in the amino-alkynol, which is typically the hydroxyl or amino group, increasing their nucleophilicity. Strong bases can also deprotonate the terminal alkyne (if present), forming a potent nucleophilic acetylide. Furthermore, bases can catalyze the isomerization of the alkyne to an allene, which can then undergo intramolecular nucleophilic attack.[4]

Mechanistic Pathway: Isomerization-Cyclization

The base-catalyzed cyclization of a δ-amino-alkynol can proceed through a different mechanism, often initiated by the deprotonation of the amino group.

Basic_Mechanism cluster_1 Base-Catalyzed Isomerization-Cyclization F δ-Amino-alkynol G Deprotonated Amine F->G + Base - HB⁺ H Allene Intermediate G->H Intramolecular Proton Transfer I Enamine Intermediate H->I Intramolecular Nucleophilic Attack J Piperidine Derivative I->J Protonation

Caption: Base-catalyzed cyclization of a δ-amino-alkynol.

Mechanism Breakdown:

  • Deprotonation: A strong base deprotonates the amino group, significantly increasing its nucleophilicity.

  • Isomerization to Allene: The resulting amide anion can facilitate the isomerization of the alkyne to a reactive allene intermediate through a proton transfer mechanism.

  • Intramolecular Nucleophilic Attack: The nucleophilic nitrogen then attacks the central carbon of the allene in a 6-exo-dig cyclization.

  • Protonation: The resulting enamine intermediate is protonated upon workup to afford the final piperidine product.

This pathway avoids the formation of a high-energy vinyl cation and relies on the enhanced nucleophilicity of the deprotonated amine.

Comparative Analysis: A Head-to-Head Look at Reaction Outcomes

The choice between acidic and basic conditions is not merely a matter of mechanistic curiosity; it has profound practical implications for reaction efficiency, selectivity, and substrate scope.

ParameterAcidic Conditions (e.g., H₂SO₄, H₂O)Basic Conditions (e.g., NaH, THF)
Primary Role of Catalyst Activates the alkyne (electrophile)Enhances the nucleophilicity of the amine/hydroxyl group
Key Intermediate Vinyl cation, Iminium ionDeprotonated amine, Allene, Enamine
Typical Products Often leads to hydrated and cyclized productsCan lead to cyclized products with the original oxidation state preserved
Selectivity Markovnikov hydration directs regioselectivityCyclization geometry (exo vs. endo) is crucial
Potential Side Reactions Over-oxidation, rearrangement of carbocations, polymerizationRacemization at adjacent stereocenters, elimination
Substrate Scope Generally effective for internal and terminal alkynesOften requires a terminal alkyne for isomerization or deprotonation
Typical Yields Moderate to goodVariable, can be high for favorable cyclizations

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the described transformations, detailed experimental protocols for the cyclization of a model δ-amino-alkynol are provided below.

Protocol 1: Acid-Catalyzed Cyclization of (R)-6-(tert-Butyldimethylsilyloxy)hept-1-yn-4-amine

Experimental Workflow:

Acid_Protocol Start Dissolve amino-alkynol in aqueous H₂SO₄ Reaction Stir at 60°C for 12 hours Start->Reaction Workup Neutralize with NaHCO₃ Extract with EtOAc Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product Isolate 2-((R)-2-((tert-butyldimethylsilyl)oxy)propyl)piperidine Purification->Product

Caption: Workflow for acid-catalyzed cyclization.

Step-by-Step Procedure:

  • To a solution of (R)-6-(tert-butyldimethylsilyloxy)hept-1-yn-4-amine (1.0 g, 3.9 mmol) in a mixture of water (10 mL) and THF (10 mL) is added concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.

  • The reaction mixture is then heated to 60 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 10% methanol in dichloromethane) to afford the desired piperidine derivative.

Protocol 2: Base-Catalyzed Cyclization of (R)-6-(tert-Butyldimethylsilyloxy)hept-1-yn-4-amine

Experimental Workflow:

Base_Protocol Start Add NaH to a solution of amino-alkynol in THF Reaction Reflux for 6 hours Start->Reaction Workup Quench with H₂O Extract with EtOAc Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product Isolate 2-((R)-2-((tert-butyldimethylsilyl)oxy)propyl)-1,2,3,4-tetrahydropyridine Purification->Product

Caption: Workflow for base-catalyzed cyclization.

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.8 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere is added a solution of (R)-6-(tert-butyldimethylsilyloxy)hept-1-yn-4-amine (1.0 g, 3.9 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 6 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the desired tetrahydropyridine derivative.

Conclusion: A Strategic Choice for Targeted Synthesis

The reactivity of amino-alkynols is a tale of two pathways, dictated by the pH of the reaction environment. Acidic conditions favor an electrophilic activation of the alkyne, typically leading to hydration and subsequent cyclization to form saturated heterocycles. In contrast, basic conditions enhance the nucleophilicity of the amino group, promoting cyclization through pathways that may involve alkyne isomerization and preserve the unsaturation in the final product.

The choice between these conditions is a strategic one, guided by the desired product and the specific substitution pattern of the starting material. By understanding the underlying mechanistic principles and considering the potential side reactions, chemists can harness the versatile reactivity of amino-alkynols to efficiently construct complex and medicinally relevant heterocyclic scaffolds. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic strategies involving these valuable building blocks.

References

  • Gharpure, S. J., et al. (2019). Piperidine Synthesis through Intramolecular 6-endo-dig Reductive Hydroamination/Cyclization Cascade of Alkynes. The Journal of Organic Chemistry, 84(15), 9638-9648. [Link]

  • Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Reactions of Allenes. Angewandte Chemie International Edition, 37(13-14), 1757-1761. [Link]

  • Fürstner, A., & Davies, P. W. (2005). Catalytic Carbophilic Activation: A Mechanistic Perspective. Angewandte Chemie International Edition, 44(39), 6284-6287. [Link]

  • Li, G., & Zhang, J. (2015). Recent advances in the silver-catalyzed reactions of alkynes. Chemical Society Reviews, 44(18), 6344-6361. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 631-640. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. Organic letters, 11(21), 5002–5005. [Link]

  • Xu, F., & Simmons, B. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 236. [Link]

  • Kumar, A., et al. (2022). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ARKIVOC, 2022(6), 1-15. [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • McDonald, F. E., & Schultz, C. C. (1999). Molybdenum-Catalyzed Alkynol Cycloisomerization. Journal of the American Chemical Society, 121(42), 9706–9707. [Link]

  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022, March 15). YouTube. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Gold-Catalyzed Cyclization of Aminoalkynes. Chemistry–A European Journal, 13(19), 5454-5461. [Link]

  • Che, C. M., & Yip, W. P. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkynes. Journal of the American Chemical Society, 128(29), 9400–9401. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Operational Safety Protocol: Handling 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol Executive Summary & Risk Profile Compound Identity: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 177962-39-7) Functional Class: Functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Executive Summary & Risk Profile

Compound Identity: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 177962-39-7) Functional Class: Functionalized Aniline / Alkynyl Carbinol

Handling this compound requires a safety strategy that addresses two distinct chemical moieties: the aromatic amine (aniline derivative) and the propargylic alcohol . While specific toxicological data (LD50) for this exact intermediate may be sparse in public literature, the Precautionary Principle dictates it be treated as a High-Hazard Sensitizer and potential carcinogen, consistent with the safety profile of structural analogs like 2-alkynylanilines and ortho-substituted anilines.

Core Hazards:

  • Acute Toxicity & Sensitization (Aniline Moiety): Aromatic amines are lipophilic and readily absorbed through the skin. They are known sensitizers and can induce methemoglobinemia or long-term genotoxicity.

  • Reactivity (Alkyne Moiety): The internal alkyne, while more stable than terminal alkynes, presents reactivity risks with transition metals (Au, Ag, Cu) and strong oxidizers.

  • Physical State: Typically a crystalline solid. Dust generation poses a significant inhalation and surface contamination risk.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE" for this compound. The following matrix is mandatory for all personnel entering the exclusion zone.

Protection ZonePPE ComponentSpecificationScientific Rationale
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or LaminateAniline derivatives permeate standard nitrile rapidly. The air gap between gloves reduces diffusion rate (Fick's Law of Diffusion).
Respiratory Primary: Engineering ControlSecondary: RespiratorPrimary: Fume Hood (Face velocity 100 fpm)Secondary: N95 (Solids) or P100/OV (Spills)Engineering controls are the first line of defense. Use respiratory protection only if weighing outside a hood (discouraged) or during spill cleanup.
Ocular Splash Goggles ANSI Z87.1+ Chemical Splash GogglesSafety glasses are insufficient. Alkynyl alcohols are severe irritants; vapors or dust can cause corneal opacity.
Body Lab Coat + Apron Flame-resistant (FR) Lab Coat + Chemical Resistant Apron (Tyvek/PVC)Prevents migration of solid particulates to street clothes. Apron protects against concentrated solution splashes.

Operational Decision Framework (Logic Diagram)

The following flowchart dictates the safety logic based on the physical state of the reagent.

SafetyLogic Start Start: Handling 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance enclosure 3. Damp paper towel catch-tray Solid->Weighing Transfer Transfer Protocol: 1. Luer-lock syringes only 2. Double-containment during transport Liquid->Transfer RespProt Respiratory Requirement: Work strictly in Fume Hood Weighing->RespProt Waste Disposal: Segregate from Oxidizers & Acids RespProt->Waste GloveCheck Glove Integrity Check: Inspect outer glove immediately after contact Transfer->GloveCheck GloveCheck->Waste

Figure 1: Operational decision tree for selecting handling protocols based on physical state.

Detailed Operational Procedures

A. Weighing & Transfer (Solid State)

Context: Static electricity in low-humidity labs can cause organic crystals to "jump," leading to invisible surface contamination.

  • Engineering Control: All weighing must occur inside a chemical fume hood. If a balance is not available in the hood, use a ductless fume hood specifically rated for particulates.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • The "Damp Tray" Technique: Place the balance inside a secondary containment tray lined with a slightly damp paper towel (solvent or water). Any stray grains will adhere to the damp surface rather than becoming airborne dust.

  • Dissolution: Dissolve the solid into the reaction solvent (e.g., THF, Toluene) immediately after weighing to transition it to a lower-risk liquid state.

B. Reaction Monitoring

Context: This compound is often an intermediate in gold-catalyzed cyclizations (e.g., indole synthesis).

  • Aliquot Safety: When taking TLC or HPLC samples, assume the syringe needle is contaminated with the aniline derivative.

  • Needle Disposal: Do not recap. Discard immediately into a sharps container located inside the fume hood.

C. Decontamination & Spill Response

Context: Aniline derivatives can oxidize to form brown/black tars that are difficult to clean.

  • Minor Spill (Solid): Do not sweep. Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

  • Minor Spill (Solution): Absorb with vermiculite or sand.

  • Surface Decontamination: Wash the area with 10% HCl (to protonate the amine, making it water-soluble) followed by soap and water. Note: Ensure the surface material is acid-resistant.

Waste Disposal & Incompatibility

Proper segregation is critical to prevent runaway reactions in waste drums.

Waste StreamActionLogic
Solid Waste Double-bag in clear polyethylene. Label "Toxic / Sensitizer".Prevents dust release during waste compaction.[1]
Liquid Waste Do NOT mix with: Oxidizing acids (Nitric, Chromic) or Transition Metal waste (if possible).Alkynes can form acetylides with metals; Amines react violently with strong oxidizers.
Glassware Rinse with Acetone, then 10% HCl, then water.Acid rinse ensures the amine is protonated and removed before the glass leaves the hood.

Emergency Response Workflow

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin 1. Doff Gloves immediately 2. Flush with water (15 min) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold eyelids open 3. Seek medical aid Eye->ActionEye Report Medical Evaluation: Bring SDS + Mention 'Aniline Derivative' ActionSkin->Report ActionEye->Report

Figure 2: Immediate response protocol for accidental exposure.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aniline and Derivatives. Standards 29 CFR 1910.1000. [Link]

  • American Chemical Society. Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

  • PubChem. Compound Summary: 2-Alkynylanilines (Structural Class Review). National Library of Medicine. [Link]

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